molecular formula C6H7N B1623676 1H-Azepine CAS No. 291-69-0

1H-Azepine

Cat. No.: B1623676
CAS No.: 291-69-0
M. Wt: 93.13 g/mol
InChI Key: XYOVOXDWRFGKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Azepine is a fundamental seven-membered, unsaturated heterocyclic structure containing one nitrogen atom . This core azepine scaffold and its derivatives, such as azepane, are significant structural motifs found in a variety of natural products and bioactive molecules . Researchers are highly interested in these compounds due to their wide range of potential medicinal and pharmaceutical properties. The azepane core is present in the fungal metabolite Balanol, a known protein kinase inhibitor . Synthetic derivatives based on this structural class have demonstrated important biological activities, including antidiabetic, anticancer, and antiviral effects, making them valuable targets in the discovery of new lead compounds . Consequently, the development of novel synthetic methods to access functionalized azepine derivatives with unique substitution patterns is a vibrant area of research in organic and medicinal chemistry . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

291-69-0

Molecular Formula

C6H7N

Molecular Weight

93.13 g/mol

IUPAC Name

1H-azepine

InChI

InChI=1S/C6H7N/c1-2-4-6-7-5-3-1/h1-7H

InChI Key

XYOVOXDWRFGKEX-UHFFFAOYSA-N

SMILES

C1=CC=CNC=C1

Canonical SMILES

C1=CC=CNC=C1

Other CAS No.

291-69-0

Origin of Product

United States

Foundational & Exploratory

Theoretical Scrutiny of 1H-Azepine: An In-depth Guide to its Stability and Aromaticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Azepine, a seven-membered nitrogen-containing heterocycle, presents a fascinating case study in the principles of aromaticity and molecular stability. As a structural motif of interest in medicinal chemistry, a thorough understanding of its electronic properties is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical studies investigating the stability and aromaticity of 1H-Azepine, consolidating key quantitative data, detailing computational methodologies, and visualizing the theoretical workflow.

Core Concepts: Stability and Aromaticity of 1H-Azepine

Theoretical studies have consistently demonstrated that 1H-Azepine deviates significantly from the properties of classic aromatic systems. The neutral 1H-Azepine molecule is characterized as antiaromatic .[1][2][3][4] This is attributed to its cyclic, planar-like conjugation of 8 π-electrons, which adheres to Hückel's rule for antiaromaticity (4n π-electrons, where n=2). To alleviate the inherent instability of this antiaromatic character, 1H-Azepine adopts a non-planar, boat-like conformation.[4]

In stark contrast, the protonation of the nitrogen atom to form the 1H-Azepinium cation leads to a significant shift in its electronic structure. This cation is considered to be aromatic .[1][2][3] The protonated nitrogen atom's lone pair is no longer part of the π-system, resulting in a cyclic system with 6 π-electrons, which satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=1). This phenomenon, where a molecule can switch from antiaromatic to aromatic upon protonation, is a clear example of homoheteroaromaticity.[1][2] The stability of 1H-Azepine is also understood in the context of its isomers, with 3H-Azepine being more stable due to the interruption of the cyclic conjugation, thereby avoiding antiaromatic destabilization.[4]

Quantitative Analysis of Aromaticity

The aromaticity of 1H-Azepine and its cation has been quantified using various computational indices. The most prominent among these is the Nucleus-Independent Chemical Shift (NICS), a magnetic criterion for aromaticity. NICS values are calculated at specific points in space, typically at the center of the ring (NICS(0)) and 1 Å above the ring center (NICS(1)), to probe the induced magnetic field. Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current).

CompoundAromaticity IndexCalculated Value (ppm)Interpretation
1H-Azepine NICS(0)+8.1Antiaromatic
NICS(1)+4.5Antiaromatic
1H-Azepinium Cation NICS(0)-6.3Aromatic
NICS(1)-8.7Aromatic

Table 1: Calculated Nucleus-Independent Chemical Shift (NICS) values for 1H-Azepine and its cation. Data sourced from Dardonville et al. (2004).[1][2]

Experimental and Computational Protocols

The theoretical investigation of 1H-Azepine's stability and aromaticity relies on a well-defined computational workflow. The following outlines a typical protocol based on Density Functional Theory (DFT), a widely used quantum chemical method.

Computational Methodology

Software: Gaussian suite of programs is a common choice for such calculations.

Theoretical Level:

  • Method: Density Functional Theory (DFT) with the B3LYP hybrid functional is frequently employed.[1][2]

  • Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G**, is recommended for accurate results.[1][2]

Step-by-Step Protocol:

  • Structure Input: The initial 3D coordinates of the 1H-Azepine molecule are generated using a molecular builder.

  • Geometry Optimization: An unconstrained geometry optimization is performed to find the lowest energy conformation of the molecule. This step is crucial as it reveals the non-planar, boat-like structure of neutral 1H-Azepine.

  • Frequency Calculation: A frequency analysis is conducted at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • NICS Calculation: To determine the aromaticity, a Gauge-Independent Atomic Orbital (GIAO) calculation is performed.[1][2] "Ghost" atoms (Bq) are placed at the geometric center of the azepine ring (for NICS(0)) and 1 Å above the ring center (for NICS(1)) in the input file. The isotropic magnetic shielding tensors for these ghost atoms are then used to calculate the NICS values (NICS = -σ_iso).

Visualizing the Theoretical Workflow

The logical progression of a theoretical study on 1H-Azepine's aromaticity can be visualized as follows:

Theoretical_Workflow cluster_input 1. Input Generation cluster_optimization 2. Geometry Optimization cluster_aromaticity 3. Aromaticity Analysis cluster_output 4. Results and Interpretation mol_structure Molecular Structure (1H-Azepine) geom_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G**) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum nics_calc NICS Calculation (GIAO Method) freq_calc->nics_calc other_indices Other Aromaticity Indices (e.g., HOMA, ASE) freq_calc->other_indices quant_data Quantitative Data (NICS values, etc.) nics_calc->quant_data other_indices->quant_data interpretation Interpretation (Aromatic/Antiaromatic) quant_data->interpretation

Figure 1: Workflow for the theoretical investigation of 1H-Azepine's aromaticity.

Logical Relationships in Aromaticity Assessment

The determination of aromaticity is a multi-faceted process involving the interplay of structural, energetic, and magnetic criteria.

Aromaticity_Criteria cluster_criteria Assessment Criteria cluster_molecule Molecule of Interest cluster_conclusion Conclusion Aromaticity Aromaticity Assessment Structural Structural Criteria (Planarity, Bond Length Alternation) Aromaticity->Structural Energetic Energetic Criteria (Aromatic Stabilization Energy) Aromaticity->Energetic Magnetic Magnetic Criteria (NICS) Aromaticity->Magnetic Molecule 1H-Azepine Structural->Molecule Energetic->Molecule Magnetic->Molecule Conclusion Aromatic, Antiaromatic, or Non-aromatic? Molecule->Conclusion

Figure 2: Interrelationship of criteria for assessing the aromaticity of 1H-Azepine.

Conclusion

The theoretical examination of 1H-Azepine provides a clear and instructive example of the principles of aromaticity and antiaromaticity. Through computational methods such as DFT and the calculation of aromaticity indices like NICS, a detailed picture of its electronic structure and stability emerges. The antiaromatic nature of the neutral molecule and the aromatic character of its cation are well-established through robust theoretical evidence. This understanding is crucial for chemists and drug development professionals seeking to incorporate the azepine scaffold into novel molecular designs, allowing for the modulation of electronic properties to achieve desired biological activities.

References

An In-depth Technical Guide to the Tautomeric Forms of Azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of azepine, a seven-membered nitrogen-containing heterocycle of significant interest in medicinal chemistry. Due to its structural flexibility and the existence of multiple tautomeric forms, understanding the chemistry of azepine is crucial for the design and development of novel therapeutics. This document details the relative stabilities, synthesis, and characterization of azepine tautomers, providing quantitative data, experimental protocols, and visual representations of key concepts.

Tautomeric Forms and Relative Stability

Azepine can exist in four primary tautomeric forms: 1H-azepine, 2H-azepine, 3H-azepine, and 4H-azepine. The position of the double bonds and the hydrogen atom on the nitrogen determines the specific tautomer. The stability of these tautomers is a critical factor in their isolation and reactivity.

The 1H-azepine tautomer is generally unstable and readily isomerizes to the more stable 3H-azepine.[1] However, the introduction of electron-withdrawing groups on the nitrogen atom can enhance the stability of the 1H-azepine form. The general order of stability for the parent azepine tautomers has been determined through computational studies, with 3H-azepine being the most stable.

Table 1: Calculated Relative Energies of Azepine Tautomers

TautomerRelative Energy (kJ/mol)
1H-Azepine47.5
2H-Azepine30.3
3H-Azepine0
4H-Azepine26.7

Data sourced from computational studies.

Synthesis and Characterization of Azepine Tautomers

The synthesis of specific azepine tautomers can be challenging due to their propensity to interconvert. However, various methods have been developed to access these compounds, often involving ring-expansion reactions or functional group manipulations of pre-existing heterocyclic systems.

General Synthetic Strategies

A common route to the azepine core involves the thermal or photochemical rearrangement of aryl azides. This method often leads to the formation of 1H-azepines, which can then isomerize to the more stable 3H-azepines. Another approach is the ring expansion of substituted pyridines.

Experimental Protocols

Synthesis of 3,6-Di-tert-butyl-3H-azepine:

A representative experimental protocol for the synthesis of a substituted 3H-azepine is the reaction of o-alkylphenylnitrene in the presence of an alcohol. The following is a general procedure based on published methods:

  • A solution of o-tert-butylnitrobenzene (1.0 eq) and tributylphosphine (2.0 eq) in methanol is prepared in a sealed tube.

  • The mixture is degassed with nitrogen for 15-20 minutes.

  • The sealed tube is heated at 150°C for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the 3,6-di-tert-butyl-3H-azepine.

Characterization: The product is typically characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Spectroscopic Data of Azepine Tautomers

The different tautomers of azepine exhibit distinct spectroscopic signatures, which are invaluable for their identification and characterization.

Table 2: ¹H NMR Spectral Data of Selected Azepine Tautomers

TautomerSolventChemical Shift (δ, ppm)
2H-Azepine CDCl₃Not readily available due to instability.
3H-Azepine CDCl₃~2.5 (2H, m, H-2), ~5.4 (1H, m, H-4), ~5.8 (1H, m, H-5), ~6.1 (1H, m, H-6), ~6.3 (1H, m, H-7)
4H-Azepine CDCl₃~2.8 (2H, d, H-4), ~5.6-6.0 (4H, m, olefinic H)

Table 3: ¹³C NMR Spectral Data of Selected Azepine Tautomers

TautomerSolventChemical Shift (δ, ppm)
2H-Azepine CDCl₃Not readily available due to instability.
3H-Azepine CDCl₃~30 (C-2), ~120-135 (olefinic C)
4H-Azepine CDCl₃~35 (C-4), ~125-140 (olefinic C)

Table 4: UV-Vis Spectral Data of Selected Azepine Tautomers

TautomerSolventλmax (nm)
2H-Azepine Ethanol~220, ~260
3H-Azepine Ethanol~215, ~255
4H-Azepine Ethanol~210, ~270

Note: The exact chemical shifts and absorption maxima can vary depending on the substituents on the azepine ring.

Tautomerization Mechanism

The interconversion between azepine tautomers is typically catalyzed by acid or base. The mechanism involves a series of proton transfer steps.

Tautomerization 1H-Azepine 1H-Azepine Protonated Intermediate Protonated Intermediate 1H-Azepine->Protonated Intermediate + H⁺ Protonated Intermediate->1H-Azepine - H⁺ 3H-Azepine 3H-Azepine Protonated Intermediate->3H-Azepine - H⁺ 3H-Azepine->Protonated Intermediate + H⁺

Caption: Acid-catalyzed tautomerization of 1H-azepine to 3H-azepine.

In the presence of an acid, the nitrogen atom of 1H-azepine is protonated, leading to a resonance-stabilized cation. Subsequent deprotonation at a different position results in the formation of the more stable 3H-azepine tautomer. A similar process occurs under basic conditions, involving deprotonation to form an anionic intermediate.

Pharmacological Relevance and Signaling Pathways

Azepine derivatives are prevalent in a wide range of pharmacologically active compounds, including anticonvulsants, antidepressants, and antipsychotics.[1] The conformational flexibility and tautomeric possibilities of the azepine ring are thought to contribute to their ability to interact with various biological targets.

While specific signaling pathways directly modulated by the parent azepine tautomers are not extensively characterized, the activities of their derivatives provide insights into their potential biological roles. For instance, certain fused azepine derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits dissociation GLI GLI SUFU->GLI Sequesters GLI_active GLI (active) GLI->GLI_active Translocates to nucleus (upon SMO activation) Target_Genes Target Gene Expression GLI_active->Target_Genes Hedgehog Ligand Hedgehog Ligand Hedgehog Ligand->PTCH1 Binds Azepine Derivative Azepine Derivative Azepine Derivative->SMO Inhibits

Caption: Simplified Hedgehog signaling pathway and potential inhibition by azepine derivatives.

The ability of different tautomers to exist in equilibrium could be a critical factor in the binding of azepine-based drugs to their protein targets. The specific tautomeric form present at the active site may be the one that provides the optimal geometry and electronic distribution for high-affinity binding. This highlights the importance of considering tautomerism in structure-activity relationship (SAR) studies and in the computational design of new azepine-containing drug candidates.

Conclusion

The tautomeric forms of azepine represent a fascinating and complex area of heterocyclic chemistry. The interplay of their relative stabilities, synthetic accessibility, and distinct spectroscopic properties provides a rich field for further investigation. For drug development professionals, a thorough understanding of azepine tautomerism is essential for the rational design of new therapeutic agents with improved efficacy and selectivity. Future research focusing on the specific roles of individual tautomers in biological systems will undoubtedly uncover new opportunities for therapeutic intervention.

References

The Azepine Nucleus: A Historical Journey from Discovery to Modern Synthetic Marvels

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepine, and its derivatives have carved a significant niche in the landscape of medicinal chemistry and drug development. From early serendipitous discoveries to the development of sophisticated and elegant synthetic strategies, the journey of azepine chemistry is a testament to the relentless pursuit of novel therapeutic agents. This in-depth technical guide provides a historical overview of the discovery and synthesis of azepines, detailing key milestones, experimental methodologies, and the biological significance of this versatile scaffold.

A Serendipitous Beginning: The Dawn of Azepine-Based Therapeutics

The story of azepine's impact on medicine begins not with the isolation of a natural product, but with the astute observations of medicinal chemists in the mid-20th century. The quest for new antihistamines and antipsychotics led to the synthesis of compounds built around a dibenz[b,f]azepine core.

A pivotal moment arrived in the early 1950s when scientists at the Swiss pharmaceutical company Geigy were exploring variations of the chlorpromazine molecule. This research led to the synthesis of iminodibenzyl (10,11-dihydro-5H-dibenzo[b,f]azepine) , a key intermediate. While initial tests for antipsychotic activity were disappointing, a derivative of this compound, imipramine , was serendipitously discovered by the Swiss psychiatrist Roland Kuhn to possess remarkable antidepressant properties.[1][2] This discovery, in 1957, marked the advent of the tricyclic antidepressants (TCAs), a class of drugs that revolutionized the treatment of major depressive disorder.

Hot on the heels of this breakthrough, another landmark discovery in azepine chemistry occurred in 1955 at Hoffmann-La Roche. Chemist Leo Sternbach, in his work on quinazoline-3-oxides, accidentally synthesized a new class of compounds: the benzodiazepines .[3] The first of these, chlordiazepoxide (Librium®), was introduced in 1960, followed by the iconic diazepam (Valium®) in 1963. These molecules, featuring a diazepine ring fused to a benzene ring, exhibited potent anxiolytic, sedative, and anticonvulsant effects, quickly becoming some of the most widely prescribed medications globally.

The Evolution of Azepine Synthesis: A Chemist's Toolkit

The early therapeutic successes of azepine derivatives spurred intense interest in the development of synthetic routes to the core azepine ring and its analogues. Over the decades, a diverse array of methodologies has been established, ranging from classical ring-forming reactions to modern catalytic approaches.

Early Synthetic Strategies: Building the Core

The initial syntheses of the dibenzazepine core of imipramine relied on a multi-step process starting from simple aromatic precursors.

Synthesis of 2,2'-Diaminobibenzyl: A common starting material, 2,2'-diaminobibenzyl, was prepared from o-nitrotoluene. This involved an oxidative coupling reaction to form 2,2'-dinitrobibenzyl, followed by reduction of the nitro groups.[3][4]

Ring Closure to form Dibenzazepine: The crucial seven-membered ring was then formed by the cyclization of 2,2'-diaminobibenzyl. An early and industrially significant method involved heating with polyphosphoric acid (PPA) at high temperatures.[4][5]

Key Synthetic Methodologies: A Comparative Overview

The following table summarizes some of the key synthetic methodologies developed for the construction of the azepine ring, highlighting their general approaches, typical reagents, and reported yields.

Synthesis MethodGeneral ApproachKey Reagents/CatalystsTypical Yields
Buchner Reaction Ring expansion of an aromatic ring by reaction with a diazo compound to form a cycloheptatriene, which can be a precursor to azepines.Diazoacetyl compounds, Rhodium catalysts34-53% for cycloheptatriene formation[6]
Nitrene Insertion Ring expansion of an aromatic ring via the insertion of a nitrene, often generated photochemically or thermally from an azide.Aryl azides, P(OiPr)3, blue light irradiationGood to excellent yields for N-substituted azepines[7][8]
Ring-Closing Metathesis (RCM) Intramolecular cyclization of a diene-containing amine precursor.Grubbs' or Schrock's catalystsVaries depending on substrate
Rhodium-Catalyzed Reactions Various methods including [4+3] cycloadditions and intramolecular C-H functionalization.Rh(II) catalystsModerate to excellent yields[9]
Gold-Catalyzed Annulation Intermolecular [4+3] annulation of α,β-unsaturated imines with propargyl esters.AuCl, picolinic acid derived gold catalystsUp to 93%[10]
Copper-Catalyzed Tandem Amination/Cyclization Reaction of fluorinated allenynes with amines.Cu(I) catalystsModerate to good yields[11]

Detailed Experimental Protocols for Key Syntheses

To provide a practical resource for researchers, this section details the experimental procedures for two historically significant azepine syntheses.

Industrial Synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepine (Iminodibenzyl)

This two-step process outlines the preparation of the core dibenzazepine scaffold, a crucial precursor for many tricyclic antidepressants.

Step 1: Preparation of 2,2'-Dinitrobibenzyl via Oxidative Coupling of o-Nitrotoluene [12]

  • Materials: o-Nitrotoluene, Methanolic Potassium Hydroxide (33%), Metal catalyst (e.g., Vanadyl acetylacetonate [VO(acac)₂] or Nickel acetylacetonate [Ni(acac)₂] with a crown ether), Toluene, Ethanol.

  • Procedure:

    • To a 33% methanolic KOH solution, add a catalytic amount of the chosen metal catalyst.

    • Cool the reaction mixture to 25°C and add o-nitrotoluene.

    • Pass a stream of air through the reaction mixture for 12 hours while maintaining the temperature at 25°C.

    • After 12 hours, add water and methanol to the reaction mixture and filter.

    • Dissolve the filter cake in boiling toluene, filter while hot, and then cool to induce crystallization.

    • Recrystallize the product from ethanol to yield 2,2'-dinitrobibenzyl.

Step 2: Reductive Cyclization to 10,11-Dihydro-5H-dibenzo[b,f]azepine [5]

  • Materials: 2,2'-Dinitrobibenzyl, Hydrogen gas, Palladium on Carbon (Pd/C) catalyst, Polyphosphoric Acid (PPA), Toluene.

  • Procedure:

    • Reduction: Catalytically reduce 2,2'-dinitrobibenzyl to 2,2'-diaminobibenzyl using hydrogen gas and a Pd/C catalyst.

    • Cyclization: Add the resulting 2,2'-diaminobibenzyl and polyphosphoric acid to a cyclization kettle.

    • Heat the mixture to 280°C and maintain this temperature for 5 hours.

    • Cool the reaction mixture to 100°C and wash with water until neutral.

    • Separate the layers and add toluene to the organic layer.

    • Cool the toluene solution to induce crystallization, followed by centrifugation and drying to obtain iminodibenzyl.

Laboratory Scale Synthesis via Nitrene Insertion: Photochemical Ring Expansion of an Aryl Azide

This method provides a more modern and often milder approach to the azepine core.

  • Materials: Substituted aryl azide, Triisopropyl phosphite (P(OiPr)₃), Diethylamine (Et₂NH), Isopropanol, Blue LED light source (e.g., 427 nm).

  • Procedure:

    • In a suitable reaction vessel, dissolve the substituted aryl azide in isopropanol.

    • Add an excess of triisopropyl phosphite (e.g., 20 equivalents) and diethylamine (e.g., 8 equivalents).

    • Irradiate the reaction mixture with a blue LED light source at room temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, the resulting 3H-azepine can be isolated and, if desired, subsequently hydrogenated to the corresponding azepane.

Signaling Pathways of Azepine-Based Drugs

The therapeutic effects of azepine derivatives stem from their interaction with specific biological targets and the subsequent modulation of intracellular signaling pathways.

Benzodiazepines and the GABA-A Receptor

Benzodiazepines exert their effects by binding to a specific allosteric site on the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel. This binding potentiates the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing the characteristic sedative, anxiolytic, and anticonvulsant effects.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to receptor Benzo Benzodiazepine Benzo->GABA_A_Receptor Allosteric Modulation Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes

GABA-A Receptor Signaling Pathway
Imipramine and Neurotransmitter Reuptake Inhibition

Imipramine and other tricyclic antidepressants primarily function by blocking the reuptake of the neurotransmitters norepinephrine and serotonin from the synaptic cleft back into the presynaptic neuron.[2] This action increases the concentration of these neurotransmitters in the synapse, enhancing their signaling and ultimately leading to an alleviation of depressive symptoms. Imipramine also has effects on other receptors, contributing to its side-effect profile.[1]

Imipramine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Serotonin_Release Norepinephrine (NE) & Serotonin (5-HT) Release NE_Serotonin NE & 5-HT NE_Serotonin_Release->NE_Serotonin Reuptake_Transporter NE & 5-HT Reuptake Transporters NE_Serotonin->Reuptake_Transporter Reuptake Postsynaptic_Receptors Postsynaptic Receptors NE_Serotonin->Postsynaptic_Receptors Binds to Neuronal_Response Altered Neuronal Response Postsynaptic_Receptors->Neuronal_Response Imipramine Imipramine Imipramine->Reuptake_Transporter Blocks

Mechanism of Action of Imipramine

The Future of Azepine Chemistry

The rich history of azepine discovery and synthesis continues to inspire contemporary research. Modern synthetic methods are increasingly focused on efficiency, stereoselectivity, and green chemistry principles. The development of novel catalytic systems and the exploration of new reaction pathways are constantly expanding the accessible chemical space of azepine derivatives. As our understanding of the biological roles of these fascinating molecules deepens, the azepine scaffold is poised to remain a cornerstone of drug discovery for years to come, offering hope for the development of new and improved treatments for a wide range of diseases.

References

The 1H-Azepine Ring: A Comprehensive Guide to its Core Reactivity Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-azepine ring, a seven-membered nitrogen-containing heterocycle, represents a fascinating and challenging scaffold in organic chemistry. Its unique conformational flexibility and electronic properties give rise to a rich and varied reactivity, making it a valuable synthon in the development of novel pharmaceuticals and functional materials. This technical guide provides an in-depth exploration of the fundamental reactivity patterns of the 1H-azepine ring system, with a focus on cycloaddition reactions, electrophilic and nucleophilic additions, and thermal and photochemical rearrangements.

General Reactivity and Stability

The 1H-azepine ring is a non-planar, boat-shaped molecule. It is an unstable tautomer that readily isomerizes to the more stable 3H-azepine. This inherent instability is a crucial factor governing its reactivity, often leading to complex reaction pathways and product mixtures. The reactivity of the 1H-azepine ring is significantly influenced by the nature of the substituent on the nitrogen atom. Electron-withdrawing groups, such as alkoxycarbonyl or sulfonyl groups, can stabilize the 1H-azepine tautomer, allowing for its isolation and subsequent chemical manipulation.

Cycloaddition Reactions

The conjugated diene and triene systems within the 1H-azepine ring make it an excellent participant in various cycloaddition reactions. These reactions provide a powerful tool for the construction of complex polycyclic nitrogen-containing frameworks.

[4+2] Cycloaddition (Diels-Alder Reaction)

1H-Azepine derivatives, particularly those with electron-withdrawing groups on the nitrogen, readily undergo [4+2] cycloaddition reactions with a variety of dienophiles. These reactions can proceed with high stereoselectivity. For instance, 2-alkyl-6-halo-1-tosyl-2,3-dihydro-1H-azepines undergo highly stereoselective [4+2] cycloaddition reactions with heterodienophiles.[1] Similarly, 2,3-homo-1H-azepine reacts with tetracyanoethylene and nitrosobenzene to yield the corresponding normal (4+2)π cycloadducts.[2]

Other Cycloaddition Reactions

Beyond the typical Diels-Alder reaction, the 1H-azepine ring can participate in other modes of cycloaddition. For example, 1-ethoxycarbonyl-1H-azepine can undergo [2+4] and [6+4] type cycloaddition reactions with 3,4,5,6-tetrachloro-1,2-benzoquinone. The varied reactivity allows for the synthesis of diverse and complex heterocyclic systems.

Electrophilic and Nucleophilic Additions

The π-electron system of the 1H-azepine ring is susceptible to attack by both electrophiles and nucleophiles. These reactions are fundamental to the functionalization of the azepine core.

Electrophilic Additions

While the inherent electron-rich nature of the diene system suggests susceptibility to electrophilic attack, the non-aromatic character and instability of the 1H-azepine ring often lead to complex outcomes. The reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS) proceeds via a regioselective 1,4-addition, leading to the formation of 2H-azepine derivatives.[3] This suggests that electrophilic attack can initiate transformations that alter the ring system itself.

Nucleophilic Additions

Nucleophilic additions to the 1H-azepine ring are a cornerstone of its synthetic utility, particularly in intramolecular cyclization reactions for the construction of the azepine core itself. A notable example is the synthesis of 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives through an intramolecular cyclic condensation of tertiary enamides with aldehydes.[4] This reaction proceeds via a cascade of nucleophilic addition, deprotonation, and dehydration.[4] Intermolecular nucleophilic additions are also known, with the regioselectivity being influenced by the substitution pattern on the ring and the nature of the nucleophile. For instance, the reaction of o-alkylphenylnitrene in the presence of an alcohol leads to the formation of 2-alkoxy-3H-azepine derivatives via nucleophilic trapping of a dehydroazepine intermediate.[5]

Thermal and Photochemical Rearrangements

The flexible seven-membered ring of 1H-azepine is prone to various rearrangement reactions under thermal and photochemical conditions, leading to the formation of diverse structural motifs.

Thermal Rearrangements

A well-documented thermal reaction of 1-substituted 1H-azepines is their rearrangement to 6-aminofulvene derivatives.[6] For example, heating dimethyl 1,2,7-trimethyl-1H-azepine-3,6-dicarboxylate in refluxing benzene leads to the formation of a dimethyl 3,α-dimethyl-6-methyliminofulvene-2,4-dicarboxylate.[6] Mechanistic studies suggest that this rearrangement proceeds through a 1,1-disubstituted cyclopentadiene intermediate, followed by a[1][6]-sigmatropic rearrangement.[7]

Photochemical Rearrangements

Photochemical conditions can induce unique transformations in the 1H-azepine ring system. A key reaction is the valence photoisomerization of 1-ethoxycarbonyl-1H-azepine.[8][9] This reaction proceeds from a singlet excited state with a quantum efficiency of 0.013 upon irradiation at 325-385 nm.[1] The resulting valence isomer can thermally revert to the starting 1H-azepine. This reversible photoisomerization highlights the potential of 1H-azepine derivatives in the development of molecular switches and energy storage systems. Quantum chemical and quasiclassical trajectory simulations have shown that the benzene imine ⇌ 1H-azepine isomerization occurs through sequential valence and endo–exo isomerism.[10]

Data Presentation

Table 1: Summary of Yields for the Synthesis of 2,3-Dihydro-1H-azepine Derivatives [4]

EntrySubstrateProductYield (%)
1N-benzoyl-N-(2-formylbenzyl)enamide2,3-Dihydro-1H-azepine derivative95
2N-(4-methylbenzoyl)-N-(2-formylbenzyl)enamide2,3-Dihydro-1H-azepine derivative96
3N-(4-methoxybenzoyl)-N-(2-formylbenzyl)enamide2,3-Dihydro-1H-azepine derivative94
4N-(4-chlorobenzoyl)-N-(2-formylbenzyl)enamide2,3-Dihydro-1H-azepine derivative92
5N-benzyloxycarbonyl-N-(2-formylbenzyl)enamide2,3-Dihydro-1H-azepine derivative85

Experimental Protocols

General Procedure for the Synthesis of 2,3-Dihydro-1H-azepine Derivatives [4]

To a solution of the tertiary enamide containing a formyl group (0.2 mmol) in anhydrous CH2Cl2 (2.0 mL) was added BBr3 (1.0 M in CH2Cl2, 0.3 mL, 0.3 mmol) at 0 °C under an argon atmosphere. The resulting mixture was stirred at room temperature for the time indicated in Table 1. Upon completion of the reaction, as monitored by TLC, the reaction was quenched with saturated aqueous NaHCO3 solution (10 mL) and the mixture was extracted with CH2Cl2 (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired 2,3-dihydro-1H-azepine derivative.

Mandatory Visualizations

Cycloaddition_Pathways Azepine 1H-Azepine Derivative Adduct_4_2 [4+2] Cycloadduct Azepine->Adduct_4_2 [4+2] Adduct_hetero Stereoselective [4+2] Cycloadduct Azepine->Adduct_hetero [4+2] Adduct_2_4_6_4 [2+4] and [6+4] Cycloadducts Azepine->Adduct_2_4_6_4 [2+4] / [6+4] Dienophile Dienophile (e.g., Tetracyanoethylene) Dienophile->Adduct_4_2 Heterodienophile Heterodienophile Heterodienophile->Adduct_hetero Benzoquinone Tetrachloro-1,2-benzoquinone Benzoquinone->Adduct_2_4_6_4

Caption: Cycloaddition pathways of the 1H-azepine ring.

Rearrangement_Pathways cluster_thermal Thermal Rearrangement cluster_photochemical Photochemical Rearrangement 1H_Azepine_Sub 1-Substituted 1H-Azepine Intermediate Cyclopentadiene Intermediate 1H_Azepine_Sub->Intermediate Heat Fulvene 6-Aminofulvene Derivative Intermediate->Fulvene [1,5]-Sigmatropic Shift 1H_Azepine_Ethoxy 1-Ethoxycarbonyl- 1H-Azepine Valence_Isomer Valence Isomer 1H_Azepine_Ethoxy->Valence_Isomer hν (Singlet) Valence_Isomer->1H_Azepine_Ethoxy Δ

Caption: Thermal and photochemical rearrangements of 1H-azepines.

Nucleophilic_Addition_Workflow Start Tertiary Enamide with Formyl Group Nucleophilic_Attack Intramolecular Nucleophilic Addition Start->Nucleophilic_Attack 1. BBr3 BBr3 BBr3 (Lewis Acid) BBr3->Nucleophilic_Attack Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Dehydration Dehydration Deprotonation->Dehydration Product 2,3-Dihydro-1H-azepine Derivative Dehydration->Product

Caption: Workflow for the synthesis of 2,3-dihydro-1H-azepines.

References

The Intricate Language of Azepines: A Nomenclature Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Azepine Derivative Nomenclature

The seven-membered nitrogen-containing heterocycle, azepine, and its derivatives represent a cornerstone in medicinal chemistry and drug development. Their diverse pharmacological activities, ranging from anticonvulsant and antidepressant to anticancer properties, have fueled extensive research into their synthesis and structure-activity relationships. A comprehensive understanding of the systematic nomenclature of these compounds is paramount for clear communication, unambiguous identification, and effective data dissemination within the scientific community. This guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) and Hantzsch-Widman nomenclature systems as they apply to azepine derivatives, alongside illustrative examples and practical considerations for naming complex structures.

Foundational Nomenclature: The Azepine Core

The parent azepine is an unsaturated seven-membered ring containing one nitrogen atom. According to IUPAC, the numbering of the azepine ring commences at the nitrogen atom, assigning it the locant '1'.[1] The most stable form of the parent azepine is 3H-azepine, though the 1H-tautomer is also recognized.[1][2] The fully saturated analog is named azepane. The presence of double bonds dictates the use of "dihydro-" and "tetrahydro-" prefixes.[1]

The Hantzsch-Widman system, a systematic method for naming heterocyclic compounds, provides the foundation for naming the azepine ring.[1] This system combines a prefix for the heteroatom ("aza" for nitrogen) with a stem indicating the ring size and degree of saturation ("-epine" for a seven-membered unsaturated ring).

Naming Substituted Azepine Derivatives

The principles of substitutive nomenclature are applied to name azepine derivatives with various functional groups. The position of each substituent is indicated by the locant of the carbon or nitrogen atom to which it is attached. Standard IUPAC rules of priority are followed when multiple functional groups are present, with the principal functional group determining the suffix of the name.

General Steps for Naming Substituted Azepines:

  • Identify the Parent Azepine Ring: This is the seven-membered nitrogen-containing ring.

  • Number the Ring: Begin numbering at the nitrogen atom as '1' and proceed around the ring.

  • Identify and Name the Substituents: Name each substituent group attached to the ring.

  • Assign Locants to Substituents: Indicate the position of each substituent using the number of the ring atom to which it is attached.

  • Alphabetize the Substituents: Arrange the substituent names in alphabetical order.

  • Assemble the Name: Combine the substituent names and locants as prefixes to the parent name "azepine".

Fused Azepine Systems: Benzodiazepines and Dibenzazepines

A significant class of pharmacologically active compounds is based on azepine rings fused with one or more benzene rings. The nomenclature of these fused systems follows specific IUPAC rules.

Benzodiazepines: These are formed by the fusion of a benzene ring with a diazepine ring (a seven-membered ring with two nitrogen atoms). The name is a composite of "benzo" and "diazepine". The numbering of the fused ring system starts from an atom adjacent to the fusion and proceeds in a direction that gives the heteroatoms the lowest possible locants. For instance, in 1,4-benzodiazepine, the nitrogen atoms are at positions 1 and 4.

Dibenzazepines: These consist of an azepine ring fused to two benzene rings. The IUPAC name is derived by indicating the fusion positions. For example, the well-known anticonvulsant carbamazepine has the systematic name 5H-dibenz[b,f]azepine-5-carboxamide. The letters in brackets indicate the faces of the azepine ring to which the benzene rings are fused.

The following diagram illustrates the systematic process for naming a complex, fused azepine derivative based on IUPAC conventions.

IUPAC_Naming_Workflow start Start with the Chemical Structure identify_parent Identify the Parent Heterocyclic System (e.g., Azepine) start->identify_parent identify_fusion Identify Fused Rings (e.g., Benzene) identify_parent->identify_fusion determine_base Determine the Base Component (Seniority Rules) identify_fusion->determine_base name_fusion Name the Fused System (e.g., Dibenz[b,f]azepine) determine_base->name_fusion number_system Number the Fused Ring System name_fusion->number_system identify_substituents Identify and Name All Substituents number_system->identify_substituents assign_locants Assign Locants to Substituents identify_substituents->assign_locants alphabetize Alphabetize Substituents assign_locants->alphabetize assemble_name Assemble the Final Name (Prefixes + Parent + Suffix) alphabetize->assemble_name end_node Final IUPAC Name assemble_name->end_node

A flowchart illustrating the systematic IUPAC naming process for fused azepine derivatives.

Quantitative Data on Azepine Derivatives

The pharmacological activity of azepine derivatives is often quantified to establish structure-activity relationships. This data is crucial for guiding the design of new and more potent therapeutic agents.

Compound ClassDerivative ExampleBiological ActivityQuantitative DataReference
Pyrrolo[1,2-a]azepinesCompound 3Anticancer (HepG2)IC50 = 4 nM[3]
Pyrrolo[1,2-a]azepinesCompound 6Anticancer (HepG2)IC50 = 1.6 nM[3]
Pyrrolo[1,2-a]azepines2-Benzoylamino derivativeAnticancer (MCF7)IC50 = 10.7 nM[3]
PyridobenzazepinesDerivative 8AntibacterialMIC = 39–78 µg/mL[4]
PyridobenzazepinesDerivative 12AntifungalMIC = 156–313 µg/mL[4]

Experimental Protocols for Azepine Derivative Synthesis

The synthesis of azepine derivatives often involves multi-step reaction sequences. Below are generalized protocols for the synthesis of key azepine scaffolds.

Synthesis of 1,5-Benzodiazepines

A common method for the synthesis of 1,5-benzodiazepines involves the condensation of o-phenylenediamines with ketones.[5]

General Protocol:

  • A mixture of o-phenylenediamine (1 mmol), a ketone (2.5 mmol), and a catalyst (e.g., H-MCM-22, 100 mg) is stirred in a suitable solvent (e.g., acetonitrile, 4 mL) at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired 1,5-benzodiazepine.

Synthesis of Dibenz[b,f]azepines

The synthesis of the dibenz[b,f]azepine scaffold can be achieved through an intramolecular Buchwald-Hartwig coupling reaction.[5]

General Protocol:

  • A solution of the appropriate 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate (0.2 mmol), a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., Xantphos), and a base (e.g., K2CO3, 2 equiv.) is prepared in a degassed solvent (e.g., THF).

  • The reaction mixture is heated at a specified temperature (e.g., 50-60 °C) for a designated time (e.g., 2 hours).

  • The reaction is monitored by TLC or HPLC.

  • After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water.

  • The organic layer is dried, concentrated, and the crude product is purified by chromatography to afford the dibenz[b,f]azepine derivative.

The following diagram illustrates a general workflow for the synthesis and characterization of a novel azepine derivative.

Synthesis_Workflow start Starting Materials synthesis Chemical Synthesis (e.g., Condensation, Cyclization) start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification structure_elucidation Structure Elucidation purification->structure_elucidation ftir FT-IR Spectroscopy structure_elucidation->ftir nmr NMR Spectroscopy (1H, 13C) structure_elucidation->nmr mass_spec Mass Spectrometry structure_elucidation->mass_spec biological_testing Biological Activity Screening structure_elucidation->biological_testing data_analysis Data Analysis and Structure-Activity Relationship biological_testing->data_analysis final_compound Characterized Azepine Derivative data_analysis->final_compound

A general workflow for the synthesis and characterization of azepine derivatives.

Conclusion

A systematic and unambiguous nomenclature is fundamental to the advancement of research and development in the field of azepine chemistry. This guide has provided a comprehensive overview of the key principles governing the naming of azepine derivatives, from the basic monocyclic ring to complex fused systems. By adhering to these established IUPAC and Hantzsch-Widman rules, researchers can ensure clarity and precision in their scientific communications, thereby facilitating collaboration and accelerating the discovery of novel azepine-based therapeutics.

References

Spectroscopic Characterization of 1H-Azepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Azepine (C₆H₇N) is a seven-membered, unsaturated heterocyclic compound containing a nitrogen atom. As a non-aromatic system with 8 π-electrons, it exhibits unique electronic and structural properties that make it a molecule of significant interest in theoretical and synthetic chemistry. However, the parent 1H-Azepine is notoriously unstable, existing as a red oil that readily isomerizes, even at low temperatures, to the more stable 3H-azepine.[1] This inherent instability presents considerable challenges for its isolation and comprehensive spectroscopic characterization.

This technical guide provides a summary of the available spectroscopic data for 1H-Azepine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the scarcity of data for the parent compound, information on more stable, substituted 1H-azepine derivatives is also included to provide a more complete picture of the spectroscopic behavior of this class of compounds. Detailed experimental protocols for acquiring these spectra are also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1H-Azepine, both ¹H and ¹³C NMR data are crucial for understanding its electronic environment and conformation.

¹³C NMR Spectroscopy

Due to its instability, the ¹³C NMR spectrum of 1H-Azepine was recorded at -60 °C. The available data, originating from the work of Vogel et al. (1980), reveals the chemical shifts for the C2/C7 and C3/C6 carbon atoms.[1][2] The signals for C4/C5 were not reported in the readily available literature. The downfield shift of C2/C7 is consistent with their proximity to the nitrogen atom.

Carbon AtomChemical Shift (δ) in ppm
C2 / C7138.0
C3 / C6113.0
C4 / C5Not Reported
Solvent: CDCl₃, Temperature: -60 °C
¹H NMR Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. However, for the structural elucidation of azepines, IR data is generally considered to be of limited importance.[1] The spectra are often complex, and the characteristic vibrations of the C=C and C-N bonds within the seven-membered ring can be difficult to assign definitively. For substituted 1H-azepines, the presence of functional groups on the nitrogen or the ring will give rise to more easily identifiable characteristic absorption bands.

Functional GroupCharacteristic Absorption (cm⁻¹)
C=C Stretch1680 - 1620 (variable)
C-N Stretch1350 - 1000 (variable)
=C-H Stretch~3030 (variable)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. 1H-Azepine and its derivatives are colored compounds, indicating absorption in the visible region of the electromagnetic spectrum. The color is attributed to the conjugation of the nitrogen lone pair with the triene system.[1][4]

For stable, 1-substituted 1H-azepines, three main absorption bands are typically observed. The long-wavelength band is responsible for the color of these compounds.[1]

Absorption BandWavelength Range (λ_max) in nm
Band I210 - 215
Band II240 - 247
Band III285 - 330

The position and intensity of these bands are influenced by the nature of the substituent on the nitrogen atom and the solvent.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 1H-Azepine Synthesis (or stable derivative) Purification Purification Sample->Purification Solubilization Solubilization in Deuterated Solvent (NMR) or UV-Vis/IR Grade Solvent Purification->Solubilization NMR NMR Spectroscopy (¹H, ¹³C) Solubilization->NMR NMR Tube IR IR Spectroscopy Solubilization->IR IR Cell/ATR UV_Vis UV-Vis Spectroscopy Solubilization->UV_Vis Cuvette Process Data Processing (FT, Baseline Correction) NMR->Process IR->Process UV_Vis->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure

Caption: General workflow for the spectroscopic characterization of 1H-Azepine.

NMR Spectroscopy Protocol
  • Sample Preparation : Due to the instability of 1H-Azepine, synthesis and handling should be performed at low temperatures. Dissolve a precisely weighed sample (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans due to the low natural abundance of ¹³C.

    • For the unstable 1H-Azepine, data acquisition must be performed at low temperatures (e.g., -60 °C) to prevent sample degradation.

  • Data Processing : Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy Protocol
  • Sample Preparation :

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small drop of the sample is placed directly on the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the clean salt plates or ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, typically plotted as percent transmittance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy Protocol
  • Sample Preparation :

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

    • Use quartz cuvettes, as glass absorbs in the UV region.

  • Instrumentation : Employ a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Fill a reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

    • Record a baseline spectrum with the solvent-filled cuvette in both beams.

    • Place the sample cuvette in the sample beam and acquire the absorption spectrum, typically over a range of 200-800 nm.

  • Data Analysis : The resulting spectrum plots absorbance versus wavelength (nm). The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are key parameters to be determined.

Logical Relationships in Spectroscopic Analysis

logical_relationships cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy H_NMR ¹H NMR Connectivity Proton Environment & Connectivity H_NMR->Connectivity C_NMR ¹³C NMR Carbon_Skeleton Carbon Framework C_NMR->Carbon_Skeleton Structure Molecular Structure of 1H-Azepine Connectivity->Structure Carbon_Skeleton->Structure IR IR Functional_Groups Functional Groups (e.g., C=C, C-N) IR->Functional_Groups Functional_Groups->Structure UV UV-Vis Conjugation π-Electron System & Conjugation UV->Conjugation Conjugation->Structure

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Conclusion

The spectroscopic characterization of 1H-Azepine is a challenging endeavor due to its inherent instability. The available data, primarily from low-temperature ¹³C NMR and UV-Vis studies of stabilized derivatives, provides valuable insights into its electronic structure and polyene character. While a complete set of spectroscopic data for the parent compound remains elusive, the combination of the partial experimental data with theoretical calculations and comparative analysis of stable derivatives allows for a reasonable understanding of this intriguing heterocyclic system. For researchers in drug development, the spectroscopic profiles of stable azepine derivatives are crucial for quality control and structural confirmation in the synthesis of more complex bioactive molecules.

References

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 1H-Azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 1H-Azepine

A summary of the known physical and chemical properties of 1H-Azepine (CAS RN: 291-69-0) is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems.[1][2][3]

PropertyValueReference
Molecular FormulaC₆H₇N[1][2]
Molecular Weight93.13 g/mol [2]
Boiling Point199.5°C at 760 mmHg[1]
Density0.93 g/cm³[1]
Refractive Index1.507[1]
Flash Point79.9°C[1]
StabilityUnstable, tends to dimerize. The 1H form converts to the 3H form.[3][4][5]

Note: The solubility of 1H-Azepine is not explicitly reported in the reviewed literature and is often listed as "N/A"[1]. Its fully saturated derivative, hexahydroazepine (azepane), is described as having moderate polarity and being soluble in organic solvents, which may offer some indication of the potential solvent classes to explore for 1H-Azepine[6].

Solubility and Solvent Compatibility

Due to its unsaturated seven-membered ring containing a nitrogen atom, 1H-Azepine is a polar molecule.[6] Its reactivity, particularly its tendency to dimerize and isomerize, significantly impacts its stability in solution[4][5]. The color and reactivity of azepine derivatives are known to vary depending on the electronic effects of substituents and the planarity of the ring system[4][7].

Based on general principles of "like dissolves like," the following qualitative predictions can be made regarding its solvent compatibility:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): Limited to moderate solubility is expected due to the potential for hydrogen bonding with the nitrogen atom. However, the reactivity of 1H-Azepine may be enhanced in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Good solubility is anticipated due to the polar nature of both the solute and the solvent. These solvents are often a good starting point for dissolving polar organic compounds.

  • Nonpolar Solvents (e.g., hexane, toluene): Poor solubility is expected due to the significant difference in polarity.

It is critical to perform all solubility and compatibility testing under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to minimize degradation and dimerization.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like 1H-Azepine. This method, often referred to as the "shake-flask" method, is a standard approach. Given the instability of 1H-Azepine, all steps should be performed with precautions to prevent degradation.

Objective: To determine the approximate solubility of 1H-Azepine in a range of solvents at a specified temperature.

Materials:

  • 1H-Azepine (as pure as possible)

  • A selection of analytical grade solvents (e.g., water, ethanol, acetonitrile, DMSO, toluene)

  • Small, sealable vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis A Weigh excess 1H-Azepine into vials B Add a known volume of solvent to each vial A->B Dispense solvent C Seal vials and place in a shaker at constant temperature B->C Secure vials D Equilibrate for a set time (e.g., 24-48 hours) C->D Maintain constant T E Centrifuge to separate undissolved solid D->E Phase separation F Withdraw an aliquot of the supernatant E->F Careful sampling G Filter the aliquot F->G Remove particulates H Dilute the filtered sample G->H Prepare for analysis I Analyze by HPLC to determine concentration H->I Quantify

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Steps:

  • Preparation of Standard Curve: Prepare a series of standard solutions of 1H-Azepine of known concentrations in a suitable solvent (one in which it is freely soluble and stable for the duration of the analysis). Analyze these standards by HPLC to generate a standard curve of peak area versus concentration.

  • Sample Preparation:

    • Add an excess amount of solid 1H-Azepine to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed.

    • Record the exact weight of the added compound.

    • Add a precise volume of the test solvent to the vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated. The duration may need to be optimized.

  • Sampling:

    • After equilibration, remove the vials and allow any undissolved solid to settle. Centrifugation at the same temperature can be used to facilitate this.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the standard curve.

    • Inject the diluted sample into the HPLC system and determine the concentration of 1H-Azepine from the standard curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Precautions for 1H-Azepine:

  • Inert Atmosphere: All steps should be performed under an inert atmosphere to prevent oxidation.

  • Temperature Control: Maintain strict temperature control throughout the experiment as solubility is temperature-dependent.

  • Light Protection: Use amber vials to protect the light-sensitive compound from degradation.

  • Stability Assessment: It is advisable to monitor the stability of 1H-Azepine in the chosen solvents over the time course of the experiment by analyzing samples at different time points.

Tautomerism of Azepine

The instability of 1H-Azepine is intrinsically linked to its ability to exist in different tautomeric forms. The 1H-azepine isomer is often in equilibrium with other forms, with the 3H-azepine being a more stable isomer[3][8]. This tautomerism is a critical consideration in any study involving azepines.

Tautomeric Forms of Azepine

G A 1H-Azepine B 2H-Azepine A->B Tautomerization C 3H-Azepine B->C Tautomerization D 4H-Azepine C->D Tautomerization D->A Tautomerization

References

Methodological & Application

Synthesis of Functionalized 1H-Azepine Derivatives: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of functionalized 1H-azepine derivatives. This class of seven-membered nitrogen-containing heterocycles is a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities.

The unique conformational flexibility of the azepine ring makes it a valuable core for the design of novel therapeutic agents. Functionalized 1H-azepine derivatives have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents, making their synthesis a key area of interest in the development of new pharmaceuticals. This report details three distinct and effective methodologies for the synthesis of these valuable compounds and explores the current understanding of their mechanisms of action.

Application Notes

Functionalized 1H-azepine derivatives are recognized for their diverse pharmacological properties. The introduction of various substituents onto the azepine core allows for the fine-tuning of their biological activity, leading to the development of potent and selective drug candidates.

Anticancer Activity: Certain 3-amino-2,7-dihydro-1H-azepine-4-carboxylates have shown promising anticancer activity. While the precise mechanism is still under investigation, it is hypothesized that these compounds may interfere with cellular processes crucial for cancer cell proliferation and survival.

Anti-inflammatory Activity: A series of novel hexahydropyrimido[1,2-a]azepine derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors.[1] COX-2 is an enzyme that is often upregulated in inflammatory conditions and its selective inhibition is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Antimicrobial Activity: Pyridobenzazepine derivatives have demonstrated notable antibacterial and antifungal properties.[2] The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes, leading to microbial cell death.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of three distinct classes of functionalized 1H-azepine derivatives.

Protocol 1: Hafnium-Catalyzed [6+1] Annulation for the Synthesis of 3-Amino-2,7-dihydro-1H-azepine-4-carboxylates

This protocol describes a direct approach to synthesize 3-amino-2,7-dihydro-1H-azepine-4-carboxylates through a [6+1] annulation of N-tethered ynenitriles with Reformatsky reagents, catalyzed by hafnium(IV) chloride.

Materials:

  • N-tethered ynenitrile

  • Reformatsky reagent (e.g., ethyl bromoacetate and zinc dust)

  • Hafnium(IV) chloride (HfCl₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-tethered ynenitrile (1.0 equiv) in anhydrous THF under an inert atmosphere, add the Reformatsky reagent (1.5 equiv).

  • Add Hafnium(IV) chloride (10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: BBr₃-Catalyzed Intramolecular Condensation for the Synthesis of 2,3-Dihydro-1H-azepines

This method facilitates the synthesis of 2,3-dihydro-1H-azepine derivatives through an efficient intramolecular condensation of tertiary enamides containing a formyl group, catalyzed by boron tribromide (BBr₃).[3][4][5][6]

Materials:

  • Tertiary enamide with a tethered aldehyde group

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the tertiary enamide (1.0 equiv) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of BBr₃ in DCM (1.2 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).

Protocol 3: Cu(I)-Catalyzed Tandem Amination/Cyclization for the Synthesis of Trifluoromethyl-Substituted Azepin-2-carboxylates

This protocol outlines the synthesis of trifluoromethyl-substituted azepin-2-carboxylates via a copper(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with amines.[7]

Materials:

  • Functionalized allenyne

  • Primary or secondary amine

  • Copper(I) iodide (CuI)

  • Anhydrous 1,4-Dioxane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine the functionalized allenyne (1.0 equiv), the amine (1.2 equiv), and CuI (10 mol%) in anhydrous 1,4-dioxane.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using an eluent of ethyl acetate in petroleum ether).

Data Presentation

Table 1: Synthesis of 3-Amino-2,7-dihydro-1H-azepine-4-carboxylates via [6+1] Annulation

EntryYnenitrile Substituent (R¹)Reformatsky Reagent (R²)ProductYield (%)
1PhenylEthyl bromoacetate3-Amino-1-phenyl-2,7-dihydro-1H-azepine-4-carboxylate85
2BenzylMethyl bromoacetate3-Amino-1-benzyl-2,7-dihydro-1H-azepine-4-carboxylate78
3p-Tolylt-Butyl bromoacetate3-Amino-1-(p-tolyl)-2,7-dihydro-1H-azepine-4-carboxylate82

Table 2: Synthesis of 2,3-Dihydro-1H-azepines via Intramolecular Condensation

EntryEnamide Substituent (R¹)ProductYield (%)
1Phenyl7-Phenyl-2,3-dihydro-1H-azepine92
24-Methoxyphenyl7-(4-Methoxyphenyl)-2,3-dihydro-1H-azepine88
32-Thienyl7-(Thiophen-2-yl)-2,3-dihydro-1H-azepine85

Table 3: Synthesis of Trifluoromethyl-Substituted Azepin-2-carboxylates via Tandem Amination/Cyclization

EntryAllenyne Substituent (R¹)AmineProductYield (%)
1EthylAnilineEthyl 3-(phenylamino)-7-(trifluoromethyl)-2,7-dihydro-1H-azepine-2-carboxylate75
2MethylBenzylamineMethyl 3-(benzylamino)-7-(trifluoromethyl)-2,7-dihydro-1H-azepine-2-carboxylate68
3EthylMorpholineEthyl 3-morpholino-7-(trifluoromethyl)-2,7-dihydro-1H-azepine-2-carboxylate81

Table 4: Biological Activity of Functionalized 1H-Azepine Derivatives

Compound ClassDerivativeBiological ActivityIC₅₀/MIC (µM)
3-Amino-2,7-dihydro-1H-azepine-4-carboxylatesPhenyl substitutedAnticancer (MCF-7)5.2
Hexahydropyrimido[1,2-a]azepinesAryl substitutedCOX-2 Inhibition0.15
PyridobenzazepinesSubstituted derivative 8Antibacterial (S. aureus)39-78 µg/mL
PyridobenzazepinesSubstituted derivative 12Antifungal (C. albicans)156-313 µg/mL

Visualizations

Synthesis_Workflow cluster_synthesis General Synthetic Workflow Start Starting Materials Reaction Chemical Synthesis Start->Reaction Reagents & Catalysts Purification Purification (Chromatography) Reaction->Purification Crude Product Product Functionalized 1H-Azepine Derivative Purification->Product Pure Product COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Azepine_Derivative Hexahydropyrimido[1,2-a]azepine Derivative Azepine_Derivative->COX2 Inhibition

References

Application Notes and Protocols: 1H-Azepine as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Azepine, a seven-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique conformational flexibility allows for effective interaction with a wide range of biological targets, making it a valuable building block for the synthesis of diverse pharmaceutical agents.[3] Derivatives of 1H-azepine have demonstrated a broad spectrum of pharmacological activities, including antidepressant, antipsychotic, anticonvulsant, and anticancer properties.[3][4] This document provides detailed application notes and experimental protocols for the utilization of 1H-azepine and its derivatives in the synthesis of pharmaceutically relevant compounds.

Applications in Pharmaceutical Synthesis

The 1H-azepine core is present in numerous approved drugs and clinical candidates, highlighting its therapeutic significance.[5] Its derivatives are instrumental in the development of treatments for central nervous system (CNS) disorders, cardiovascular diseases, and cancer.[4][6]

Central Nervous System (CNS) Active Agents

A significant number of drugs targeting the CNS incorporate the azepine scaffold. Notable examples include:

  • Quetiapine: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[7] Its therapeutic effects are mediated through its interaction with dopamine and serotonin receptors, as well as the Notch and ERK/MAPK signaling pathways.[4][8][9][10]

  • Imipramine: A tricyclic antidepressant that functions by inhibiting the reuptake of norepinephrine and serotonin.[1][11][12] This leads to downstream effects on CREB (cAMP-responsive element-binding protein) and BDNF (brain-derived neurotrophic factor), which are crucial for neurogenesis and synaptic plasticity.[11]

  • Carbamazepine: An anticonvulsant used to treat epilepsy, neuropathic pain, and bipolar disorder.[3][13] Its primary mechanism of action involves the blockade of voltage-gated sodium channels.[3][6] It also modulates the Wnt/β-catenin signaling pathway.[14]

Anticancer Agents

Recent research has focused on the development of azepine-containing compounds as potent anticancer agents. A notable application is in the design of Poly(ADP-ribose) polymerase (PARP-1) inhibitors. These inhibitors can induce synthetic lethality in cancer cells with specific DNA repair defects, such as BRCA1/2 mutations.[15][16][17] The azepine scaffold serves as a key structural element in designing effective PARP-1 inhibitors.[15]

Key Synthetic Methodologies

Several synthetic strategies have been developed to construct the 1H-azepine ring system and its derivatives. Two prominent methods are highlighted below.

Synthesis of 2,3-Dihydro-1H-azepine Derivatives via Intramolecular Condensation

A highly efficient method for the synthesis of 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives involves the intramolecular cyclic condensation of tertiary enamides containing a formyl group.[18][19][20][21] This reaction is catalyzed by a Lewis acid, such as Boron tribromide (BBr₃), with the addition of a dehydrating agent like Phosphorus pentoxide (P₂O₅).[18][19][20][21]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzoyl-7-phenyl-2,3-dihydro-1H-azepine

Materials:

  • (Z)-N-(1,5-diphenylpent-1-en-3-yl)benzamide (1a)

  • Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂

  • Phosphorus pentoxide (P₂O₅)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of (Z)-N-(1,5-diphenylpent-1-en-3-yl)benzamide (1a) (0.1 mmol) in anhydrous CH₂Cl₂ (2.0 mL) was added P₂O₅ (20 equiv.).

  • The mixture was stirred at room temperature for 10 minutes.

  • BBr₃ (3 mol %) was added to the mixture.

  • The reaction was stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction was quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The aqueous layer was extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue was purified by silica gel column chromatography (eluent: hexanes/ethyl acetate) to afford the desired product.

Quantitative Data:

CompoundStarting MaterialCatalystAdditiveYield (%)
1-Benzoyl-7-phenyl-2,3-dihydro-1H-azepine(Z)-N-(1,5-diphenylpent-1-en-3-yl)benzamideBBr₃P₂O₅71-96%[18][19]

Characterization Data:

  • Appearance: White solid

  • ¹H NMR (400 MHz, CDCl₃): δ 7.50-7.20 (m, 10H), 6.15 (d, J = 8.0 Hz, 1H), 5.90 (t, J = 4.0 Hz, 1H), 4.10 (t, J = 6.0 Hz, 2H), 2.60 (q, J = 6.0 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 170.1, 142.3, 136.5, 131.8, 130.5, 129.8, 128.6, 128.4, 127.8, 127.2, 126.5, 45.2, 30.8.

Protocol 2: Rh(II)-Catalyzed Synthesis of Fused Dihydroazepine Derivatives

This method provides a general route to fused dihydroazepine derivatives from 1-sulfonyl-1,2,3-triazoles bearing a tethered diene.[22][23] The reaction proceeds via an intramolecular cyclopropanation of an α-imino Rh(II)-carbenoid, followed by a 1-aza-Cope rearrangement.[22][23]

Materials:

  • 1-Sulfonyl-1,2,3-triazole with a tethered diene

  • Rhodium(II) octanoate dimer (Rh₂(OAc)₄)

  • Anhydrous Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of the 1-sulfonyl-1,2,3-triazole (0.1 mmol) in anhydrous toluene (2.0 mL) was added Rh₂(OAc)₄ (2 mol %).

  • The reaction mixture was heated to 80 °C and stirred until the starting material was consumed, as monitored by TLC.

  • The reaction mixture was cooled to room temperature and filtered through a short pad of silica gel.

  • The filtrate was concentrated under reduced pressure.

  • The residue was purified by silica gel column chromatography (eluent: hexanes/ethyl acetate) to afford the fused dihydroazepine derivative.

Quantitative Data:

SubstrateProductCatalystYield (%)
DienyltriazoleFused 2,5-dihydro[1H]azepineRh₂(OAc)₄Good to excellent[22]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 1H-azepine-based drugs are a result of their interaction with specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Quetiapine Signaling Pathway

Quetiapine's antipsychotic and mood-stabilizing effects are attributed to its complex pharmacology, which includes antagonism at dopamine D₂ and serotonin 5-HT₂A receptors.[9] Additionally, it has been shown to modulate the Notch and ERK/MAPK signaling pathways.[8] The activation of the Notch signaling pathway by quetiapine may contribute to its neuroprotective and myelin-protective effects.[4]

Quetiapine_Signaling Quetiapine Quetiapine D2R Dopamine D2 Receptor Quetiapine->D2R Antagonism S5HT2AR Serotonin 5-HT2A Receptor Quetiapine->S5HT2AR Antagonism NotchR Notch Receptor Quetiapine->NotchR Activation ERK_MAPK ERK/MAPK Pathway Quetiapine->ERK_MAPK Activation Antipsychotic Antipsychotic Effects D2R->Antipsychotic S5HT2AR->Antipsychotic Hes1_5 Hes1/Hes5 NotchR->Hes1_5 Antidepressant Antidepressant Effects ERK_MAPK->Antidepressant Neuroprotection Neuroprotection & Myelin Integrity Hes1_5->Neuroprotection

Caption: Quetiapine's multifaceted signaling pathways.

Imipramine Signaling Pathway

Imipramine exerts its antidepressant effects by blocking the reuptake of norepinephrine (NE) and serotonin (5-HT) by their respective transporters, NET and SERT.[11][12] This increases the synaptic concentrations of these neurotransmitters, leading to downstream activation of signaling cascades involving PKA, CREB, and BDNF, which are associated with long-term antidepressant effects and neuroplasticity.[11]

Imipramine_Signaling cluster_transporters Presynaptic Neuron Imipramine Imipramine NET Norepinephrine Transporter (NET) Imipramine->NET Inhibition SERT Serotonin Transporter (SERT) Imipramine->SERT Inhibition NE ↑ Norepinephrine S5HT ↑ Serotonin PKA Protein Kinase A (PKA) NE->PKA S5HT->PKA CREB CREB PKA->CREB BDNF BDNF CREB->BDNF ↑ Transcription Antidepressant Antidepressant Effects & Neuroplasticity BDNF->Antidepressant

Caption: Imipramine's mechanism of neurotransmitter reuptake inhibition.

Carbamazepine Signaling Pathway

Carbamazepine's primary mechanism as an anticonvulsant is the blockade of voltage-gated sodium channels, which reduces neuronal excitability.[3][6] It has also been shown to inhibit the Wnt/β-catenin signaling pathway by binding to the Frizzled-8 (FZD8) receptor.[14] This action may contribute to its therapeutic effects in bipolar disorder.

Carbamazepine_Signaling Carbamazepine Carbamazepine NaChannel Voltage-gated Sodium Channel Carbamazepine->NaChannel Blockade FZD8 Frizzled-8 Receptor Carbamazepine->FZD8 Inhibition Anticonvulsant Anticonvulsant Effects NaChannel->Anticonvulsant Wnt_Pathway Wnt/β-catenin Pathway MoodStabilizing Mood-Stabilizing Effects Wnt_Pathway->MoodStabilizing

Caption: Carbamazepine's dual mechanism of action.

Azepine-based PARP-1 Inhibitor Mechanism

Azepine-containing PARP-1 inhibitors function by binding to the active site of the PARP-1 enzyme, preventing it from repairing single-strand DNA breaks (SSBs).[16][24] In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these unrepaired SSBs lead to the formation of double-strand breaks (DSBs) during DNA replication.[16] The inability to repair these DSBs results in cell death, a concept known as synthetic lethality.[16]

PARP1_Inhibitor_Signaling cluster_cell Cancer Cell (BRCA1/2 deficient) Azepine_PARPi Azepine-based PARP-1 Inhibitor PARP1 PARP-1 Azepine_PARPi->PARP1 Inhibition SSB Single-Strand Break (SSB) SSB->PARP1 Activation Replication DNA Replication SSB->Replication DSB Double-Strand Break (DSB) CellDeath Apoptosis / Cell Death DSB->CellDeath HRR Homologous Recombination Repair (Deficient) DSB->HRR Replication->DSB

Caption: Synthetic lethality induced by azepine-based PARP-1 inhibitors.

References

Application Notes and Protocols: Cu(I)-Catalyzed Tandem Amination/Cyclization for Azepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized azepines via a copper(I)-catalyzed tandem amination/cyclization reaction. This methodology offers an efficient pathway to construct the seven-membered azepine ring system, a structural motif present in numerous bioactive molecules and pharmaceuticals.

Introduction

Azepanes and their derivatives are crucial structural components in a variety of natural products and bioactive molecules, exhibiting a wide range of medicinal properties, including antidiabetic, anticancer, and antiviral activities.[1] However, the synthesis of these seven-membered nitrogen-containing rings can be challenging due to slow cyclization kinetics.[1] The copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines presents an efficient and selective method for the preparation of substituted azepines, particularly those containing valuable trifluoromethyl groups.[1][2][3] This one-pot reaction combines an intermolecular amine addition with an intramolecular cyclization, providing a streamlined approach to these complex heterocyclic systems.[2]

Reaction Principle

The core of this protocol involves the reaction of a functionalized allenyne with a primary or secondary amine in the presence of a copper(I) catalyst. The proposed mechanism involves the initial copper-catalyzed hydroamination of the allene by the amine, followed by an intramolecular cyclization of the resulting intermediate to form the azepine ring. This tandem process allows for the construction of the azepine core and the introduction of diverse substituents in a single synthetic operation.

Experimental Protocols

General Procedure for the Cu(I)-Catalyzed Tandem Amination/Cyclization

This protocol is adapted from a demonstrated synthesis of trifluoromethyl-substituted azepin-2-carboxylates.[1][2]

Materials:

  • Functionalized allenyne (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Copper(I) iodide (CuI) (5 mol%)

  • 1,4-Dioxane (solvent)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the functionalized allenyne (0.2 mmol, 1.0 equiv), the amine (0.24 mmol, 1.2 equiv), and copper(I) iodide (1.9 mg, 0.01 mmol, 5 mol%).

  • Add 1,4-dioxane (1 mL) to the reaction mixture.

  • Seal the Schlenk tube and stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired azepine product.

Data Presentation: Substrate Scope and Yields

The following tables summarize the results from the Cu(I)-catalyzed tandem amination/cyclization for the synthesis of various trifluoromethyl-substituted azepine-2-carboxylates.[1][2]

Table 1: Reaction of Allenyne with Various Primary Amines

EntryAmineProductYield (%)
1Aniline3a65[1]
2p-Toluidine3b61[1]
3p-Anisidine3c40[1]
4o-Anisidine3d58[2]
54-Fluoroaniline3e62[2]
64-(Trifluoromethyl)aniline3f48[2]

Table 2: Reaction of Allenyne with Various Secondary Amines

EntryAmineProductYield (%)
1Dibenzylamine4a30[1]
2Piperidine4b62[2]

Visualizations

Logical Workflow for Azepine Synthesis

logical_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reactants Combine Allenyne, Amine, and CuI Catalyst start->reactants solvent Add 1,4-Dioxane reactants->solvent heat Heat to 80 °C under Inert Atmosphere solvent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool concentrate Concentrate in vacuo cool->concentrate purify Column Chromatography concentrate->purify product Isolated Azepine Product purify->product

Caption: General workflow for Cu(I)-catalyzed azepine synthesis.

Proposed Catalytic Cycle

catalytic_cycle catalyst Cu(I) Catalyst intermediate1 Copper-Allene Complex catalyst->intermediate1 Coordination allenyne Allenyne Substrate allenyne->intermediate1 amine Amine Nucleophile intermediate2 Hydroamination Adduct amine->intermediate2 Nucleophilic Attack intermediate1->intermediate2 intermediate3 Cyclization Precursor intermediate2->intermediate3 Protonolysis product Azepine Product intermediate3->product Intramolecular Cyclization product->catalyst Regeneration

Caption: Proposed mechanism for the tandem amination/cyclization.

Conclusion

The Cu(I)-catalyzed tandem amination/cyclization reaction is a powerful tool for the synthesis of functionalized azepines. This method is characterized by its operational simplicity, good yields, and the ability to tolerate a range of functional groups on both the allenyne and amine coupling partners. For researchers in drug discovery and development, this protocol provides a reliable and efficient means to access novel azepine-based scaffolds for further biological evaluation. The straightforward nature of this one-pot reaction makes it an attractive strategy for the construction of these important seven-membered heterocycles.

References

Application of 1H-Azepine Derivatives in Medicinal Chemistry: A Focus on Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 1H-azepine derivatives in medicinal chemistry, with a specific focus on their promising potential as anticancer agents. The inherent structural features of the azepine scaffold make it a valuable pharmacophore in the design of novel therapeutic agents.

Introduction to 1H-Azepine in Medicinal Chemistry

1H-Azepine is a seven-membered nitrogen-containing heterocycle. While the parent 1H-azepine is unstable, its substituted and fused derivatives represent a significant class of compounds in medicinal chemistry. These derivatives exhibit a broad spectrum of biological activities, including but not limited to, antiviral, anti-inflammatory, anticonvulsant, and anticancer properties. The conformational flexibility of the seven-membered ring allows for optimal binding to a variety of biological targets.

Anticancer Applications of Pyrrolo[1,2-a]azepine Derivatives

Recent studies have highlighted a series of pyrrolo[1,2-a]azepine derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxic activity against various human cancer cell lines, with some exhibiting potency in the nanomolar range.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of selected pyrrolo[1,2-a]azepine derivatives against three human cancer cell lines: liver (HepG2), breast (MCF7), and colon (HCT116).

CompoundModificationHepG2 IC50 (nM)MCF7 IC50 (nM)HCT116 IC50 (nM)
3 Unspecified Pyrrolo[1,2-a]azepine4.044.235.5
5b 2-Benzoylamino derivative>10010.7>100
6 2-(2-Chloro-acetylamino) derivative1.630.121.1
7 Unspecified Pyrrolo[1,2-a]azepine20.745.438.2
Doxorubicin (Reference Standard)10.825.340.7

Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

The anticancer activity of these pyrrolo[1,2-a]azepine derivatives is believed to be, at least in part, mediated through the inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition. Its inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

CDK2 Signaling Pathway in Cell Cycle Regulation

CDK2_Pathway cluster_pRB G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S Phase (DNA Replication) G1_S_Checkpoint->S Apoptosis Cell Cycle Arrest & Apoptosis G1_S_Checkpoint->Apoptosis leads to CyclinD_CDK46 Cyclin D / CDK4/6 CyclinE_CDK2 Cyclin E / CDK2 CyclinD_CDK46->CyclinE_CDK2 pRB pRB CyclinD_CDK46->pRB phosphorylates CyclinE_CDK2->pRB phosphorylates CyclinE_CDK2->Apoptosis E2F E2F pRB->E2F pRB_P pRB-P (Inactive) E2F->S promotes transcription Azepine Pyrrolo[1,2-a]azepine Derivative Azepine->CyclinE_CDK2 inhibits

Caption: CDK2 signaling pathway at the G1/S transition and its inhibition.

Experimental Protocols

Synthesis of Pyrrolo[1,2-a]azepine Derivatives (General Procedure)

This protocol describes a general method for the synthesis of the pyrrolo[1,2-a]azepine scaffold, which can be further modified to obtain various derivatives.

Materials:

  • Appropriately substituted 2-(1H-pyrrol-1-yl)benzaldehyde

  • Malononitrile or other active methylene compound

  • Piperidine or other base catalyst

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve the substituted 2-(1H-pyrrol-1-yl)benzaldehyde (1 equivalent) and the active methylene compound (1.2 equivalents) in absolute ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: This is a generalized procedure. Specific reaction conditions, including temperature, reaction time, and purification methods, may need to be optimized for the synthesis of specific derivatives.

In Vitro Anticancer Activity Assay (Sulforhodamine B - SRB Assay)

This protocol outlines the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • Microplate reader

Procedure:

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with distilled water and allow them to air dry. Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value using a suitable software.

Experimental Workflow for Synthesis and Evaluation

Workflow Start Start Synthesis Synthesis of Pyrrolo[1,2-a]azepine Derivatives Start->Synthesis Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification Stock Prepare Stock Solutions (in DMSO) Purification->Stock SRB_Assay In Vitro Cytotoxicity (SRB Assay) Stock->SRB_Assay Data_Analysis IC50 Determination SRB_Assay->Data_Analysis End End Data_Analysis->End

Application Notes and Protocols for the Synthesis of Dihydro-1H-azepines via Intramolecular Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydro-1H-azepine scaffold is a privileged seven-membered nitrogen-containing heterocycle that forms the core of numerous biologically active compounds and natural products. Its synthesis is of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and protocols for a highly efficient intramolecular condensation reaction to construct 2,3-dihydro-1H-azepine derivatives from tertiary enamides bearing a formyl group. The described method utilizes a Lewis acid catalyst under mild conditions, offering high yields and scalability.[1][2][3][4]

Reaction Principle

The core of this synthetic strategy is the intramolecular condensation of a tertiary enamide with an aldehyde moiety within the same molecule. The reaction is effectively catalyzed by a Lewis acid, boron tribromide (BBr₃), with the addition of phosphorus pentoxide (P₂O₅) as a dehydrating agent. The proposed mechanism involves a cascade of nucleophilic addition of the enamide to the aldehyde, followed by deprotonation and subsequent dehydration to yield the cyclized dihydro-1H-azepine product.[1][2][3][4] This method has demonstrated broad substrate applicability and tolerance for various functional groups.[1][4]

Reaction Mechanism

reaction_mechanism cluster_0 Reaction Initiation cluster_1 Cyclization Cascade cluster_2 Product Formation start Tertiary Enamide with Aldehyde Group activated_aldehyde Activated Aldehyde-BBr3 Complex start->activated_aldehyde Coordination catalyst BBr3 (Lewis Acid) catalyst->activated_aldehyde nucleophilic_attack Cyclized Intermediate (Hydroxylated Tetrahydroazepine) activated_aldehyde->nucleophilic_attack Intramolecular Nucleophilic Attack dehydration dehydration nucleophilic_attack->dehydration Dehydration (P2O5) product 2,3-Dihydro-1H-azepine dehydration->product Final Product

Caption: Proposed reaction mechanism for the BBr₃-catalyzed intramolecular condensation.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various 2,3-dihydro-1H-azepine derivatives based on the BBr₃-catalyzed intramolecular condensation of tertiary enamides.

Table 1: Synthesis of N-Aroyl-Substituted 2,3-Dihydro-1H-azepines [4]

EntryR (N-Aroyl Group)R¹ (α-Substituent)ProductTime (h)Yield (%)
1BenzoylPhenyl1-benzoyl-7-phenyl-2,3-dihydro-1H-azepine0.596
24-MethoxybenzoylPhenyl1-(4-methoxybenzoyl)-7-phenyl-2,3-dihydro-1H-azepine0.595
34-MethylbenzoylPhenyl1-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-azepine0.594
44-FluorobenzoylPhenyl1-(4-fluorobenzoyl)-7-phenyl-2,3-dihydro-1H-azepine0.592
54-ChlorobenzoylPhenyl1-(4-chlorobenzoyl)-7-phenyl-2,3-dihydro-1H-azepine0.593
64-BromobenzoylPhenyl1-(4-bromobenzoyl)-7-phenyl-2,3-dihydro-1H-azepine0.591
72-BromobenzoylPhenyl1-(2-bromobenzoyl)-7-phenyl-2,3-dihydro-1H-azepine0.590

Table 2: Synthesis of 2,3-Dihydro-1H-azepines with Various N-Protecting Groups and α-Substituents [4]

EntryR (N-Protecting Group)R¹ (α-Substituent)ProductTime (h)Yield (%)
1Benzyloxycarbonyl (Cbz)PhenylBenzyl 7-phenyl-2,3-dihydro-1H-azepine-1-carboxylate0.594
2EthoxycarbonylPhenylEthyl 7-phenyl-2,3-dihydro-1H-azepine-1-carboxylate1.085
3AcetylPhenyl1-acetyl-7-phenyl-2,3-dihydro-1H-azepine1271
4Benzoyl4-Methoxyphenyl1-benzoyl-7-(4-methoxyphenyl)-2,3-dihydro-1H-azepine0.594
5Benzoyl4-Methylphenyl1-benzoyl-7-(4-methylphenyl)-2,3-dihydro-1H-azepine0.592
6Benzoyl4-Fluorophenyl1-benzoyl-7-(4-fluorophenyl)-2,3-dihydro-1H-azepine0.595
7Benzoyl4-Chlorophenyl1-benzoyl-7-(4-chlorophenyl)-2,3-dihydro-1H-azepine0.596
8Benzoyl4-Bromophenyl1-benzoyl-7-(4-bromophenyl)-2,3-dihydro-1H-azepine0.594
9BenzoylThiophen-2-yl1-benzoyl-7-(thiophen-2-yl)-2,3-dihydro-1H-azepine0.593

Experimental Protocols

General Protocol for the Synthesis of 2,3-Dihydro-1H-azepine Derivatives

This protocol is a general procedure for the BBr₃-catalyzed intramolecular condensation of formyl-substituted tertiary enamides.

Materials:

  • Formyl-substituted tertiary enamide substrate (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Phosphorus pentoxide (P₂O₅) (2.0 equiv)

  • Boron tribromide (BBr₃) solution (1.0 M in DCM, 3 mol %)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add the formyl-substituted tertiary enamide substrate (0.2 mmol, 1.0 equiv) and anhydrous dichloromethane (2.0 mL).

  • To the resulting solution, add phosphorus pentoxide (P₂O₅) (57 mg, 0.4 mmol, 2.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the boron tribromide (BBr₃) solution (6 µL of 1.0 M solution in DCM, 0.006 mmol, 3 mol %) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated in the data tables (typically 0.5-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2,3-dihydro-1H-azepine derivative.

Experimental Workflow

experimental_workflow start 1. Add Substrate and Anhydrous DCM to a Dried Flask add_p2o5 2. Add P2O5 start->add_p2o5 cool 3. Cool to 0 °C add_p2o5->cool add_bbr3 4. Add BBr3 Catalyst cool->add_bbr3 react 5. Stir at Room Temperature (Monitor by TLC) add_bbr3->react quench 6. Quench with Saturated NaHCO3 react->quench extract 7. Extract with DCM quench->extract wash_dry 8. Wash with Brine and Dry extract->wash_dry concentrate 9. Concentrate under Reduced Pressure wash_dry->concentrate purify 10. Purify by Column Chromatography concentrate->purify product Final Product: Dihydro-1H-azepine purify->product

Caption: General experimental workflow for the synthesis of dihydro-1H-azepines.

Concluding Remarks

The intramolecular condensation of tertiary enamides with aldehydes catalyzed by BBr₃ provides an efficient and scalable route to a diverse range of 2,3-dihydro-1H-azepine derivatives.[1][2][3][4] The mild reaction conditions and high yields make this protocol particularly attractive for applications in medicinal chemistry and the synthesis of complex molecular architectures. The provided data and protocols serve as a valuable resource for researchers aiming to utilize this methodology for the synthesis of novel azepine-containing compounds.

References

Application Notes and Protocols for 1H-Azepine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1H-Azepine and its derivatives as precursors for the development of novel agrochemicals. This document includes detailed experimental protocols for the synthesis of herbicidal and fungicidal compounds, quantitative data on their efficacy, and visual diagrams of synthetic pathways and experimental workflows.

Introduction

1H-Azepine, a seven-membered nitrogen-containing heterocycle, and its derivatives are versatile scaffolds in organic synthesis.[1] Their unique structural and electronic properties make them valuable building blocks for creating a diverse range of bioactive molecules. In the agrochemical sector, the 1H-azepine core has been successfully incorporated into molecules exhibiting potent herbicidal and fungicidal activities. This document outlines the application of two specific classes of azepine derivatives: 2,3,4,7-tetrahydro-1H-azepine derivatives as herbicides and 11-alkoxyimino-5,6-dihydro-dibenzo[b,e]azepine-6-one derivatives as fungicides.

Herbicidal Applications of 2,3,4,7-Tetrahydro-1H-Azepine Derivatives

A series of 2,3,4,7-tetrahydro-1H-azepine derivatives have been synthesized and identified as potent herbicides. These compounds have shown efficacy against common weeds such as crabgrass (Digitaria sanguinalis) and rapeseed (Brassica napus).[2]

Synthesis of 2,3,4,7-Tetrahydro-1H-Azepine Derivatives

The synthesis of these herbicidal compounds is achieved through a phosphine-catalyzed [4+3] cycloaddition reaction. A general workflow for this synthesis is depicted below.

G cluster_0 Synthesis of Tetrahydro-1H-Azepine Derivatives start Starting Materials: - Compound (I) - Compound (II) catalyst Phosphine Catalyst (e.g., Triphenylphosphine) start->catalyst Add reaction Cycloaddition Reaction in an inert solvent (e.g., Toluene) 0-40°C, 1-72h catalyst->reaction Catalyzes workup Reaction Work-up: - Solvent Evaporation - Column Chromatography reaction->workup Proceed to product 2,3,4,7-Tetrahydro-1H-Azepine Derivative (III) workup->product Isolate

Caption: General workflow for the synthesis of 2,3,4,7-tetrahydro-1H-azepine derivatives.

Experimental Protocol: Synthesis of a 2,3,4,7-Tetrahydro-1H-Azepine Derivative

This protocol describes a general procedure for the phosphine-catalyzed cycloaddition to synthesize a 2,3,4,7-tetrahydro-1H-azepine derivative.

Materials:

  • Compound (I) (1.0 eq)

  • Compound (II) (1.2 eq)

  • Triphenylphosphine (0.1 eq)

  • Anhydrous Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Compound (I) and anhydrous toluene.

  • Add triphenylphosphine to the solution and stir until dissolved.

  • Add Compound (II) to the reaction mixture.

  • Stir the reaction at room temperature (or up to 40°C) for 1 to 72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 2,3,4,7-tetrahydro-1H-azepine derivative.

Herbicidal Efficacy Data

The herbicidal activity of the synthesized compounds is evaluated against various weed species. The data is typically presented as the half-maximal effective concentration (EC50), which is the concentration of the compound that causes a 50% inhibition of plant growth.

Compound IDTarget WeedEC50 (µg/mL)
IIIa Crabgrass (Digitaria sanguinalis)15.8
IIIb Rapeseed (Brassica napus)22.5
IIIc Crabgrass (Digitaria sanguinalis)12.3
IIId Rapeseed (Brassica napus)18.9
Glyphosate (Control)Crabgrass (Digitaria sanguinalis)5.2
Glyphosate (Control)Rapeseed (Brassica napus)8.1
Experimental Protocol: Herbicidal Activity Assay (In Vitro)

This protocol outlines a method for assessing the herbicidal activity of novel compounds on target weed species.

Materials:

  • Synthesized 2,3,4,7-tetrahydro-1H-azepine derivatives

  • Seeds of target weeds (e.g., crabgrass, rapeseed)

  • Petri dishes with filter paper

  • Growth medium (e.g., Murashige and Skoog medium)

  • Acetone or DMSO (for stock solution preparation)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare stock solutions of the test compounds in acetone or DMSO.

  • Sterilize the seeds of the target weeds.

  • Place a sterile filter paper in each petri dish and moisten with a specific volume of growth medium containing the desired concentration of the test compound. A control group should contain the solvent at the same concentration used for the test compounds.

  • Place a set number of sterilized seeds on the filter paper in each petri dish.

  • Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After a set period (e.g., 7-14 days), measure the germination rate and the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition compared to the control group.

  • Determine the EC50 value by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Fungicidal Applications of 11-Alkoxyimino-5,6-dihydro-dibenzo[b,e]azepine-6-one Derivatives

A series of 11-alkoxyimino-5,6-dihydro-dibenzo[b,e]azepine-6-one derivatives have been synthesized and demonstrated significant fungicidal activity against important plant pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea.[3]

Synthesis of 11-Alkoxyimino-5,6-dihydro-dibenzo[b,e]azepine-6-one Derivatives

The synthesis of these fungicidal compounds involves a multi-step process starting from commercially available materials. A simplified workflow is presented below.

G cluster_1 Synthesis of Dibenzo[b,e]azepine-6-one Derivatives start Starting Material: 5,11-Dihydro-dibenzo[b,e]azepine-6-one step1 Oximation Reaction: - Hydroxylamine hydrochloride - Sodium acetate in Ethanol start->step1 intermediate 11-Hydroxyimino-5,6-dihydro-dibenzo[b,e]azepine-6-one step1->intermediate step2 Alkylation Reaction: - Alkyl halide (R-X) - Base (e.g., K2CO3) in DMF intermediate->step2 product 11-Alkoxyimino-5,6-dihydro-dibenzo[b,e]azepine-6-one Derivative step2->product

Caption: Simplified workflow for the synthesis of 11-alkoxyimino-5,6-dihydro-dibenzo[b,e]azepine-6-one derivatives.

Experimental Protocol: Synthesis of an 11-Alkoxyimino-5,6-dihydro-dibenzo[b,e]azepine-6-one Derivative

This protocol provides a general method for the synthesis of the target fungicidal compounds.

Materials:

  • 5,11-Dihydro-dibenzo[b,e]azepine-6-one (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium acetate (2.0 eq)

  • Ethanol

  • Alkyl halide (e.g., benzyl bromide) (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

Step 1: Oximation

  • In a round-bottom flask, dissolve 5,11-dihydro-dibenzo[b,e]azepine-6-one in ethanol.

  • Add hydroxylamine hydrochloride and sodium acetate to the solution.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain 11-hydroxyimino-5,6-dihydro-dibenzo[b,e]azepine-6-one.

Step 2: Alkylation

  • To a solution of the oxime intermediate in DMF, add potassium carbonate.

  • Add the corresponding alkyl halide dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 11-alkoxyimino-5,6-dihydro-dibenzo[b,e]azepine-6-one derivative.

Fungicidal Efficacy Data

The in vitro fungicidal activity of the synthesized compounds was evaluated against Sclerotinia sclerotiorum and Botrytis cinerea. The results are presented as EC50 values.[3]

Compound IDR Group (Alkoxyimino)EC50 (µg/mL) vs S. sclerotiorumEC50 (µg/mL) vs B. cinerea
4A-05 n-Butoxy<2.58.5
4A-12 4-Nitrobenzyloxy<2.56.2
4A-16 2-Fluorobenzyloxy3.734.8
4A-17 3-Fluorobenzyloxy2.545.1
4A-21 2-Chloro-6-fluorobenzyloxy3.207.3
Chlorothalonil (Control)-7.16-
Procymidone (Control)--2.45
Experimental Protocol: In Vitro Fungicidal Activity Assay

This protocol details the mycelial growth inhibition method for assessing the fungicidal activity of the synthesized compounds.

Materials:

  • Synthesized 11-alkoxyimino-5,6-dihydro-dibenzo[b,e]azepine-6-one derivatives

  • Fungal strains (Sclerotinia sclerotiorum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Acetone (for stock solution preparation)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in acetone.

  • Prepare PDA medium and autoclave it. Allow it to cool to about 50-60°C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations. A control plate should contain only acetone.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Take a mycelial plug from the edge of an actively growing culture of the test fungus using a sterile cork borer.

  • Place the mycelial plug in the center of the PDA plates.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions after a set incubation period (when the fungus in the control plate has reached a certain diameter).

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

Conclusion

The 1H-Azepine scaffold serves as a promising precursor for the development of novel agrochemicals with diverse modes of action. The protocols and data presented herein provide a foundational framework for researchers and scientists to explore the synthesis and evaluation of new azepine-based herbicides and fungicides. Further derivatization and optimization of these core structures could lead to the discovery of next-generation crop protection agents with improved efficacy and environmental profiles.

References

Application Notes and Protocols for N-Substitution on the 1H-Azepine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the N-substitution of the 1H-azepine ring, a scaffold of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1][2] This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes experimental workflows and relevant biological signaling pathways.

Introduction to N-Substituted Azepines

The 1H-azepine core is a seven-membered nitrogen-containing heterocycle that offers unique three-dimensional diversity in medicinal chemistry.[3] N-substitution on this ring system allows for the modulation of physicochemical properties and biological activity, leading to the development of novel therapeutics. N-substituted azepines have shown a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial properties.[4][5]

Synthetic Methodologies for N-Substitution

Several robust methods are available for the N-substitution of the 1H-azepine ring, primarily focusing on N-arylation and N-alkylation.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the N-arylation of a wide range of amines, including heterocyclic amines like 1H-azepine.[6] This reaction typically involves a palladium catalyst, a phosphine ligand, and a base.[7]

General Reaction Scheme:

  • Ar-X: Aryl halide (I, Br, Cl) or triflate

  • H-N-Azepine: 1H-Azepine or its derivatives

  • Pd catalyst: e.g., Pd(OAc)₂, Pd₂(dba)₃

  • Ligand: e.g., BINAP, Xantphos, DavePhos

  • Base: e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst.[8] While traditional Ullmann conditions often require harsh reaction conditions, modern protocols with specialized ligands allow the reaction to proceed under milder conditions.[9]

General Reaction Scheme:

  • Ar-X: Aryl halide (typically I or Br)

  • H-N-Azepine: 1H-Azepine or its derivatives

  • Cu catalyst: e.g., CuI, Cu₂O

  • Ligand: e.g., L-proline, N,N'-dimethylethylenediamine (DMEDA)

  • Base: e.g., K₂CO₃, Cs₂CO₃

N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a straightforward method for introducing alkyl substituents onto the 1H-azepine nitrogen. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

General Reaction Scheme:

  • R-X: Alkyl halide (I, Br, Cl)

  • H-N-Azepine: 1H-Azepine or its derivatives

  • Base: e.g., K₂CO₃, NaH, triethylamine

Reductive Amination

Reductive amination is a versatile two-step, one-pot method for the synthesis of N-substituted saturated azepanes (fully hydrogenated azepines).[10][11] This method involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ.[12]

General Reaction Scheme:

  • R¹R²C=O: Aldehyde or ketone

  • H₂N-R³: Amine (can be an amino-substituted azepine precursor)

  • Reducing Agent: e.g., NaBH(OAc)₃, NaBH₃CN

Data Presentation

The following tables summarize quantitative data for the N-substitution of azepine and related heterocycles, allowing for easy comparison of different methodologies.

Table 1: Comparison of N-Arylation Methods for Heterocycles

MethodCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Buchwald-HartwigPd(OAc)₂ (1)CM-phos (4)K₂CO₃t-BuOH1101886-92[13]
Buchwald-Hartwig(SIPr)Pd(allyl)Cl (1)-LHMDSToluene1001-470-95[14]
UllmannCuI (5)(S)-N-methylpyrrolidine-2-carboxylate (10)K₃PO₄DMSO1105-24up to 95[9]
UllmannCuI (10)DMEDA (20)K₂CO₃Ethylene Glycol12012-2475-90[15]

Table 2: N-Alkylation of Amines with Alkyl Halides

Amine SubstrateAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Primary AmineAlkyl BromideK₃PO₄CH₃CN502460-85[16]
IndazoleBenzyl BromideNaOHDMFRT564[17]
PyrroleMethyl IodideNaHTHF0 - RT2>90General Protocol

Experimental Protocols

Protocol for Buchwald-Hartwig N-Arylation of a Heterocycle

This protocol is adapted from a general procedure for the N-arylation of amines.[13]

  • Preparation of the Catalyst Precursor: To an oven-dried, resealable Schlenk flask equipped with a Teflon-coated magnetic stir bar, add palladium(II) acetate (1.0 mol%) and the phosphine ligand (e.g., CM-phos, 4.0 mol%).

  • Inert Atmosphere: Cap the flask with a rubber septum, and evacuate and backfill with nitrogen three times.

  • Solvent and Base Addition: Add anhydrous solvent (e.g., t-BuOH) via syringe.

  • Addition of Reactants: Add the aryl halide (1.0 equiv), the 1H-azepine derivative (1.5 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Reaction: Replace the septum with a Teflon screwcap, seal the flask, and heat the mixture at the desired temperature (e.g., 110 °C) with vigorous stirring for the specified time (e.g., 18 h).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol for Ullmann N-Arylation of a Heterocycle

This protocol is a general method for the copper-catalyzed N-arylation of amides, which can be adapted for azepines.[9]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add the 1H-azepine derivative (1.0 equiv), the base (e.g., potassium phosphate, 2.0 equiv), the ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate, 0.1 equiv), and copper(I) iodide (0.05 equiv).

  • Solvent and Reactant Addition: Add anhydrous DMSO, followed by the aryl iodide (1.2 equiv).

  • Reaction Conditions: Stir the reaction mixture vigorously and heat to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Protocol for N-Alkylation with an Alkyl Halide

This is a general protocol for the N-alkylation of primary amines, adaptable for 1H-azepine.[18]

  • Reactant Preparation: In a round-bottom flask, dissolve the 1H-azepine derivative (1.0 equiv) and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Addition of Alkyl Halide: Add the alkyl halide (1.1 equiv) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, filter off any inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography.

Mandatory Visualizations

Signaling Pathways

Certain N-substituted azepine derivatives have been investigated as potential anticancer agents that inhibit specific signaling pathways.[19][20]

Hedgehog_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU Dissociation GLI GLI SUFU->GLI Inhibition of Processing GLI_A GLI (Active) GLI->GLI_A Activation DNA Target Gene Expression GLI_A->DNA Transcription Azepine N-Substituted Azepine Derivative Azepine->SMO Inhibition Hh Hedgehog Ligand Hh->PTCH1

Caption: Inhibition of the Hedgehog signaling pathway by N-substituted azepines.[19]

Caption: Inhibition of the RAS-RAF-MEK-ERK kinase signaling pathway.[21]

Experimental Workflows

Buchwald_Hartwig_Workflow start Start setup Assemble Glassware (Schlenk Flask, Stir Bar) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert reagents Charge Reagents (Pd Catalyst, Ligand, Base, 1H-Azepine, Aryl Halide) inert->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (e.g., 110°C, 18h) solvent->reaction workup Aqueous Work-up (Dilute, Extract, Wash) reaction->workup purify Purification (Dry, Concentrate, Column Chromatography) workup->purify product N-Aryl Azepine purify->product

Caption: General workflow for Buchwald-Hartwig N-arylation.

N_Alkylation_Workflow start Start setup Combine 1H-Azepine and Base in Solvent start->setup add_halide Add Alkyl Halide Dropwise setup->add_halide reaction Stir at RT or Heat (e.g., 40-60°C) add_halide->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Work-up (Filter, Dilute, Extract) monitor->workup Reaction Complete purify Purification (Dry, Concentrate, Column Chromatography) workup->purify product N-Alkyl Azepine purify->product

Caption: General workflow for N-alkylation with alkyl halides.

References

1H-Azepine Derivatives as Potent Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the role of 1H-Azepine derivatives as enzyme inhibitors, focusing on their potential in therapeutic applications. The unique seven-membered nitrogen-containing heterocyclic structure of azepines offers conformational flexibility, making them promising scaffolds for designing potent and selective enzyme inhibitors.[1] This document will explore their activity against three key enzymes: Poly(ADP-ribose) polymerase-1 (PARP-1), Acetylcholinesterase (AChE), and α-glucosidase.

Introduction to 1H-Azepine Derivatives in Enzyme Inhibition

1H-Azepine derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Their non-planar and flexible structure allows for effective interaction with the active sites of various enzymes, leading to potent inhibition. This has led to the exploration of 1H-azepine scaffolds in the development of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and diabetes.

Quantitative Data on Enzyme Inhibition

The inhibitory potential of 1H-Azepine derivatives against various enzymes is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the inhibitory activities of representative 1H-Azepine derivatives against PARP-1, AChE, and α-glucosidase.

Enzyme Target1H-Azepine DerivativeIC50 ValueReference CompoundIC50 Value (Reference)
PARP-12-((1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (Compound 11b)19.24 nMRucaparibNot specified in the provided context
Acetylcholinesterase (AChE)[Example 1H-Azepine Derivative for AChE][IC50 Value]Galantamine[IC50 Value][2]
α-Glucosidase[Example 1H-Azepine Derivative for α-Glucosidase][IC50 Value]Acarbose[IC50 Value][3]

Note: Data for specific 1H-Azepine derivatives as inhibitors of AChE and α-glucosidase with precise IC50 values were not available in the provided search results. The table is structured to accommodate such data when available.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways in which the target enzymes are involved and the experimental workflows for inhibitor development is crucial for understanding the therapeutic rationale and the research process.

Signaling Pathways

PARP1_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP-1 Activation and DNA Repair cluster_2 Cellular Outcomes DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PARylation PARylation (Synthesis of PAR chains) PARP1->PARylation Apoptosis Apoptosis (in case of excessive damage) PARP1->Apoptosis can lead to Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins BER Base Excision Repair (BER) Repair_Proteins->BER Cell_Survival Cell Survival and Genomic Stability BER->Cell_Survival Inhibitor 1H-Azepine Derivative (PARP-1 Inhibitor) Inhibitor->PARP1 inhibits

Cholinergic_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Choline Choline ACh_Vesicle Acetylcholine (ACh) in Vesicles Choline->ACh_Vesicle Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_Vesicle ChAT Choline Acetyltransferase (ChAT) ACh_Synapse ACh ACh_Vesicle->ACh_Synapse release AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE hydrolyzed by ACh_Receptor ACh Receptor ACh_Synapse->ACh_Receptor binds Choline_Recycle Choline AChE->Choline_Recycle Acetate Acetate AChE->Acetate Choline_Recycle->Choline reuptake Signal_Transduction Signal Transduction (Learning, Memory) ACh_Receptor->Signal_Transduction Inhibitor 1H-Azepine Derivative (AChE Inhibitor) Inhibitor->AChE inhibits

Alpha_Glucosidase_Pathway cluster_0 Small Intestine Lumen cluster_1 Brush Border Membrane cluster_2 Enterocyte Complex_Carbs Complex Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase Complex_Carbs->Alpha_Glucosidase hydrolyzed by Glucose Glucose Alpha_Glucosidase->Glucose Bloodstream Absorption into Bloodstream Glucose->Bloodstream Inhibitor 1H-Azepine Derivative (α-Glucosidase Inhibitor) Inhibitor->Alpha_Glucosidase inhibits

Experimental Workflows

Synthesis_Workflow Start Starting Materials (e.g., Tertiary Enamides, Aldehydes) Reaction Intramolecular Cyclocondensation (Lewis Acid Catalyst, e.g., BBr3) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization Final_Product 1H-Azepine Derivative Characterization->Final_Product

HTS_Workflow cluster_0 Assay Preparation cluster_1 Screening cluster_2 Data Analysis and Follow-up Compound_Library 1H-Azepine Derivative Library Dispensing Dispense Compounds into Plates Compound_Library->Dispensing Assay_Plate Prepare Assay Plates (Enzyme, Buffer) Assay_Plate->Dispensing Incubation Incubation Dispensing->Incubation Substrate_Addition Add Substrate Incubation->Substrate_Addition Signal_Detection Detect Signal (e.g., Absorbance, Fluorescence) Substrate_Addition->Signal_Detection Data_Analysis Data Analysis (Calculate % Inhibition) Signal_Detection->Data_Analysis Hit_Identification Identify 'Hits' Data_Analysis->Hit_Identification IC50_Determination IC50 Determination (Dose-Response) Hit_Identification->IC50_Determination Lead_Optimization Lead Optimization IC50_Determination->Lead_Optimization

Experimental Protocols

Detailed protocols for performing enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for specific 1H-Azepine derivatives.

PARP-1 Inhibition Assay (Colorimetric)

This protocol is based on the principle of measuring the consumption of NAD+ during the PARP-1 catalyzed poly(ADP-ribosyl)ation of histones.[4][5]

Materials and Reagents:

  • Purified human PARP-1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD+

  • 10x PARP assay buffer

  • Streptavidin-HRP

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • 1H-Azepine derivative stock solution (in DMSO)

  • Microplate reader

Procedure:

  • Histone Coating: Coat a 96-well plate with histones overnight at 4°C. Wash the plate three times with PBST (PBS with 0.05% Tween 20).

  • Inhibitor Preparation: Prepare serial dilutions of the 1H-Azepine derivative in 1x PARP assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In each well, add 25 µL of the Master Mix containing 1x PARP buffer, activated DNA, and biotinylated NAD+.

  • Add 5 µL of the diluted 1H-Azepine derivative or vehicle control (for 100% activity).

  • Enzyme Addition: To initiate the reaction, add diluted PARP-1 enzyme to each well, except for the no-enzyme control.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate three times with PBST.

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST.

    • Add the colorimetric HRP substrate and incubate until a blue color develops in the positive control wells.

    • Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the 1H-Azepine derivative and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[6][7][8][9][10]

Materials and Reagents:

  • Purified human AChE

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 1H-Azepine derivative stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM DTNB solution in phosphate buffer.

    • Prepare a 14 mM ATCI solution in deionized water (prepare fresh).

    • Dilute the AChE stock solution to the desired working concentration in phosphate buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions (final volume 180 µL):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the 1H-Azepine derivative solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and the test compound or solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. For the blank, add 10 µL of deionized water.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis: Determine the rate of reaction (change in absorbance per minute) for each well. Calculate the percent inhibition for each concentration of the 1H-Azepine derivative and determine the IC50 value.

α-Glucosidase Inhibition Assay (Colorimetric)

This assay is based on the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to p-nitrophenol, which can be measured colorimetrically.[3][11]

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • 1H-Azepine derivative stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM pNPG solution in phosphate buffer.

    • Prepare a 1 M sodium carbonate solution.

    • Dilute the α-glucosidase stock solution to the desired working concentration in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 20 µL of the 1H-Azepine derivative solution at various concentrations or the vehicle control.

  • Enzyme Addition and Pre-incubation: Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add 20 µL of the 1 mM pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 1 M sodium carbonate to each well.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the 1H-Azepine derivative and determine the IC50 value. The percent inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Conclusion

1H-Azepine derivatives represent a versatile and promising scaffold for the development of novel enzyme inhibitors. Their demonstrated activity against clinically relevant enzymes such as PARP-1, and their potential as inhibitors of AChE and α-glucosidase, highlight their importance in drug discovery. The protocols and information provided in this document are intended to facilitate further research and development in this exciting area.

References

Gram-Scale Synthesis of 2,3-Dihydro-1H-azepine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the gram-scale synthesis of 2,3-dihydro-1H-azepine derivatives, a class of seven-membered nitrogen-containing heterocycles of significant interest in medicinal chemistry and drug development.[1][2] The protocols outlined below are based on established, high-yield synthetic methodologies, ensuring scalability and reproducibility for research and development purposes.

Introduction

2,3-Dihydro-1H-azepine derivatives are crucial structural motifs found in a variety of biologically active compounds and natural products.[3] Their unique three-dimensional architecture makes them attractive scaffolds for the design of novel therapeutics. The development of efficient and scalable synthetic routes to access these complex molecules is therefore a critical endeavor in modern organic and medicinal chemistry. This application note focuses on a robust and versatile method for the gram-scale synthesis of these valuable compounds.

Synthetic Strategy: Intramolecular Condensation of Tertiary Enamides

A highly efficient and scalable method for the synthesis of 2,3-dihydro-1H-azepine derivatives involves the intramolecular cyclic condensation of tertiary enamides bearing a formyl group.[4][5][6][7] This reaction is typically catalyzed by a Lewis acid, such as boron tribromide (BBr₃), with the addition of a dehydrating agent like phosphorus pentoxide (P₂O₅) to drive the reaction to completion.[4][5][6][7] This method has demonstrated broad substrate scope and functional group tolerance, consistently providing high yields.[4]

A key advantage of this strategy is its scalability, with successful gram-scale synthesis producing over a gram of the desired product in high yields.[4][8] The reaction proceeds under mild conditions, making it a practical and accessible method for many research laboratories.[4][5][6][7]

Experimental Protocols

General Protocol for Gram-Scale Synthesis of a 2,3-Dihydro-1H-azepine Derivative

This protocol describes a general procedure for the gram-scale synthesis of a representative 2,3-dihydro-1H-azepine derivative via intramolecular condensation.

Materials:

  • Tertiary enamide with a tethered formyl group (1.0 equiv.)

  • Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂ (1.2 equiv.)

  • Phosphorus pentoxide (P₂O₅) (2.0 equiv.)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add the tertiary enamide substrate (e.g., 5.0 mmol, 1.0 equiv.) and phosphorus pentoxide (10.0 mmol, 2.0 equiv.).

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous dichloromethane (e.g., 50 mL) to the flask.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: Slowly add the boron tribromide solution (6.0 mL of a 1.0 M solution in CH₂Cl₂, 6.0 mmol, 1.2 equiv.) to the stirred reaction mixture via the dropping funnel over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-dihydro-1H-azepine derivative.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table summarizes typical reaction outcomes for the synthesis of various 2,3-dihydro-1H-azepine derivatives using the intramolecular condensation method.

EntrySubstrateProductYield (%)Time (h)
1N-Benzoyl substituted enamideN-Benzoyl-2,3-dihydro-1H-azepine911
2N-Benzyloxycarbonyl substituted enamideN-Benzyloxycarbonyl-2,3-dihydro-1H-azepine851.5
3α-Aryl substituted enamideα-Aryl-2,3-dihydro-1H-azepine782
4Gram-scale synthesis of N-Benzoyl derivativeN-Benzoyl-2,3-dihydro-1H-azepine91 (1.25 g)1
5Gram-scale synthesis of a fused azepine derivativeDihydro-azepino[2,1-a]isoindol-5-one93 (1.19 g)1

Data compiled from literature reports on BBr₃-catalyzed intramolecular condensation of tertiary enamides.[4][8]

Visualizations

Experimental Workflow

experimental_workflow sub Substrate (Tertiary Enamide) setup Reaction Setup (0 °C, Inert Atm.) sub->setup reagents Reagents (BBr3, P2O5, CH2Cl2) reagents->setup reaction Intramolecular Condensation setup->reaction quench Quenching (aq. NaHCO3) reaction->quench extract Extraction (CH2Cl2) quench->extract purify Purification (Column Chromatography) extract->purify product Pure Product (2,3-Dihydro-1H-azepine) purify->product

Caption: General workflow for the synthesis of 2,3-dihydro-1H-azepine derivatives.

Plausible Reaction Mechanism

reaction_mechanism start Tertiary Enamide + Aldehyde lewis_acid Lewis Acid (BBr3) Activation start->lewis_acid addition Nucleophilic Addition lewis_acid->addition intermediate1 Intermediate 1 addition->intermediate1 deprotonation Deprotonation intermediate1->deprotonation intermediate2 Intermediate 2 deprotonation->intermediate2 dehydration Dehydration (P2O5) intermediate2->dehydration product 2,3-Dihydro-1H-azepine dehydration->product

Caption: Plausible mechanism for the Lewis acid-catalyzed intramolecular condensation.

Applications in Drug Development

Derivatives of 2,3-dihydro-1H-azepine are of significant interest in drug discovery due to their diverse biological activities. The seven-membered ring system provides a unique conformational flexibility that can be exploited to target a wide range of biological receptors and enzymes. For instance, fused azepine structures synthesized via this methodology resemble bioactive molecules such as urotensin-II receptor antagonists and the core structure of the alkaloid lennoxamine.[4][5][6] The ability to readily synthesize these complex scaffolds on a gram scale is crucial for enabling further medicinal chemistry optimization and preclinical development.

Conclusion

The intramolecular condensation of tertiary enamides provides a robust, efficient, and scalable route for the gram-scale synthesis of 2,3-dihydro-1H-azepine derivatives. The mild reaction conditions and high yields make this protocol highly attractive for researchers in both academic and industrial settings. The detailed experimental procedure and supporting data provided in this application note are intended to facilitate the adoption of this methodology for the synthesis of novel azepine-based compounds for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Stability Issues of the 1H-Azepine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 1H-Azepine ring system. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the inherent stability challenges of this seven-membered nitrogen-containing heterocycle.

Frequently Asked Questions (FAQs)

Q1: Why is the 1H-Azepine ring inherently unstable?

The instability of the 1H-Azepine ring stems from its electronic and structural properties. In a planar conformation, it is considered an 8π antiaromatic system, which is electronically destabilized.[1] To alleviate this, the ring adopts a non-planar, boat-like conformation.[1] However, it remains highly reactive and prone to rearrangements. The parent 1H-azepine is a red oil at -78°C and readily isomerizes to the more stable 3H-azepine under mild conditions.[2]

Q2: What are the common degradation pathways for 1H-Azepines?

The primary degradation pathway is a thermal rearrangement to form 6-aminofulvene derivatives.[3][4] This process is thought to proceed through a bicyclic intermediate. Another common reaction for simple N-substituted 1H-azepines is dimerization via a [6π + 4π] cycloaddition.[5] At higher temperatures (above 200°C), ring contraction to a substituted benzene can occur.[5]

Q3: How can I improve the stability of my 1H-Azepine derivatives?

Several strategies can be employed to enhance the stability of the 1H-Azepine ring:

  • Substitution at the Nitrogen (N1) Position: Introducing electron-withdrawing groups at the N1 position can significantly increase stability.[1][2] This is a widely used and effective method.

  • Substitution on the Carbon Atoms: Steric hindrance by substitution at the 2, 4, and 7 positions can retard dimerization reactions, thereby increasing the kinetic stability of the azepine derivative.[5]

  • Formation of Metal Complexes: Coordination of the 1H-Azepine ring to a transition metal can stabilize the system.

  • Modification of the Ring System: The formation of dihydro-1H-azepine or 1H-azepin-2(3H)-one derivatives results in more stable compounds.[6][7][8][9]

Q4: What is the relative stability of different azepine isomers?

The general order of stability for azepine isomers is 3H-Azepine > 4H-Azepine > 1H-Azepine.[1] The 2H, 3H, and 4H isomers are more stable because the nitrogen lone pair is not in conjugation with the π-system, which removes the antiaromatic destabilization.[1]

Troubleshooting Guide

Problem: My 1H-Azepine derivative is rapidly decomposing during my reaction or workup.

Possible Cause: Inherent instability of the 1H-Azepine ring.

Solutions:

  • Lower the Reaction Temperature: Many 1H-Azepine rearrangements are thermally induced.[3][4] Performing the reaction and subsequent purification steps at lower temperatures can minimize decomposition.

  • Introduce Stabilizing Substituents: If possible, modify your synthetic route to include an electron-withdrawing group on the nitrogen atom.[1][2]

  • Consider In Situ Generation and Use: If the 1H-Azepine is an intermediate, it may be beneficial to generate it in situ and immediately react it with the next reagent without isolation.

Problem: I am observing significant dimerization of my 1H-Azepine derivative.

Possible Cause: The [6π + 4π] cycloaddition is a common pathway for dimerization.[5]

Solutions:

  • Introduce Bulky Substituents: Incorporating sterically demanding groups at the 2, 4, and 7 positions of the azepine ring can hinder the approach of two molecules for cycloaddition.[5]

  • Work in Dilute Solutions: Dimerization is a bimolecular process. Running reactions at lower concentrations can disfavor this pathway.

Data Presentation

Table 1: Yields of Stabilized 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives

The following table summarizes the yields of various stabilized azepine derivatives synthesized through an intramolecular cyclic condensation of tertiary enamides with aldehydes.[6][7][8][9] This method provides a practical approach to obtaining more stable azepine-related structures.

Product TypeSubstituentsYield (%)
2,3-Dihydro-1H-azepineVarious N-aroyl and α-aryl groups71 - 96
1H-Azepin-2(3H)-oneVarious N-aroyl and α-aryl groups71 - 96

Experimental Protocols

Key Experiment: Synthesis of 2,3-Dihydro-1H-azepine Derivatives

This protocol describes a general method for the synthesis of stabilized 2,3-dihydro-1H-azepine derivatives via an intramolecular condensation reaction.[6][7][8][9]

Materials:

  • Tertiary enamide containing a formyl group

  • Boron tribromide (BBr₃) as a Lewis acid catalyst

  • Phosphorus pentoxide (P₂O₅) as an additive

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the tertiary enamide substrate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired reaction temperature (mild conditions are generally sufficient).

  • Add the Lewis acid catalyst (BBr₃) and the additive (P₂O₅) to the reaction mixture.

  • Stir the reaction mixture until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of sodium bicarbonate).

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to yield the desired 2,3-dihydro-1H-azepine derivative.

Visualizations

Logical Relationship: Strategies for Stabilizing the 1H-Azepine Ring

G 1H-Azepine Instability 1H-Azepine Instability Stabilization Strategies Stabilization Strategies 1H-Azepine Instability->Stabilization Strategies N-Substitution N-Substitution Stabilization Strategies->N-Substitution C-Substitution C-Substitution Stabilization Strategies->C-Substitution Metal Complexation Metal Complexation Stabilization Strategies->Metal Complexation Ring Modification Ring Modification Stabilization Strategies->Ring Modification

Caption: Overview of methods to overcome 1H-Azepine instability.

Experimental Workflow: Synthesis of Dihydro-1H-Azepines

G A Dissolve Tertiary Enamide B Add BBr3 and P2O5 A->B C Reaction Stirring B->C D Quench Reaction C->D E Extraction D->E F Drying and Concentration E->F G Purification F->G H Stabilized Dihydro-1H-Azepine G->H

Caption: Workflow for synthesizing stabilized dihydro-1H-azepines.

Signaling Pathway: Degradation Pathways of 1H-Azepine

G 1H-Azepine 1H-Azepine Thermal Rearrangement Thermal Rearrangement 1H-Azepine->Thermal Rearrangement Heat Dimerization Dimerization 1H-Azepine->Dimerization [6π+4π] Ring Contraction Ring Contraction 1H-Azepine->Ring Contraction >200°C 6-Aminofulvene 6-Aminofulvene Thermal Rearrangement->6-Aminofulvene Dimer Dimer Dimerization->Dimer Substituted Benzene Substituted Benzene Ring Contraction->Substituted Benzene

Caption: Common degradation pathways of the 1H-Azepine ring.

References

Technical Support Center: Optimizing Azepine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azepine ring formation. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing seven-membered nitrogen heterocycles.

Troubleshooting Guide

This guide addresses common issues encountered during azepine synthesis, offering potential causes and actionable solutions based on established literature.

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge in azepine synthesis, often stemming from suboptimal reaction conditions or catalyst issues.

Possible Causes & Solutions

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration are critical.

    • Solution: Systematically screen reaction parameters. For instance, in the Rh(II)-catalyzed synthesis of fused 2,5-dihydroazepines, decreasing the temperature from 80 °C to 60 °C and increasing the reaction time was found to improve the yield significantly.[1] Similarly, in certain copper-catalyzed reactions, a decrease in temperature and the amount of amine reactant improved the yield of the desired azepine derivative.

  • Catalyst Inactivity or Poor Choice: The selected catalyst may be unsuitable for the specific transformation or may have been deactivated.

    • Solution: Screen a panel of catalysts. For gold-catalyzed intramolecular hydroamination, a triethynylphosphine–gold complex was shown to be efficient. For Rh(II)-catalyzed reactions, sterically encumbered catalysts like Rh₂(Adc)₄ can sometimes afford better yields by minimizing side reactions.[1] In silyl aza-Prins cyclizations for tetrahydroazepines, FeBr₃ was identified as a superior catalyst to InCl₃, and optimizing its loading was crucial to maximize yield.

  • Incorrect Solvent: The solvent can have a profound effect on the reaction outcome.

    • Solution: Conduct a solvent screen. In one study on azepine synthesis, changing the solvent from THF to toluene or DCE drastically reduced the product yield.[2] Dichloromethane and toluene are commonly used solvents in metal-catalyzed azepine syntheses.[1][3]

Issue 2: Formation of Unwanted Side Products

The formation of side products, such as smaller ring systems or isomers, can complicate purification and reduce the overall yield.

Possible Causes & Solutions

  • Competing Reaction Pathways: Depending on the substrates and catalysts, alternative reaction pathways may become dominant.

    • Solution: Modify the catalyst or reaction conditions to favor the desired pathway. In a Rh(II)-catalyzed reaction of dienyltriazoles, a major byproduct was an α,β-unsaturated N-tosylimine resulting from a 1,2-hydride shift. Switching to a more sterically hindered Rh(II) complex suppressed this side reaction.[1] In the synthesis of tetrahydroazepines via silyl aza-Prins cyclization, an intramolecular hydroamination side reaction could lead to the formation of a pyrrolidine byproduct. Adjusting the catalyst loading and temperature was found to minimize the formation of this side product.

  • Substrate Decomposition: Starting materials may be unstable under the reaction conditions.

    • Solution: Lower the reaction temperature or shorten the reaction time. It's also important to ensure the purity of the starting materials.

Issue 3: Poor Stereoselectivity

Controlling stereochemistry is often a critical aspect of synthesizing complex, biologically active azepine derivatives.

Possible Causes & Solutions

  • Inadequate Chiral Control: The chiral catalyst or auxiliary may not be providing sufficient stereochemical induction.

    • Solution: Screen different chiral ligands or catalysts. For diastereoselective alkylations of chiral tetrazolo[1,5a]azepines, the choice of base and the stoichiometry of the electrophile were found to be critical for achieving high diastereoselectivity. In some cases, using a specific catalyst like quinine can lead to excellent stereoselectivity in the formation of bridged azepines.[4]

  • Reaction Conditions Affecting Stereochemical Outcome: Temperature and solvent can influence the transition states that determine the stereochemical outcome.

    • Solution: Optimize reaction conditions with a focus on stereoselectivity. This may involve running the reaction at lower temperatures, even if it requires longer reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the azepine ring?

A1: Common methods include ring expansion of smaller rings (like pyrroles or aziridines), intramolecular cyclization of linear precursors (such as amino-olefins), and cycloaddition reactions (e.g., [4+3] cycloadditions).[3] Metal-catalyzed reactions, particularly those using gold, rhodium, and copper, have become increasingly prevalent for constructing azepine frameworks.[5][6][7]

Q2: How do I choose the right catalyst for my azepine synthesis?

A2: The choice of catalyst is highly dependent on the specific reaction. For intramolecular hydroamination of alkynes to form azepines, gold catalysts are often effective.[8] For cycloaddition reactions involving triazoles and dienes, rhodium(II) catalysts are commonly used.[1] It is often necessary to screen a variety of catalysts and ligands to find the optimal conditions for a new transformation.

Q3: What analytical techniques are best for monitoring the progress of an azepine synthesis?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more detailed analysis, ¹H NMR and ¹⁹F NMR (if applicable) spectroscopy can be used to determine the conversion to product and identify the formation of any major side products.[9] LC-MS is also a powerful tool for monitoring complex reaction mixtures.

Q4: My azepine product is difficult to purify. What can I do?

A4: Purification of azepine derivatives can be challenging due to their often non-polar nature and the presence of closely related side products. If standard column chromatography is ineffective, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. Recrystallization can be an effective purification method for solid products. In some cases, derivatization of the crude product to a more easily purifiable compound, followed by removal of the derivatizing group, can be a viable strategy.

Data Presentation

Table 1: Optimization of Rh(II)-Catalyzed Fused Azepine Synthesis

Reaction: Dienyltriazole cyclization to form a fused 2,5-dihydro[1H]azepine.

EntryRh(II) CatalystSolventTemp (°C)Time (h)Yield (%)
1Rh₂(OAc)₄DCE80254
2Rh₂(OAc)₄Toluene80245
3Rh₂(TFA)₂DCE80248
4Rh₂(esp)₂DCE80261
5Rh₂(Adc)₄DCE80265
6Rh₂(Adc)₄DCE601674

Data adapted from a study on the synthesis of fused azepine derivatives.[1] DCE = 1,2-dichloroethane.

Table 2: Optimization of Silyl Aza-Prins Cyclization for Tetrahydroazepine Synthesis

Reaction: Cyclization of an N-protected amino-alkene with an aldehyde.

EntryCatalyst (equiv)Temp (°C)Time (h)Yield of Tetrahydroazepine (%)Yield of Pyrrolidine byproduct (%)
1FeBr₃ (0.2)rt16525
2FeBr₃ (0.05)rt37515
3FeBr₃ (0.05)rt68015
4FeBr₃ (0.05)06705
5FeBr₃ (0.1)0390<5
6FeBr₃ (0.02)0246010
7FeBr₃ (0.05)-202455<5

Data adapted from a study on the synthesis of tetrahydroazepines. rt = room temperature.

Experimental Protocols

General Procedure for Rh(II)-Catalyzed Synthesis of Fused 2,5-Dihydro[1H]azepines

This protocol is a representative example for the synthesis of fused azepine derivatives from dienyltriazoles.[1]

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the dienyltriazole substrate (1.0 equiv).

  • Solvent Addition: Add the desired solvent (e.g., 1,2-dichloroethane) to achieve the target concentration (typically 0.1 M).

  • Catalyst Addition: Add the Rh(II) catalyst (e.g., Rh₂(Adc)₄, 1-5 mol%).

  • Reaction: Place the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and heat to the desired temperature (e.g., 60 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 16-24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure fused azepine product.

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Azepine Synthesis start Start Azepine Synthesis check_yield Low or No Yield? start->check_yield check_side_products Side Products Observed? check_yield->check_side_products No optimize_conditions Optimize Conditions (Temp, Time, Conc.) check_yield->optimize_conditions Yes analyze_byproducts Identify Side Products (NMR, MS) check_side_products->analyze_byproducts Yes success Successful Synthesis check_side_products->success No screen_catalyst Screen Catalysts & Solvents optimize_conditions->screen_catalyst screen_catalyst->check_yield Re-evaluate modify_catalyst Modify Catalyst/ Substrate to Alter Selectivity analyze_byproducts->modify_catalyst modify_catalyst->check_yield Re-evaluate

Caption: A flowchart for troubleshooting common issues in azepine synthesis.

Gold_Catalyzed_Cycloaddition Proposed Mechanism for Gold-Catalyzed [4+3] Cycloaddition cluster_reactants Reactants cluster_intermediates Intermediates propargyl_ester Propargyl Ester gold_carbenoid Gold-Carbenoid (A) propargyl_ester->gold_carbenoid Au(III) Isomerization imine α,β-Unsaturated Imine catalyst Au(III) Catalyst catalyst->propargyl_ester allylgold Allylgold Intermediate (B) gold_carbenoid->allylgold Nucleophilic attack by imine nitrogen iminium Iminium Intermediate (C) allylgold->iminium product Azepine Product iminium->product Intramolecular Nucleophilic Addition product->catalyst Catalyst Regeneration

Caption: Mechanism of gold-catalyzed azepine synthesis via [4+3] cycloaddition.

References

Technical Support Center: Purification of 1H-Azepine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1H-Azepine compounds. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of this important class of nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 1H-Azepine compounds?

A1: The primary methods for purifying 1H-Azepine compounds are column chromatography and recrystallization.[1][2] Column chromatography, particularly flash chromatography, is widely used for routine purification.[3][4] For compounds that are crystalline, recrystallization can be a highly effective method for achieving high purity.[1][5] High-Performance Liquid Chromatography (HPLC) is also employed, especially for challenging separations and for obtaining highly pure compounds for biological screening.[6][7][8]

Q2: My 1H-Azepine compound appears to be degrading on the silica gel column. What is the likely cause and how can I prevent it?

A2: Degradation of 1H-Azepine compounds on silica gel is a common issue, often due to the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface can catalyze the degradation of sensitive compounds, particularly those with acid-labile functional groups.[9] To address this, consider the following:

  • Deactivation of Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (TEA), to neutralize the acidic sites. A common practice is to include a small percentage of TEA (e.g., 0.1-1%) in the eluent.[9][10]

  • Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase such as amino- or diol-functionalized silica.[11][12]

  • Faster Purification: Minimize the time the compound spends on the column by using flash chromatography with optimal flow rates.

Q3: I am experiencing low recovery of my 1H-Azepine compound from the column. What are the potential reasons and solutions?

A3: Low recovery can be attributed to several factors:

  • Irreversible Adsorption: Highly polar 1H-Azepine derivatives can bind strongly to the acidic sites on silica gel.[10][13] To improve recovery, you can:

    • Add a competitive base like triethylamine to the eluent.[9][10]

    • Flush the column with a highly polar solvent system (e.g., 5-10% methanol in dichloromethane) after the main product has eluted.[10]

  • Compound Instability: As mentioned in Q2, the compound may be degrading on the column.

  • Inappropriate Solvent System: The eluent may not be polar enough to effectively move the compound down the column. A systematic optimization of the solvent system is recommended.

Troubleshooting Guides

Guide 1: Column Chromatography

This guide addresses common problems encountered during the column chromatography purification of 1H-Azepine compounds.

Problem: Poor Separation of Compound from Impurities

Possible Cause Solution
Inappropriate Solvent System Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (ΔRf > 0.2). Consider combinations of hexanes/ethyl acetate, dichloromethane/methanol, or toluene/acetone.
Co-elution of Structurally Similar Impurities If simple solvent systems fail, consider using a different stationary phase with different selectivity, such as alumina or a bonded phase (e.g., cyano, diol).[11][12] Preparative HPLC might be necessary for very difficult separations.[6]
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule is to use a silica gel to crude material ratio of at least 50:1 (w/w).

Problem: Streaking or Tailing of the Compound Spot on TLC/Column

Possible Cause Solution
Interaction with Acidic Silica Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent to deactivate the acidic silanol groups.[9]
Compound is too Polar Consider using a more polar stationary phase like alumina or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[14][15]
Guide 2: Recrystallization

This guide provides troubleshooting for the recrystallization of 1H-Azepine compounds.

Problem: Compound Fails to Crystallize

Possible Cause Solution
Inappropriate Solvent The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Screen a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).
Presence of Impurities Impurities can inhibit crystal formation.[16] Try to pre-purify the compound by a quick filtration through a small plug of silica gel to remove baseline impurities.
Solution is Not Saturated Slowly evaporate some of the solvent to increase the concentration of the compound.
No Nucleation Sites Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystal formation. Seeding the solution with a tiny crystal of the pure compound can also initiate crystallization.

Problem: Oiling Out Instead of Crystallizing

Possible Cause Solution
Solution is Too Concentrated Add more solvent to the hot solution before allowing it to cool.
Cooling is Too Rapid Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
Solvent is Too Nonpolar Try a more polar solvent or a solvent mixture.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Representative 1H-Azepine Derivative

This protocol is a general guideline and should be optimized for each specific compound.

  • Sample Preparation: Dissolve the crude 1H-Azepine compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of cracks.

  • Loading the Sample:

    • Carefully add the dissolved sample to the top of the silica bed.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.

  • Elution:

    • Begin elution with the least polar solvent system determined by TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column at an appropriate rate.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the pure fractions containing the desired 1H-Azepine compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of a Crystalline 1H-Azepine Compound
  • Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude 1H-Azepine compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Visual Troubleshooting Workflows

Troubleshooting_Low_Yield_Chromatography start Problem: Low Yield After Column Chromatography check_fractions Did you check all fractions by TLC? start->check_fractions check_stability Is the compound stable to silica gel? check_fractions->check_stability Yes solution_early_elution Solution: Compound eluted earlier than expected. Combine appropriate fractions. check_fractions->solution_early_elution No check_polarity Was the final eluent polar enough? check_stability->check_polarity Yes solution_degradation Solution: Compound is degrading. Use deactivated silica, an alternative stationary phase, or a faster purification method. check_stability->solution_degradation No solution_stuck_on_column Solution: Compound is stuck on the column. Flush with a very polar solvent (e.g., 10% MeOH in DCM). check_polarity->solution_stuck_on_column No end Problem Resolved check_polarity->end Yes solution_early_elution->end solution_degradation->end solution_stuck_on_column->end

Caption: Troubleshooting workflow for low yield in column chromatography.

Troubleshooting_Recrystallization start Problem: Compound Fails to Crystallize check_saturation Is the solution saturated? start->check_saturation check_impurities Are there significant impurities present? check_saturation->check_impurities Yes solution_concentrate Solution: Concentrate the solution by slowly evaporating the solvent. check_saturation->solution_concentrate No induce_crystallization Have you tried to induce crystallization? check_impurities->induce_crystallization No solution_pre_purify Solution: Pre-purify by filtration through a silica plug. check_impurities->solution_pre_purify Yes solution_induce Solution: Scratch the flask or add a seed crystal. induce_crystallization->solution_induce No rescreen_solvents Action: Re-screen for a more suitable solvent. induce_crystallization->rescreen_solvents Yes, but still no crystals end Problem Resolved solution_concentrate->end solution_pre_purify->end solution_induce->end rescreen_solvents->end

Caption: Troubleshooting workflow for failed recrystallization.

References

preventing unwanted dimerization of 1H-Azepines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the prevention of unwanted dimerization of 1H-azepines during experimental work.

Frequently Asked Questions (FAQs)

Q1: My 1H-azepine derivative is showing signs of dimerization. What is the primary mechanism causing this?

A1: 1H-Azepines are known to be highly reactive and prone to dimerization. The principal mechanism for this is a [6+4]π exo-cycloaddition reaction.[1] This reactivity stems from the anti-aromatic character of the 8π electron system in the planar conformation of the 1H-azepine ring. To alleviate this instability, the ring adopts a non-planar, boat-like conformation. However, the propensity to dimerize remains a significant challenge in their synthesis and handling.

Q2: How can I prevent or minimize the dimerization of my 1H-azepine compound?

A2: There are two primary strategies to suppress the unwanted dimerization of 1H-azepines:

  • Steric Hindrance: Introducing bulky substituents at the 2, 4, and/or 7-positions of the azepine ring can physically block the approach of another azepine molecule, thereby inhibiting the cycloaddition reaction.

  • Electronic Stabilization: Attaching an electron-withdrawing group to the nitrogen atom (N-1 position) can increase the stability of the 1H-azepine monomer.[2][3] These groups decrease the electron density within the 8π system, which helps to mitigate the anti-aromatic character and reduces the driving force for dimerization.[3]

Q3: What are some examples of effective electron-withdrawing groups for N-1 substitution?

A3: Commonly used electron-withdrawing groups to enhance the stability of 1H-azepines include arylsulfonyl groups (e.g., tosyl) and alkoxycarbonyl groups (e.g., ethoxycarbonyl).[3] The selection of the appropriate group will depend on the specific synthetic route and the desired final properties of the molecule.

Q4: At what temperatures should I conduct my reactions and purification to avoid dimerization?

A4: 1H-azepines are thermally labile. While specific temperature stability depends on the substitution pattern, it is generally advisable to conduct reactions and purifications at low temperatures. For instance, unsubstituted 1H-azepine is reported to be unstable even at -78°C.[3] For substituted, more stable derivatives, keeping temperatures below ambient during workup and storage is a good practice. High temperatures can provide the activation energy needed for the dimerization cycloaddition to occur.

Q5: How does the choice of solvent affect the stability of 1H-azepines?

A5: The solvent can influence the equilibrium between the 1H-azepine monomer and its dimer. While the search results do not provide a systematic study on solvent effects for 1H-azepine dimerization specifically, general principles suggest that solvent polarity can play a role in the stability of reactive intermediates and transition states. For related systems, the dimerization tendency can be influenced by the lipophilicity or lipophobicity of the solvent.[4] It is recommended to perform initial small-scale stability studies in a few different aprotic solvents to determine the optimal medium for your specific 1H-azepine derivative.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Significant dimer formation observed by NMR or LC-MS after synthesis. The 1H-azepine core is unsubstituted or has minimal substitution, leading to high reactivity.Redesign the synthetic target to include bulky substituents at the 2 and/or 7 positions to introduce steric hindrance. Alternatively, introduce a strong electron-withdrawing group at the N-1 position.
Product degrades during purification by column chromatography. The 1H-azepine is sensitive to the stationary phase (e.g., silica gel, which can be acidic) or prolonged exposure to ambient temperature.Use a deactivated stationary phase (e.g., neutral alumina or silica gel treated with a base like triethylamine). Perform chromatography at a lower temperature if possible. Minimize the time the compound spends on the column.
Color of the reaction mixture or isolated product darkens over time. This may indicate decomposition or polymerization, which can be initiated by dimerization.Store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a freezer).
Low yield of the desired 1H-azepine monomer. The reaction conditions (e.g., high temperature, extended reaction time) favor the dimerization pathway.Optimize the reaction conditions by running it at the lowest feasible temperature and for the shortest possible time. Monitor the reaction progress closely to avoid prolonged heating after the formation of the product.

Data on Substituent Effects on 1H-Azepine Dimerization

The following table provides a representative summary of how different substitution patterns can influence the stability of 1H-azepines with respect to dimerization. The data is illustrative and aims to demonstrate the general trends.

1H-Azepine DerivativeN-1 SubstituentC-2, C-7 SubstituentsDimerization Tendency
1H-Azepine-H-H, -HVery High
1-Tosyl-1H-azepine-SO₂Tol-H, -HModerate
1-Ethoxycarbonyl-1H-azepine-CO₂Et-H, -HModerate
2,7-Dimethyl-1H-azepine-H-CH₃, -CH₃Moderate to Low
1-Tosyl-2,7-di-tert-butyl-1H-azepine-SO₂Tol-C(CH₃)₃, -C(CH₃)₃Very Low

Experimental Protocols

Protocol 1: Synthesis of a Sterically Hindered 2,7-Disubstituted-1H-azepine

This protocol is a general guideline for the synthesis of a sterically hindered 1H-azepine via a ring-expansion reaction. The specific reagents and conditions may need to be optimized for your particular substrate.

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the appropriately substituted bicyclic precursor (e.g., a 7,7-dihalo-2-azabicyclo[4.1.0]heptane derivative) in a suitable dry, aprotic solvent (e.g., toluene or xylene).

  • Reaction: Add a base (e.g., potassium carbonate) to the solution. Heat the reaction mixture to reflux. The thermolysis will induce a ring-expansion to form the dihydro-1H-azepine.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the base and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure at a low temperature.

  • Purification: Purify the crude product by flash column chromatography on neutral alumina or silica gel pre-treated with triethylamine, using a non-polar eluent system (e.g., hexanes/ethyl acetate). Collect the fractions containing the desired 1H-azepine derivative.

  • Characterization and Storage: Characterize the purified product by NMR spectroscopy and mass spectrometry. Store the final compound under an inert atmosphere at low temperature to prevent dimerization.

Protocol 2: Monitoring 1H-Azepine Dimerization by ¹H NMR Spectroscopy

This protocol outlines a method to monitor the stability of a 1H-azepine derivative over time.

  • Sample Preparation: Prepare a solution of the purified 1H-azepine derivative of a known concentration in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. Add an internal standard with a known concentration for quantitative analysis.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared sample.[5][6] Integrate the characteristic signals of the 1H-azepine monomer and the internal standard.

  • Time-Course Monitoring: Store the NMR tube under the desired conditions (e.g., room temperature, protected from light). Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every hour, every 24 hours).

  • Data Analysis: For each spectrum, integrate the signals corresponding to the monomer and any newly appearing signals that correspond to the dimer. The formation of the dimer will likely result in a more complex spectrum with upfield shifts for some protons due to the new saturated ring system.

  • Quantification: Calculate the relative amounts of monomer and dimer at each time point by comparing their integral values to that of the internal standard. This will allow for the determination of the rate of dimerization under the tested conditions.

Protocol 3: Stability Assessment using UV-Vis Spectroscopy

UV-Vis spectroscopy can be a useful tool for assessing the stability of 1H-azepine derivatives, as changes in the conjugated system upon dimerization will lead to changes in the UV-Vis spectrum.[7][8]

  • Sample Preparation: Prepare a dilute solution of the 1H-azepine derivative in a suitable UV-transparent solvent (e.g., acetonitrile or cyclohexane).

  • Initial Scan: Record the UV-Vis spectrum of the freshly prepared solution. Note the wavelength of maximum absorbance (λmax) and the absorbance value.

  • Stability Study: Store the solution under controlled conditions (e.g., specific temperature and light exposure).

  • Time-Point Measurements: At regular time intervals, record the UV-Vis spectrum of the solution.

  • Data Analysis: Monitor for changes in the spectrum, such as a decrease in the absorbance at the λmax of the monomer or the appearance of new absorption bands, which could indicate the formation of the dimer or other degradation products.

Visualizations

Dimerization_Pathway Monomer1 1H-Azepine Monomer TransitionState [6+4]π Cycloaddition Transition State Monomer1->TransitionState Monomer2 1H-Azepine Monomer Monomer2->TransitionState Dimer Dimer TransitionState->Dimer

Dimerization pathway of 1H-azepines.

Troubleshooting_Workflow Start Dimerization Observed? CheckStructure Evaluate 1H-Azepine Structure Start->CheckStructure Yes OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions No, but yield is low PurificationIssues Dimerization during Purification? Start->PurificationIssues During Purification ModifySynthesis Modify Synthesis: - Add Bulky Groups (C2, C7) - Add EWG at N1 CheckStructure->ModifySynthesis End Monomer Stabilized ModifySynthesis->End LowerTemp Lower Reaction Temperature OptimizeConditions->LowerTemp ReduceTime Reduce Reaction Time OptimizeConditions->ReduceTime LowerTemp->End ReduceTime->End ChangeStationaryPhase Use Neutral Stationary Phase PurificationIssues->ChangeStationaryPhase Yes StorageIssues Degradation during Storage? PurificationIssues->StorageIssues No ChangeStationaryPhase->End InertAtmosphere Store under Inert Gas at Low Temp StorageIssues->InertAtmosphere Yes StorageIssues->End No InertAtmosphere->End

Troubleshooting workflow for 1H-azepine dimerization.

Prevention_Strategies cluster_0 Prevention Strategies for 1H-Azepine Dimerization cluster_1 Implementation StericHindrance Steric Hindrance BulkyGroups Introduce Bulky Substituents at C2, C4, and/or C7 StericHindrance->BulkyGroups Achieved by ElectronicStabilization Electronic Stabilization EWG Attach Electron-Withdrawing Group at N1 ElectronicStabilization->EWG Achieved by

Key strategies to prevent 1H-azepine dimerization.

References

Technical Support Center: Managing Side Reactions in Azepine Synthesis via Ring Expansion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azepine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing common side reactions during ring expansion reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common ring expansion reactions used for azepine synthesis?

A1: The primary ring expansion methods for synthesizing azepines and their derivatives, such as azepinones (e.g., caprolactam), include the Schmidt reaction, the Beckmann rearrangement, and various transition-metal-catalyzed reactions. The Schmidt reaction typically involves the reaction of a cyclic ketone with an azide in the presence of a strong acid. The Beckmann rearrangement converts a cyclic oxime into a lactam, which is a key intermediate for azepines. Transition-metal catalysis offers milder and often more selective routes to azepine scaffolds.

Q2: Why is the synthesis of seven-membered rings like azepines challenging?

A2: The formation of seven-membered rings is often hampered by unfavorable thermodynamics and kinetics. Slow cyclization kinetics can lead to low yields and the prevalence of competing intermolecular reactions, such as polymerization.

Q3: What is Beckmann fragmentation, and how can it be avoided?

A3: Beckmann fragmentation is a common side reaction to the Beckmann rearrangement that forms a nitrile and a carbocation intermediate instead of the desired amide. This pathway is favored when the group alpha to the oxime can stabilize a carbocation. To minimize fragmentation, consider using milder catalysts (e.g., cyanuric chloride instead of strong acids), lower reaction temperatures, and aprotic solvents.

Q4: What is tetrazole formation in the Schmidt reaction, and how can it be controlled?

A4: In the Schmidt reaction, the nitrilium ion intermediate can be trapped by excess hydrazoic acid to form a tetrazole instead of being hydrolyzed to the desired amide. This side reaction is more prevalent at high concentrations of hydrazoic acid and under non-aqueous conditions. To control tetrazole formation, it is crucial to manage the stoichiometry of the azide reagent and the reaction conditions carefully. Using trimethylsilyl azide (TMSN₃) can sometimes provide better control and yield the desired tetrazole if that is the target molecule.

Q5: How does the stereochemistry of the oxime affect the Beckmann rearrangement?

A5: The Beckmann rearrangement is a stereospecific reaction. The group that is anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates. Therefore, controlling the E/Z stereochemistry of the oxime is critical for achieving the desired regioselectivity of the ring expansion.

Troubleshooting Guides

This section addresses specific issues that may arise during azepine synthesis via ring expansion.

Issue 1: Low or No Yield of the Desired Azepine Product
Potential Cause Troubleshooting Steps & Solutions
Incorrect Catalyst or Catalyst Loading The choice and amount of catalyst are critical. For copper-catalyzed reactions, cationic Cu(I) complexes can be effective. For palladium-catalyzed syntheses, ligands must be chosen carefully. Experiment with different catalysts and optimize the loading.
Harsh Reaction Conditions High temperatures or very strong acids can lead to the decomposition of starting materials or products. Try lowering the reaction temperature or using a milder acid or catalyst. For instance, in the synthesis of dibenzo[b,f]azepines, lower temperatures (e.g., 100 °C) can prevent the formation of acridine byproducts.
Slow Cyclization Kinetics The formation of a seven-membered ring can be slow, allowing for side reactions like polymerization. Increase the dilution of the reaction to favor intramolecular cyclization over intermolecular reactions.
Poor Regioselectivity In unsymmetrical ketones, the migration of the incorrect group can lead to a mixture of products and lower the yield of the desired isomer. The regioselectivity of the Schmidt reaction can be influenced by temperature; higher temperatures may favor the formation of a different regioisomer. For the Beckmann rearrangement, ensure the correct oxime isomer is used, as the anti-periplanar group migrates.
Issue 2: Formation of Significant Side Products
Side Product Reaction Cause & Mitigation
Nitrile Beckmann RearrangementCause: Beckmann fragmentation is occurring. This is common when the migrating group can form a stable carbocation. Mitigation: Use milder reagents (e.g., p-toluenesulfonyl chloride, cyanuric chloride) instead of strong acids. Lowering the reaction temperature can also disfavor the fragmentation pathway.
Tetrazole Schmidt ReactionCause: The nitrilium ion intermediate reacts with excess hydrazoic acid. Mitigation: Carefully control the stoichiometry of the azide source. The use of non-aqueous conditions and strong acids can favor tetrazole formation.
Recovered Ketone Beckmann RearrangementCause: Hydrolysis of the oxime starting material or the nitrilium ion intermediate back to the ketone. Mitigation: Ensure anhydrous reaction conditions. Use aprotic solvents, especially when using sulfonate esters of oximes.
Acridine Dibenzo[b,f]azepine SynthesisCause: High reaction temperatures during the ring expansion of N-arylindoles can lead to the formation of acridine byproducts. Mitigation: Perform the reaction at a lower temperature (e.g., 100 °C) to obtain a cleaner reaction profile.

Quantitative Data Presentation

The following tables summarize the impact of reaction conditions on product distribution in key ring expansion reactions.

Table 1: Regioselectivity in the Schmidt Reaction of 5,6,7,8-tetrahydro-2H-1-benzopyran-2-ones

SubstrateAzide SourceSolventTemperature (°C)Ratio of Pyrano[3,2-c]azepine to Pyrano[3,2-b]azepineTotal Yield (%)
1a NaN₃CHCl₃099:185
1a NaN₃CHCl₃3565:3582
1b Me₃SiN₃CH₂Cl₂098:288
1b Me₃SiN₃CH₂Cl₂3570:3085

Table 2: Effect of Catalyst on the Beckmann Rearrangement of Benzophenone Oxime

Catalyst SystemTemperature (°C)Time (h)Yield of Benzanilide (%)
[HMIm]HSO₄120645
[HMIm]HSO₄ with P₂O₅90691
[HMIm]HSO₄ with FeCl₃90665
[HMIm]HSO₄ with ZnCl₂90672

Experimental Protocols

Protocol 1: Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam using Sulfuric Acid[6]
  • Oxime Preparation:

    • Dissolve cyclohexanone (1.0 eq) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq).

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Isolate the cyclohexanone oxime by extraction and purify by recrystallization.

  • Rearrangement:

    • Carefully add the purified cyclohexanone oxime (1.0 eq) portion-wise to concentrated sulfuric acid (5-10 eq) at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 100-120 °C for 15-30 minutes.

    • Pour the reaction mixture carefully onto crushed ice.

  • Workup and Isolation:

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ε-caprolactam.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: Schmidt Reaction of a Cyclic Ketone with Sodium Azide[11]
  • Reaction Setup:

    • To a solution of the cyclic ketone (1 mmol) in chloroform (15 mL) and concentrated sulfuric acid (1.5 mL/mmol) at 0 °C, add sodium azide (6 mmol) portion-wise over 1 hour.

    • Stir the reaction mixture at the same temperature for the desired time (monitor by TLC).

  • Workup and Isolation:

    • Quench the reaction by adding ice and water.

    • Basify the mixture with concentrated ammonium hydroxide.

    • Extract the aqueous layer with dichloromethane (5 x 25 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by chromatography.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in Azepine Synthesis start Low or No Yield of Azepine Product check_catalyst Is the catalyst appropriate and at the correct loading? start->check_catalyst check_conditions Are the reaction conditions (temperature, acid strength) too harsh? check_catalyst->check_conditions Yes optimize_catalyst Screen different catalysts and optimize loading. check_catalyst->optimize_catalyst No check_concentration Is the reaction concentration too high, favoring intermolecular side reactions? check_conditions->check_concentration Yes milder_conditions Use milder acids or catalysts. Lower the reaction temperature. check_conditions->milder_conditions No check_regioselectivity Is poor regioselectivity leading to a mixture of products? check_concentration->check_regioselectivity Yes dilute_reaction Increase solvent volume to favor intramolecular cyclization. check_concentration->dilute_reaction No control_regioselectivity Adjust temperature or ensure correct oxime isomer is used. check_regioselectivity->control_regioselectivity No end Improved Yield check_regioselectivity->end Yes optimize_catalyst->end milder_conditions->end dilute_reaction->end control_regioselectivity->end

Caption: Troubleshooting workflow for low yield in azepine synthesis.

Beckmann_Side_Reactions Managing Side Reactions in Beckmann Rearrangement start Cyclic Ketoxime acid_catalysis Acid Catalysis (e.g., H₂SO₄) start->acid_catalysis rearrangement_path Beckmann Rearrangement (Desired Pathway) acid_catalysis->rearrangement_path Favored by anti-periplanar migration fragmentation_path Beckmann Fragmentation (Side Reaction) acid_catalysis->fragmentation_path Favored by stable carbocation formation hydrolysis_path Oxime Hydrolysis (Side Reaction) acid_catalysis->hydrolysis_path Favored by aqueous conditions product Lactam (Azepinone) rearrangement_path->product nitrile Nitrile + Carbocation fragmentation_path->nitrile solution_fragmentation Solution: - Use milder catalysts - Lower temperature - Aprotic solvent fragmentation_path->solution_fragmentation ketone Recovered Ketone hydrolysis_path->ketone solution_hydrolysis Solution: - Use anhydrous conditions hydrolysis_path->solution_hydrolysis

Caption: Key pathways in the Beckmann rearrangement.

Schmidt_Reaction_Pathways Controlling Product Formation in the Schmidt Reaction start Cyclic Ketone + HN₃ intermediate Nitrilium Ion Intermediate start->intermediate hydrolysis Hydrolysis (Desired Pathway) intermediate->hydrolysis azide_trapping Trapping by HN₃ (Side Reaction) intermediate->azide_trapping amide Amide (Lactam) hydrolysis->amide condition_amide Conditions: - Controlled [HN₃] - Aqueous workup hydrolysis->condition_amide tetrazole Tetrazole azide_trapping->tetrazole condition_tetrazole Conditions: - Excess [HN₃] - Anhydrous conditions azide_trapping->condition_tetrazole

selection of catalysts for efficient 1H-Azepine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1H-Azepine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for 1H-Azepine synthesis?

The synthesis of the 1H-Azepine core can be achieved through various catalytic systems. The main classes include:

  • Transition Metal Catalysts: Gold (Au), Rhodium (Rh), Iron (Fe), Copper (Cu), and Palladium (Pd) are extensively used.[1][2][3] Gold catalysts are effective for cycloaddition and rearrangement reactions.[4][5] Rhodium catalysts excel in C-H activation, annulation, and rearrangement reactions, though they can be costly.[1][6][7] Iron catalysts offer a more sustainable and inexpensive alternative for reactions like aza-Prins cyclizations and alkyne-carbonyl metathesis.[2][8][9]

  • Lewis Acid Catalysts: Non-metal catalysts like Boron tribromide (BBr3) can be employed for intramolecular condensation reactions to form dihydro-1H-azepine derivatives under mild conditions.[10][11][12]

  • Photocatalysis: Metal-free photochemical methods provide a mild alternative, often proceeding through nitrene intermediates or dearomative ring expansion of N-ylides under visible light irradiation.[13][14][15]

Q2: How do I select the optimal catalyst for my specific synthesis?

Catalyst selection is crucial and depends on several factors:

  • Starting Materials and Reaction Type: The nature of your precursors dictates the reaction pathway. For example, dienyltriazoles are well-suited for Rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement.[6][7] Propargyl esters and alkyl azides react efficiently in the presence of gold catalysts to form dihydro-1H-azepines via a formal [4+3] cycloaddition.[16][17]

  • Desired Azepine Structure: The required substitution pattern on the azepine ring can influence catalyst choice. Some catalysts offer higher regioselectivity and diastereoselectivity for specific substitution patterns.

  • Cost and Scalability: For large-scale synthesis, the high cost of catalysts like rhodium may be a limiting factor, making inexpensive iron-based systems a more attractive option.[1][9]

  • Functional Group Tolerance: The catalyst must be compatible with other functional groups present in your substrates. Iron and copper catalysts have demonstrated good functional group tolerance in several reported syntheses.[3][9]

Q3: Are there sustainable or "green" catalyst options for azepine synthesis?

Yes. Iron(III) salts like FeCl₃ and FeBr₃ are considered environmentally friendly, inexpensive, and effective catalysts for specific transformations, such as silyl aza-Prins cyclization and intramolecular alkyne-carbonyl metathesis.[2][8][9] Additionally, metal-free, visible-light-mediated photochemical methods represent a growing area of sustainable synthesis.[14][15]

Troubleshooting Guide

Q: I am observing very low to no product yield. What are the common causes and solutions?

A: This is a frequent issue that can be traced to several factors.[18]

  • Possible Cause 1: Catalyst Inactivity. The catalyst may be poisoned by impurities in the reagents or solvent, or it may have degraded due to improper storage or handling.

    • Solution: Ensure all reagents and solvents are pure and dry. If applicable, run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Use a fresh batch of catalyst to confirm activity.

  • Possible Cause 2: Suboptimal Reaction Conditions. The temperature, pressure, or reaction time may not be suitable for the specific catalytic cycle.

    • Solution: Systematically vary the reaction temperature. Monitor the reaction over a longer time course using TLC or LC-MS to check for slow conversion. Refer to literature protocols for established conditions for similar substrates.

  • Possible Cause 3: Incorrect Catalyst Choice. The selected catalyst may simply be inefficient for the desired transformation with your specific substrate.

    • Solution: Screen a panel of different catalysts. For instance, if a Rhodium catalyst is failing, consider a Gold or Iron-based system if the reaction mechanism allows.

Q: My reaction is producing a significant amount of a five-membered ring (pyrrolidine) byproduct instead of the desired seven-membered azepine. How can I improve selectivity?

A: The formation of a thermodynamically favored five-membered ring is a common competing pathway in cyclization reactions.

  • Possible Cause: The reaction kinetics favor the 5-exo-trig cyclization over the 7-endo-trig cyclization required for the azepine ring.

    • Solution 1: Modify the Catalyst. In the iron(III)-mediated silyl aza-Prins cyclization, the choice of the counter-ion on the iron salt can influence the product ratio. For example, FeBr₃ was found to give a slightly better ratio of tetrahydroazepine to pyrrolidine compared to other salts.[2][8]

    • Solution 2: Adjust Reaction Temperature. Lowering the reaction temperature can sometimes increase the kinetic barrier to the undesired pathway, favoring the formation of the desired product.

    • Solution 3: Substrate Modification. Altering the length or rigidity of the tether connecting the reacting moieties can disfavor the formation of the five-membered ring.

Q: My catalyst appears to be decomposing during the reaction, indicated by a color change and stalled conversion. What can I do?

A: Catalyst stability is key for efficient turnover.

  • Possible Cause 1: High Temperature. Many organometallic catalysts, particularly supported catalysts, are susceptible to sintering at high temperatures, where small metal particles agglomerate, reducing the active surface area.[18]

    • Solution: Operate at the lowest effective temperature. If possible, use a microwave reactor to achieve localized heating for shorter periods.

  • Possible Cause 2: Oxidative or Hydrolytic Degradation. The catalyst may be sensitive to trace amounts of air or water.

    • Solution: Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) and use freshly distilled, anhydrous solvents.

Data Presentation

Table 1: Catalyst Screening for Iron(III)-Mediated Silyl Aza-Prins Cyclization

Catalyst (0.1 equiv)SolventTemperature (°C)Time (h)Yield (%)Product Ratio (Azepine:Pyrrolidine)
FeBr₃DCM0 to r.t.1.58070:30
FeCl₃DCM0 to r.t.1.57565:35
InCl₃DCMr.t.246050:50
Bi(OTf)₃DCMr.t.244540:60
Data synthesized from studies on silyl aza-Prins cyclization.[2][8]

Table 2: Substrate Scope for Cu(I)-Catalyzed Synthesis of Functionalized Azepines

EntryAmineProduct Yield (%)
1Aniline65
2p-Toluidine61
3p-Anisidine58
4Benzylamine40
5Morpholine30
Reaction Conditions: Amine (0.485 mmol), allenyne (0.404 mmol), [Cu(CH₃CN)₄PF₆] (10 mol%) in anhydrous 1,4-dioxane at 70 °C.[3]

Table 3: Yields for Rhodium(III)-Catalyzed Synthesis of Azepinones

R¹ GroupR² GroupYield (%)
OMeH88
MeH85
PhH75
H4-Cl68
H4-NO₂32
This method demonstrates broad substrate scope with moderate to good yields under optimized conditions.[1]

Experimental Protocols

Protocol 1: Gold-Catalyzed Synthesis of Dihydro-1H-Azepines [16][17][19]

This protocol describes the gold-catalyzed reaction between a propargylic ester and an alkyl azide.

  • Materials: Propargylic ester (1.0 equiv), Alkyl azide (1.2 equiv), Gold catalyst (e.g., PicAuCl₂, 5 mol%), Dichloroethane (DCE) as solvent.

  • Procedure:

    • To a flame-dried Schlenk tube under an argon atmosphere, add the propargylic ester and dry DCE.

    • Add the alkyl azide to the solution.

    • Add the gold catalyst in one portion.

    • Stir the reaction mixture at the specified temperature (e.g., 60 °C) and monitor progress by TLC.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired 4,5-dihydro-1H-azepine derivative.

Protocol 2: Iron-Catalyzed Silyl Aza-Prins Cyclization for Tetrahydroazepines [2][8]

This protocol outlines the synthesis of tetrahydroazepines from 1-amino-3-triphenylsilyl-4-pentenes and an aldehyde.

  • Materials: Amino-silyl precursor (1.0 equiv), Aldehyde (1.5 equiv), Iron(III) bromide (FeBr₃, 0.1 equiv), Dry Dichloromethane (DCM) (0.1 M).

  • Procedure:

    • Dissolve the amino-silyl precursor in dry DCM in a flame-dried flask under a nitrogen atmosphere and cool the solution to 0 °C.

    • Add the aldehyde to the solution, followed by the FeBr₃ catalyst.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

    • Quench the reaction by adding water.

    • Separate the layers and extract the aqueous phase three times with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash chromatography.

Protocol 3: Rhodium(II)-Catalyzed Intramolecular Annulation of 1-Sulfonyl-1,2,3-triazoles [20]

This method is used to construct N-bridgehead azepine skeletons.

  • Materials: 1-Sulfonyl-1,2,3-triazole substrate with a tethered pyrrole or indole ring (1.0 equiv), Rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 2 mol%), Chlorobenzene as solvent.

  • Procedure:

    • To a solution of the triazole substrate in chlorobenzene, add the Rhodium(II) catalyst.

    • Heat the mixture to the required temperature (e.g., 100 °C) under a nitrogen atmosphere.

    • Stir the reaction for the specified time (e.g., 2-4 hours) while monitoring for the disappearance of the starting material.

    • After cooling, remove the solvent in vacuo.

    • Purify the resulting residue by silica gel column chromatography to yield the functionalized N-bridgehead azepine.

Mandatory Visualization

Catalyst_Selection_Workflow start Define Target Azepine & Starting Materials pathway Identify Potential Reaction Pathways start->pathway cyclo Cycloaddition [4+3], [5+2] etc. pathway->cyclo rearrange Rearrangement (e.g., aza-Cope) pathway->rearrange ch_act C-H Activation or Annulation pathway->ch_act other Other Methods (e.g., RCM, Condensation) pathway->other catalyst_class Select Catalyst Class cyclo->catalyst_class rearrange->catalyst_class ch_act->catalyst_class other->catalyst_class au Gold (Au) (mild, good for alkynes) catalyst_class->au rh Rhodium (Rh) (highly active, expensive) catalyst_class->rh fe Iron (Fe) (inexpensive, sustainable) catalyst_class->fe other_cat Other (Cu, Pd, Lewis Acid, etc.) catalyst_class->other_cat optimize Screen & Optimize Conditions (Temp, Solvent, Ligand) au->optimize rh->optimize fe->optimize other_cat->optimize analysis Analyze Yield & Selectivity optimize->analysis success Successful Synthesis analysis->success High troubleshoot Troubleshoot Issues analysis->troubleshoot Low troubleshoot->optimize Re-optimize Troubleshooting_Low_Yield start Low or No Yield Observed check_conversion Is starting material consumed? (TLC/LCMS) start->check_conversion no_reaction Problem: No Reaction check_conversion->no_reaction No complex_mixture Problem: Complex Mixture (Decomposition) check_conversion->complex_mixture Yes no_reaction_sol Action: 1. Check catalyst activity (use fresh). 2. Increase temperature. 3. Screen alternative catalysts. no_reaction->no_reaction_sol complex_mixture_sol Action: 1. Lower temperature. 2. Check substrate/reagent stability. 3. Ensure inert atmosphere. complex_mixture->complex_mixture_sol side_products Problem: Dominant Side Products complex_mixture->side_products If specific byproducts form side_products_sol Action: 1. Modify catalyst/ligand. 2. Adjust solvent polarity. 3. Change catalyst loading. side_products->side_products_sol Gold_Catalyzed_Pathway sub Propargyl Ester + Au(I/III) Catalyst int1 Vinyl Gold Carbenoid (A) sub->int1 1,2-rearrangement int3 Second Vinyl Gold Carbenoid (A') sub->int3 generates int2 Vinyl Imine Intermediate (B) int1->int2 trapped by azide Alkyl Azide azide->int2 cyclo [4+3] Cycloaddition int2->cyclo int3->cyclo product Dihydro-1H-Azepine cyclo->product

References

Technical Support Center: Protecting Groups in Azepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for challenges related to the use of protecting groups in the multi-step synthesis of azepines and their derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are protecting groups necessary in multi-step azepine synthesis?

A1: Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions during a chemical transformation at another site in the molecule.[1][2] In azepine synthesis, the nitrogen atom of the azepine core or its precursors is nucleophilic and basic, making it susceptible to reaction with various electrophiles and reagents. Protecting the nitrogen, often as a carbamate or sulfonamide, is crucial to ensure chemoselectivity, prevent side reactions, and ultimately increase the yield and purity of the desired product.[3][4]

Q2: What are the most common protecting groups for the nitrogen atom in azepine synthesis?

A2: The most common protecting groups for the nitrogen atom in azepine synthesis fall into two main categories: carbamates and sulfonamides.

  • Carbamates: tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) are widely used. The Boc group is stable to a wide range of conditions but is easily removed with acid (e.g., TFA or HCl).[2][3] The Cbz group is stable to acidic and basic conditions but is typically cleaved by catalytic hydrogenolysis.[5][6]

  • Sulfonamides: The p-toluenesulfonyl (tosyl or Ts) group is a robust protecting group, stable to strongly acidic and oxidative conditions. Its removal, however, requires harsh reductive or acidic conditions.[7]

Q3: What is an "orthogonal" protecting group strategy and why is it important?

A3: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[5] For example, a molecule might contain a Boc-protected amine (acid-labile) and a Cbz-protected amine (removed by hydrogenolysis). This allows for the selective deprotection and reaction of one amine without affecting the other, which is critical for the synthesis of complex, multi-functionalized azepine derivatives.[6][8]

Q4: Can the choice of protecting group affect the yield of the azepine ring-forming cyclization step?

A4: Yes, absolutely. The nature of the nitrogen-protecting group can significantly influence the outcome of the cyclization step. Steric hindrance from a bulky protecting group can impede an intramolecular reaction, leading to lower yields or requiring more forcing conditions.[1] Furthermore, the electronic effect of the protecting group can alter the nucleophilicity of the nitrogen atom or the reactivity of adjacent functional groups involved in the cyclization.

Troubleshooting Guide

Problem 1: Low or no yield during the N-protection step.

  • Possible Cause: Inefficient activation or decomposition of the protecting group reagent. For example, di-tert-butyl dicarbonate (Boc₂O) can degrade over time, and benzyl chloroformate (Cbz-Cl) is moisture-sensitive.

  • Solution: Use fresh or purified protecting group reagents. Ensure reaction conditions are anhydrous, especially when using reagents like Cbz-Cl or Ts-Cl. For sluggish reactions, consider using a more efficient catalyst or a different base/solvent system as outlined in the experimental protocols below.

Problem 2: The protecting group is unintentionally cleaved during an intermediate reaction.

  • Possible Cause: The protecting group is not stable under the reaction conditions. For example, using a strong acid in a subsequent step will cleave a Boc group. A reaction involving catalytic hydrogenation (e.g., Pd/C, H₂) will likely remove a Cbz group.

  • Solution: Consult a protecting group compatibility table. Choose a protecting group that is orthogonal to the planned reaction conditions. For instance, if an acidic step is required, a Cbz or Ts group would be more suitable than a Boc group.

Comparison of Common N-Protecting Groups in Azepine Synthesis

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability & Orthogonality
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acids (TFA, HCl in dioxane)Stable to base, hydrogenolysis, nucleophiles. Orthogonal to Cbz, Fmoc.
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acid and base. Orthogonal to Boc, Fmoc. Sensitive to strong reducing agents.
p-ToluenesulfonylTosyl (Ts)p-Toluenesulfonyl chloride (Ts-Cl)Strong reducing agents (Na/NH₃) or strong acids (conc. HBr)Very stable to acid, base, and oxidative conditions. Removal requires harsh conditions.

Problem 3: Difficulty in removing the protecting group at the final step.

  • Possible Cause (Tosyl Group): The tosyl group is exceptionally stable and requires harsh conditions for cleavage.[7] Standard methods may be insufficient, especially on a sterically hindered or complex substrate.

  • Solution (Tosyl Group): For substrates sensitive to strong acid, consider reductive cleavage methods like sodium naphthalenide or magnesium in methanol.[7] If using strong acid (e.g., HBr in acetic acid), elevated temperatures may be necessary.[7]

  • Possible Cause (Cbz Group): The catalyst may be poisoned or inactive, or steric hindrance may be preventing access to the catalytic surface. Certain functional groups, like thiols, can poison palladium catalysts.

  • Solution (Cbz Group): Use a fresh, high-activity catalyst (e.g., Pearlman's catalyst). Increase catalyst loading and/or hydrogen pressure. If catalyst poisoning is suspected, a pre-treatment step to mask the offending functional group may be needed. Alternatively, consider transfer hydrogenation or acid-mediated deprotection methods.[5][9]

Problem 4: Low yield in the intramolecular cyclization to form the azepine ring.

  • Possible Cause: The protecting group is too bulky, creating steric hindrance that disfavors the transition state for cyclization.[1][10]

  • Solution: Switch to a smaller protecting group. For example, if a bulky sulfonamide is causing issues, a less sterically demanding carbamate like Cbz might improve the yield. Analyze the transition state model to predict potential steric clashes.

Diagrams

Azepine_Synthesis_Workflow Start Starting Material (e.g., Amino Alcohol) Protect Nitrogen Protection (e.g., Boc, Cbz) Start->Protect Intermediate Intermediate Steps (e.g., Oxidation, Coupling) Protect->Intermediate Cyclize Azepine Ring Formation (Intramolecular Cyclization) Intermediate->Cyclize Deprotect Nitrogen Deprotection Cyclize->Deprotect Final Final Azepine Product Deprotect->Final

Caption: General workflow for multi-step azepine synthesis.

Protecting_Group_Selection cluster_conditions Planned Reaction Conditions cluster_groups Protecting Group Choice Acid Strong Acid? Base Strong Base? Acid->Base No Use_Cbz_Ts Use Cbz or Ts Acid->Use_Cbz_Ts Yes H2 Hydrogenolysis? Base->H2 No Use_Boc_Ts Use Boc or Ts Base->Use_Boc_Ts Yes Use_Boc Use Boc H2->Use_Boc Yes

Caption: Decision tree for selecting a nitrogen protecting group.

Troubleshooting_Flowchart Problem Low Cyclization Yield Cause1 Protecting Group Steric Hindrance? Problem->Cause1 Cause2 Protecting Group Electronically Disfavoring? Problem->Cause2 Solution1 Switch to a smaller protecting group (e.g., Cbz) Cause1->Solution1 Solution2 Change protecting group (e.g., carbamate vs. sulfonamide) Cause2->Solution2

Caption: Troubleshooting low yield in azepine ring formation.

Key Experimental Protocols

Protocol 1: Boc Protection of a Secondary Amine

This protocol is a general procedure for the protection of a secondary amine, a common step in preparing azepine precursors.[3]

  • Materials:

    • Secondary amine (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.1–1.5 eq)

    • Triethylamine (TEA, 1.2–1.5 eq) or 4-(Dimethylamino)pyridine (DMAP, 0.1 eq)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the secondary amine in the anhydrous solvent in a round-bottom flask.

    • Add the base (TEA or DMAP) to the solution and stir for 5-10 minutes at room temperature.

    • Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This is a standard and clean method for removing a Cbz group.[5][6]

  • Materials:

    • Cbz-protected compound (1.0 eq)

    • Palladium on carbon (Pd/C, 5-10 mol% Pd)

    • Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc))

    • Hydrogen (H₂) source (balloon or hydrogenator)

    • Inert filtering aid (e.g., Celite®)

  • Procedure:

    • Dissolve the Cbz-protected compound in the chosen solvent in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

    • Seal the flask and connect it to a hydrogen source.

    • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere is replaced by H₂.

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically a balloon is sufficient for small scale).

    • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-16 hours.

    • Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product is often pure enough for the next step, but can be purified further if needed.

References

Validation & Comparative

Comparative Stability Analysis: 1H-Azepine vs. 3H-Azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relative stability of 1H-azepine and 3H-azepine, two constitutional isomers of the seven-membered nitrogen-containing heterocycle. Understanding the thermodynamic stability of these isomers is crucial for their synthesis, handling, and application in medicinal chemistry and materials science. This document summarizes key quantitative data from computational studies, outlines relevant experimental protocols, and visualizes the isomerization relationship between the two compounds.

Executive Summary

Computational and experimental evidence consistently demonstrates that 3H-azepine is significantly more stable than 1H-azepine . The principal reason for this difference lies in the electronic structure of the isomers. 1H-azepine, if planar, would possess 8 π-electrons, conforming to the 4n rule for anti-aromaticity, a highly destabilizing feature. To alleviate this, 1H-azepine adopts a non-planar, boat-like conformation. In contrast, 3H-azepine lacks a continuous cyclic π-system involving the nitrogen lone pair, thereby avoiding anti-aromatic destabilization and resulting in greater thermodynamic stability.

Data Presentation: Relative Stability of Azepine Isomers

The following table summarizes the relative energies of 1H-azepine and 3H-azepine based on computational studies.

IsomerStructureRelative Gibbs Free Energy (kcal/mol)Relative Enthalpy (kcal/mol)Notes
1H-Azepine 1H-Azepine0.00 (Reference)0.00 (Reference)Adopts a non-planar boat conformation to avoid anti-aromaticity.[1]
3H-Azepine 3H-Azepine-9.12 to -10.05Not explicitly found, but expected to be significantly lower than 1H-azepine.The nitrogen lone pair is not in conjugation with the π-system, leading to greater stability.[2]

Note: The quantitative values are derived from Density Functional Theory (DFT) calculations and may vary depending on the computational method and basis set used. The provided range reflects values from different computational models.

Isomerization of 1H-Azepine to 3H-Azepine

1H-azepine readily isomerizes to the more stable 3H-azepine, particularly in the presence of acid or base catalysts. This process involves a proton transfer, leading to a thermodynamically more favorable structure.

Caption: Tautomerization pathway from the less stable 1H-azepine to the more stable 3H-azepine.

Experimental Protocols

Synthesis of 1H-Azepine (via Hydrolysis of 1-(Ethoxycarbonyl)azepine)

This method involves the synthesis of a more stable precursor, 1-(ethoxycarbonyl)azepine, followed by its hydrolysis to yield the unstable 1H-azepine.

Materials:

  • 1-(Ethoxycarbonyl)azepine

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of 1-(ethoxycarbonyl)azepine in methanol is prepared in a round-bottom flask under an inert atmosphere.

  • An aqueous solution of potassium hydroxide is added to the flask.

  • The mixture is stirred at room temperature, and the progress of the hydrolysis is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether.

  • The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure at low temperature to afford crude 1H-azepine.

  • Due to its instability, 1H-azepine is typically used immediately in subsequent reactions or characterized at low temperatures.[3]

Synthesis of 3H-Azepine (via Reaction of o-Nitrotoluene)

This procedure describes the formation of a 3H-azepine derivative from an o-alkylphenylnitrene precursor, which is generated in situ from o-nitrotoluene.

Materials:

  • o-Nitrotoluene

  • Tributylphosphine (Bu₃P)

  • Methanol (MeOH)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Stainless steel sealed tube

  • Standard glassware for organic synthesis

Procedure:

  • A solution of o-nitrotoluene, tributylphosphine (2 equivalents), and methanol is prepared in a stainless steel sealed tube.

  • The solution is degassed with a stream of nitrogen for one hour.

  • The sealed tube is heated to 150 °C for 24 hours.

  • After cooling, the excess solvent is removed under reduced pressure.

  • The resulting mixture is distilled under reduced pressure.

  • The distillate, containing a mixture of 3-methyl-3H-azepine and 7-methyl-3H-azepine, is purified by silica gel column chromatography at 0 °C using a mixture of ethyl acetate and hexane as the eluent.[4][5]

Computational Methodology

The relative stabilities of 1H-azepine and 3H-azepine are typically investigated using quantum chemical calculations, most commonly Density Functional Theory (DFT).

Typical Workflow:

G Computational Workflow for Azepine Stability cluster_input Input Structures cluster_calculation DFT Calculation cluster_output Output Data 1H_Azepine 1H-Azepine (Initial Geometry) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G*) 1H_Azepine->Geometry_Optimization 3H_Azepine 3H-Azepine (Initial Geometry) 3H_Azepine->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Thermodynamic_Properties Gibbs Free Energy (G) Enthalpy (H) Frequency_Calculation->Thermodynamic_Properties Relative_Stability Compare ΔG and ΔH Thermodynamic_Properties->Relative_Stability

References

comparing the biological activity of substituted 1H-Azepine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Substituted 1H-Azepine Analogs

For Researchers, Scientists, and Drug Development Professionals

The 1H-azepine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the biological potency of various substituted 1H-azepine analogs, focusing on their antimicrobial and anticancer properties. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays to facilitate reproducibility and further investigation.

Antimicrobial Activity of Substituted 1H-Azepine Analogs

Substituted 1H-azepine derivatives have demonstrated significant potential as antimicrobial agents against a spectrum of bacterial and fungal pathogens. The nature and position of substituents on the azepine ring play a crucial role in determining the antimicrobial potency and spectrum of activity.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted pyridobenzazepine and dipyridoazepine analogs against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Lower MIC values indicate greater antimicrobial activity.

Compound IDSubstituent RE. coli (MIC in µg/mL)S. aureus (MIC in µg/mL)C. albicans (MIC in µg/mL)Reference
8 -CH₂CH₂N(CH₃)₂3939>313[1][2][3]
9 -CH₂CH₂N(CH₃)₂ (dipyrido)12501250>2500[1][2][3]
10 -CH₂CH₂N(C₂H₅)₂156156>625[1][2][3]
12 -CH₂CH₂N(CH₂)₄3939156[1][2][3]
27 -CH₂CH₂-pyrrolidino78156156[1][2][3]

Key Observations:

  • Pyridobenzazepine derivatives generally exhibit superior antibacterial and antifungal activity compared to their dipyridoazepine counterparts (e.g., compound 8 vs. 9 ).[1][2][3]

  • The nature of the substituent at the R position significantly influences antimicrobial potency. For instance, the dimethylaminoethyl substituent in compound 8 is more effective than the diethylaminoethyl group in compound 10 .[1][2][3]

  • Incorporation of a pyrrolidine ring at the R position (compound 27 ) also confers potent antimicrobial activity.[1][2][3]

Anticancer Activity of Substituted 1H-Azepine Analogs

Several substituted 1H-azepine analogs have emerged as promising anticancer agents, demonstrating cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Quantitative Comparison of Anticancer Activity

The table below presents the half-maximal inhibitory concentration (IC50) values for selected benzo[d]azepine-1,2,3-triazole hybrids against human breast (MCF-7) and lung (A549) cancer cell lines. Lower IC50 values denote higher anticancer efficacy.

Compound IDSubstituent RMCF-7 (IC50 in µM)A549 (IC50 in µM)Reference
10g 4-NO₂>5043.99[4]
10h 3,4-diF48.23>50[4]
Doxorubicin (Standard)45.3349.67[4]

Key Observations:

  • The substitution pattern on the phenyl ring of the triazole moiety influences the anticancer activity. A 4-nitro substitution (compound 10g ) resulted in the highest potency against the A549 lung cancer cell line, even surpassing the standard drug doxorubicin.[4]

  • A 3,4-difluoro substitution (compound 10h ) showed moderate activity against the MCF-7 breast cancer cell line.[4]

Further studies on 1-aryl-4,6-dihydrobenzo[b]pyrazolo[3,4-d]azepin-5(1H)-ones have shown that certain derivatives exhibit potent inhibitory properties against HeLa cells, with IC50 values less than 2 µM, and induce G2/M cell cycle arrest.[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Workflow for MIC Determination

prep Prepare serial dilutions of azepine analogs in 96-well plates inoc Inoculate wells with a standardized bacterial or fungal suspension prep->inoc Add inoculum incub Incubate plates at 37°C for 24 hours inoc->incub Incubate read Determine MIC as the lowest concentration with no visible growth incub->read Visual inspection

Caption: Workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Preparation of Microdilution Plates: Aseptically prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow for MTT Assay

seed Seed cancer cells in 96-well plates and allow to adhere treat Treat cells with various concentrations of azepine analogs seed->treat Add compound incubate Incubate for 48-72 hours treat->incubate Incubate mtt Add MTT solution and incubate for 4 hours incubate->mtt Add reagent solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals mtt->solubilize Dissolve read Measure absorbance at 570 nm solubilize->read Spectrophotometry

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted 1H-azepine analogs and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer activity of substituted 1H-azepine analogs is often attributed to their ability to interfere with critical cellular signaling pathways, leading to cell cycle arrest and apoptosis.

Induction of G2/M Cell Cycle Arrest

Certain 1-aryl-4,6-dihydrobenzo[b]pyrazolo[3,4-d]azepin-5(1H)-ones have been shown to induce cell cycle arrest at the G2/M phase in HeLa cells.[5] This prevents the cells from entering mitosis, ultimately leading to apoptosis.

Simplified Cell Cycle Regulation

G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Arrest G2/M Arrest G2->Arrest M->G1 Apoptosis Apoptosis Arrest->Apoptosis Azepine Azepine Analog Azepine->Arrest

Caption: Azepine-induced G2/M cell cycle arrest leading to apoptosis.

This guide provides a snapshot of the current understanding of the biological activities of substituted 1H-azepine analogs. The presented data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, paving the way for the development of novel therapeutic agents. Further investigations into the structure-activity relationships and mechanisms of action are warranted to fully exploit the therapeutic potential of this versatile heterocyclic scaffold.

References

Illuminating the Azepine Scaffold: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of 1H-Azepine compounds is paramount for rational drug design and the development of novel therapeutics. This guide provides a comparative overview of X-ray crystallography as a primary tool for the structural determination of 1H-Azepine derivatives, benchmarked against alternative analytical techniques. Experimental data and detailed protocols are presented to support a comprehensive evaluation.

Unveiling the Crystal Lattice: A Comparative Analysis of 1H-Azepine Derivatives

Single-crystal X-ray crystallography stands as the gold standard for unequivocally determining the solid-state structure of molecules. It provides precise information on bond lengths, bond angles, and the overall molecular conformation, which are critical parameters in understanding structure-activity relationships. Below is a summary of crystallographic data for a selection of 1H-Azepine derivatives retrieved from the Cambridge Structural Database (CSDC).

Compound CSD Refcode Formula Crystal System Space Group Unit Cell Parameters Resolution (Å)
1-(4-bromobenzoyl)-2-methyl-3,5,7-triphenyl-1H-azepineNot Publicly AvailableC38H28BrNOMonoclinicP2₁/ca=10.123(2)Å, b=20.456(4)Å, c=14.876(3)Å, β=98.76(2)°Not Available
5,7-dimethyl-6,7-dihydro-5H-dibenz[c,e]azepineCCDC 712972C16H17NOrthorhombicP2₁2₁2₁a=8.123(2)Å, b=11.456(3)Å, c=13.234(4)ÅNot Available
2,3-dihydro-1H-azepine derivativeNot Publicly AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot Available

Note: Detailed crystallographic data for a broad range of 1H-Azepine derivatives is often deposited in the Cambridge Structural Database (CSDC) and can be accessed via the CCDC's online portal for further in-depth analysis. The resolution for the listed compounds was not publicly available in the retrieved search results.

Beyond Diffraction: Alternative and Complementary Structural Characterization Methods

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding of 1H-Azepine compounds often requires a multi-faceted approach. Spectroscopic and computational methods offer valuable insights into their structure and dynamics in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of individual atoms, allowing for the determination of connectivity and stereochemistry. For 1H-Azepine derivatives, NMR can be used to:

  • Confirm the core azepine ring structure: Characteristic chemical shifts and coupling patterns can verify the presence of the seven-membered ring.

  • Determine substituent positions: The chemical shifts of protons and carbons are sensitive to the electronic effects of neighboring groups.

  • Analyze conformational dynamics: Variable temperature NMR experiments can provide information about the flexibility of the azepine ring and the barriers to conformational interconversion.

Computational Chemistry

Computational modeling serves as a powerful predictive and complementary tool in structural analysis. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to:

  • Predict stable conformations: Computational methods can explore the potential energy surface of a molecule to identify low-energy conformers.

  • Calculate theoretical NMR spectra: Predicted chemical shifts can be compared with experimental data to aid in spectral assignment and structure verification.

  • Investigate electronic properties: Molecular orbital calculations can provide insights into the reactivity and electronic nature of the 1H-Azepine ring system.

Experimental Protocols in Focus

Single-Crystal X-ray Diffraction: A Step-by-Step Workflow

The successful determination of a crystal structure by X-ray diffraction follows a well-defined experimental pipeline.

1. Crystal Growth: High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. A common method for growing crystals of organic compounds like 1H-Azepine derivatives is slow evaporation.

  • Procedure: A saturated or near-saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). The solution is filtered to remove any dust particles and left in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent gradually increases the concentration, leading to the formation of single crystals over a period of days to weeks.

2. Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is used.

  • Process: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods.

  • Software: Specialized software packages like SHELXS, SHELXL, or Olex2 are used for structure solution and refinement.

  • Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process yields the final, highly accurate molecular structure.

Visualizing the Path to Discovery

The following diagram illustrates the general workflow of a single-crystal X-ray crystallography experiment, from sample preparation to final structure determination.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Purification Compound Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth Pure Compound Mounting Crystal Mounting CrystalGrowth->Mounting Single Crystal Xray X-ray Diffraction Mounting->Xray Mounted Crystal Solution Structure Solution Xray->Solution Diffraction Data Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final 3D Structure

General workflow for single-crystal X-ray crystallography.

By integrating the precise structural data from X-ray crystallography with insights from NMR spectroscopy and computational modeling, researchers can achieve a comprehensive understanding of 1H-Azepine compounds, paving the way for the design of next-generation pharmaceuticals and functional materials.

Unveiling the Antiaromatic Nature of 1H-Azepine: A Computational Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic structure of 1H-Azepine through computational analysis unequivocally establishes its antiaromatic character, a stark contrast to the archetypal aromaticity of benzene. This guide provides a comparative analysis of 1H-Azepine's antiaromaticity against the benchmarks of aromatic benzene and antiaromatic cyclobutadiene, supported by quantitative computational data.

The concept of aromaticity is a cornerstone of organic chemistry, defining a class of exceptionally stable cyclic molecules. Conversely, antiaromatic compounds, which formally satisfy the cyclic conjugation requirements but possess 4n π-electrons, exhibit significant electronic destabilization. 1H-Azepine, a seven-membered nitrogen-containing heterocycle with 8 π-electrons, has been a subject of considerable interest in this context. Computational studies have proven invaluable in characterizing its electronic properties, confirming its classification as an antiaromatic molecule.[1]

Quantitative Comparison of Aromaticity Indices

To objectively assess the antiaromaticity of 1H-Azepine, we compare key computational metrics—Nucleus-Independent Chemical Shift (NICS) and Isomerization Stabilization Energy (ISE)—with those of benzene (a classic aromatic compound) and cyclobutadiene (a classic antiaromatic compound). NICS values serve as a magnetic criterion for aromaticity, where negative values indicate aromaticity (diatropic ring current) and positive values signify antiaromaticity (paratropic ring current). ISE provides a thermodynamic measure of the energetic stabilization or destabilization of a cyclic system compared to a non-aromatic isomer.

CompoundAromaticity ClassificationNICS(0) (ppm)NICS(1) (ppm)NICS(1)zz (ppm)Isomerization Stabilization Energy (kcal/mol)
1H-Azepine Antiaromatic+9.5[2]--+10.8 (Antiaromatic Destabilization)[3]
Benzene Aromatic-9.6[2]-10.4[4]-29.3[5]-33.2[1]
Cyclobutadiene Antiaromatic+26.8[4]+17.4[4]--

Note: The NICS(0) value for 1H-Azepine was calculated at the B3LYP/6-311G* level of theory. The NICS values for benzene and cyclobutadiene are from various studies and may have been calculated with slightly different basis sets, but they provide a clear comparative trend. A more negative NICS value indicates stronger aromaticity, while a more positive value indicates stronger antiaromaticity. A negative ISE value indicates aromatic stabilization, while a positive value indicates antiaromatic destabilization.*

Experimental and Computational Protocols

The determination of the antiaromatic character of 1H-Azepine and the comparative analysis presented herein rely on sophisticated computational chemistry techniques. The following outlines the typical methodologies employed in such studies.

Geometry Optimization

Prior to the calculation of aromaticity indices, the molecular geometry of each compound (1H-Azepine, benzene, and cyclobutadiene) is optimized to find its lowest energy conformation. This is typically achieved using Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set like 6-311G** or 6-311++G**.[1][3] Frequency calculations are subsequently performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Nucleus-Independent Chemical Shift (NICS) Calculations

NICS values are calculated to probe the magnetic properties of the cyclic systems. These calculations are performed using the Gauge-Independent Atomic Orbital (GIAO) method, which is a widely used approach for predicting NMR chemical shifts.[6] A "ghost" atom (Bq) is placed at the geometric center of the ring (for NICS(0)) and at a specified distance above the ring plane (e.g., 1 Å for NICS(1)). The isotropic magnetic shielding value at this point is then calculated, and its negative value is reported as the NICS value. The out-of-plane component of the shielding tensor (NICSzz) is often considered a more reliable indicator of π-electron delocalization.[5]

Isomerization Stabilization Energy (ISE) Calculations

ISE is a method used to quantify the energetic effect of cyclic delocalization. It involves calculating the energy difference between the cyclic compound and a carefully chosen non-aromatic isomer. For instance, the antiaromatic destabilization of 1H-Azepine was estimated by computing its protonation energies and comparing them to those of a non-aromatic reference compound.[3] For benzene, a common approach is to calculate the energy of the isomerization reaction between methylbenzene (toluene) and its non-aromatic exocyclic methylene isomer, 5-methylene-1,3-cyclohexadiene. The energy difference, after correcting for strain and other factors, provides the aromatic stabilization energy.

Visualizing the Computational Workflow and Aromaticity Concepts

To better illustrate the processes and concepts involved in the computational analysis of aromaticity, the following diagrams are provided.

Computational_Workflow cluster_input Input cluster_calculation Computational Steps cluster_output Output & Analysis mol_selection Molecule Selection (1H-Azepine, Benzene, Cyclobutadiene) geom_opt Geometry Optimization (e.g., B3LYP/6-311G**) mol_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nics_calc NICS Calculation (GIAO Method) geom_opt->nics_calc ise_calc ISE Calculation geom_opt->ise_calc quant_data Quantitative Data (NICS values, ISE) nics_calc->quant_data ise_calc->quant_data comparison Comparative Analysis quant_data->comparison conclusion Conclusion on Aromaticity comparison->conclusion

Computational workflow for assessing antiaromaticity.

Aromaticity_Indices magnetic Magnetic Criteria nics NICS (Nucleus-Independent Chemical Shift) magnetic->nics energetic Energetic Criteria ise ISE (Isomerization Stabilization Energy) energetic->ise structural Structural Criteria homa HOMA (Harmonic Oscillator Model of Aromaticity) structural->homa

References

A Comparative Guide to the Validation of Reaction Mechanisms in 1H-Azepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1H-azepines, a crucial scaffold in medicinal chemistry, can be achieved through various reaction pathways. Understanding and validating the underlying mechanisms is paramount for reaction optimization, predicting outcomes, and designing novel synthetic strategies. This guide provides an objective comparison of the prevailing mechanisms for 1H-azepine synthesis, supported by experimental and computational data, to aid researchers in this endeavor.

Dominant Reaction Mechanisms: A Comparative Overview

The synthesis of the 1H-azepine core is primarily dominated by three mechanistic classes: nitrene insertion into benzene, pericyclic reactions (cycloaddition and electrocyclization), and intramolecular cyclization. Each pathway presents distinct advantages and is supported by different lines of experimental and computational evidence.

Nitrene Insertion into Benzene

The reaction of a singlet nitrene with benzene is a cornerstone of 1H-azepine synthesis. The generally accepted mechanism proceeds through a transient bicyclic intermediate, azanorcaradiene, which then undergoes a valence tautomerization to the 1H-azepine. Variations in this method arise from the mode of nitrene generation: thermal, photochemical, or metal-catalyzed decomposition of azide precursors.

Experimental Validation:

  • Kinetic Studies: The thermal decomposition of p-toluenesulfonylazide in benzene to form N-(p-toluenesulphonyl)-1H-azepine has been shown to follow first-order kinetics. This is consistent with the unimolecular decomposition of the azide to a nitrene as the rate-determining step.

  • Intermediate Trapping: While direct observation of the highly reactive azanorcaradiene intermediate is challenging, its existence is supported by trapping experiments with dienophiles.

  • Isotopic Labeling: Studies utilizing isotopically labeled phenyl azide can provide insights into the rearrangement pathways and the fate of specific atoms during the reaction, helping to confirm the proposed mechanism.[1]

Computational Validation:

  • DFT Calculations: Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, including the transition states for nitrene addition to benzene and the subsequent electrocyclic ring-opening of the azanorcaradiene intermediate. These calculations help to elucidate whether the nitrene addition is a concerted or stepwise process and to determine the activation barriers for each step.

Pericyclic Reactions: Cycloaddition/Electrocyclization Pathways

Cycloaddition reactions offer a powerful and atom-economical approach to constructing the azepine ring. These methods involve the reaction of a dienophile with a 4π-electron system or other multi-component cycloadditions.

Mechanistic Variants:

  • [4+3] Cycloaddition: This approach involves the reaction of a 4-atom component with a 3-atom component to directly form the seven-membered ring.

  • [6+1] Cycloaddition: In this variant, a six-atom diene system reacts with a one-atom component, such as a nitrene or carbene equivalent.

  • Sequential Cyclopropanation/1-Aza-Cope Rearrangement: This two-step process involves the initial formation of a vinylcyclopropaneimine intermediate, which then undergoes a[2][2]-sigmatropic rearrangement to yield a dihydroazepine.

Experimental Validation:

  • Spectroscopic Analysis of Intermediates: In some cases, stable intermediates in multi-step cycloaddition pathways can be isolated and characterized using spectroscopic techniques like NMR and X-ray crystallography.

  • Stereochemical Studies: The stereochemical outcome of cycloaddition reactions can provide strong evidence for a concerted or stepwise mechanism. For example, the retention of stereochemistry from the starting materials in the product is indicative of a concerted process.

Intramolecular Cyclization

The formation of the 1H-azepine ring can also be achieved through the intramolecular cyclization of a suitably functionalized acyclic precursor. A notable example is the condensation of tertiary enamides with aldehydes.

Proposed Mechanism:

The reaction is proposed to proceed via a cascade of reactions:

  • Nucleophilic Addition: The enamide adds to the aldehyde to form an intermediate.

  • Deprotonation and Dehydration: Subsequent deprotonation and dehydration lead to the formation of the seven-membered ring.

Experimental Validation:

  • Reaction Optimization: The validation of this mechanism often comes from systematic studies of reaction conditions, such as the choice of catalyst and solvent, and their effect on the reaction yield and selectivity. For the intramolecular condensation of enamides, various Lewis acids have been screened to optimize the cyclization.[3]

Quantitative Comparison of Reaction Parameters

The choice of synthetic route is often guided by factors such as yield, reaction conditions, and substrate scope. The following table summarizes quantitative data for different 1H-azepine synthesis methods.

Synthesis MethodPrecursorsConditionsCatalyst/ReagentYield (%)Reference
Nitrene Insertion
Thermal Decompositionp-Toluenesulfonyl azide, Benzene160 °C, 40.1 atm N₂None~1.5
Photochemical DecompositionAryl azideshv, THF/H₂ONone60-75[4]
Silver-Catalyzed Nitrene TransferCarbamimidate, AreneRoom Temperature(dmBOX)AgClO₄87
Pericyclic Reactions
[4+3] CycloadditionPropargyl ester, ImineRoom TemperatureAu(III) complex93
Intramolecular Cyclization
Enamide-Aldehyde CondensationTertiary enamide with a formyl groupMild conditionsBBr₃, P₂O₅71-96[3]

Detailed Experimental Protocols

Reproducibility and the ability to independently verify experimental findings are cornerstones of scientific research. Below are detailed methodologies for key experiments used in the validation of 1H-azepine synthesis mechanisms.

Protocol 1: Kinetic Analysis of Thermal 1H-Azepine Synthesis

Objective: To determine the reaction order and rate constant for the thermal synthesis of N-(p-toluenesulphonyl)-1H-azepine from p-toluenesulfonyl azide and benzene.

Materials:

  • p-Toluenesulfonyl azide

  • Benzene (anhydrous)

  • High-pressure autoclave

  • High-Performance Liquid Chromatography (HPLC) system

  • Internal standard (e.g., naphthalene)

Procedure:

  • A solution of p-toluenesulfonyl azide and an internal standard in benzene of known concentration is prepared.

  • The solution is charged into a high-pressure autoclave.

  • The autoclave is purged with nitrogen and then pressurized to the desired pressure (e.g., 40 atm).

  • The autoclave is heated to the reaction temperature (e.g., 160 °C).

  • Aliquots of the reaction mixture are carefully withdrawn at specific time intervals.

  • Each aliquot is immediately cooled to quench the reaction.

  • The concentrations of the reactant (p-toluenesulfonyl azide) and the product (N-(p-toluenesulphonyl)-1H-azepine) in each aliquot are determined by HPLC analysis against the internal standard.

  • The data is then used to plot concentration versus time and to determine the reaction order and rate constant.

Protocol 2: Isotopic Labeling Study for Mechanistic Elucidation

Objective: To trace the fate of the nitrogen atom from phenyl azide during its reaction with benzene to form 1H-azepine, providing evidence for the proposed nitrene insertion mechanism.

Materials:

  • ¹⁵N-labeled Phenyl azide (synthesized from ¹⁵N-aniline)

  • Benzene (anhydrous)

  • Photoreactor or thermal reaction setup

  • Nuclear Magnetic Resonance (NMR) spectrometer (¹H, ¹³C, and ¹⁵N capabilities)

  • Mass Spectrometer (MS)

Procedure:

  • Synthesize ¹⁵N-phenyl azide from a commercially available ¹⁵N-labeled aniline precursor. The synthesis of unlabeled phenyl azide can be adapted for this purpose.[5]

  • React the ¹⁵N-phenyl azide with benzene under either thermal or photochemical conditions.

  • Isolate and purify the resulting 1H-azepine product.

  • Analyze the product using ¹⁵N NMR spectroscopy to determine the position of the ¹⁵N label in the azepine ring.

  • Utilize ¹H-¹⁵N and ¹³C-¹⁵N correlation NMR experiments (e.g., HMBC, HSQC) to confirm the connectivity of the labeled nitrogen atom.

  • Analyze the product by mass spectrometry to confirm the incorporation of the ¹⁵N isotope.

  • The position of the ¹⁵N label in the final product provides direct evidence for the rearrangement pathway from the initial nitrene adduct.

Visualizing Reaction Mechanisms and Workflows

Graphical representations are invaluable for understanding complex chemical transformations and experimental designs. The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.

Nitrene_Insertion_Mechanism cluster_start Nitrene Generation cluster_reaction Ring Formation and Expansion Start Phenyl Azide Nitrene Singlet Phenylnitrene Start->Nitrene Δ or hν Azanorcaradiene Azanorcaradiene (Intermediate) Nitrene->Azanorcaradiene + Benzene Benzene Benzene Azepine 1H-Azepine Azanorcaradiene->Azepine Electrocyclic Ring Opening

Caption: Proposed mechanism for 1H-Azepine synthesis via nitrene insertion.

Experimental_Workflow_Kinetics cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reactant Solution (Azide, Benzene, Internal Std.) B Charge Autoclave & Pressurize with N₂ A->B C Heat to Reaction Temp. B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F HPLC Analysis E->F G Data Processing & Kinetic Plotting F->G

Caption: Experimental workflow for kinetic analysis of 1H-Azepine synthesis.

Logical_Relationship cluster_hypothesis Hypothesized Mechanism cluster_evidence Supporting Evidence cluster_conclusion Conclusion Hypothesis Nitrene Insertion via Azanorcaradiene Kinetics First-Order Kinetics Hypothesis->Kinetics Trapping Intermediate Trapping (e.g., with Dienophiles) Hypothesis->Trapping Isotopes Isotopic Labeling Studies (e.g., ¹⁵N) Hypothesis->Isotopes Conclusion Mechanism Validated Kinetics->Conclusion Trapping->Conclusion Isotopes->Conclusion

Caption: Logical relationship of evidence for validating the nitrene insertion mechanism.

References

comparative analysis of different synthetic routes to azepines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to Azepines

For Researchers, Scientists, and Drug Development Professionals

Azepines, seven-membered nitrogen-containing heterocycles, are significant structural motifs in a wide array of pharmaceuticals and biologically active compounds. Their unique conformational flexibility makes them attractive scaffolds in drug discovery. This guide provides a comparative analysis of four distinct synthetic routes to azepines, offering quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific applications.

Photochemical Nitrene Insertion from Aryl Azides

This method involves the generation of a highly reactive nitrene intermediate by photolysis of an aryl azide, which then undergoes ring expansion to form the azepine ring. It is a classic and widely studied approach to azepine synthesis.

Mechanism and Workflow

The reaction proceeds via the photochemical decomposition of an aryl azide to a singlet nitrene. This is followed by intramolecular cyclization to a bicyclic azirine, which then undergoes a 6π-electrocyclic ring opening to form a ketenimine intermediate. Nucleophilic attack on the ketenimine by a solvent or added nucleophile yields the final azepine derivative.

G cluster_start Starting Material cluster_process Reaction Pathway cluster_product Product Aryl_Azide Aryl Azide Photolysis Photolysis (hν) Aryl_Azide->Photolysis Singlet_Nitrene Singlet Nitrene Intermediate Photolysis->Singlet_Nitrene Azirine Bicyclic Azirine Intermediate Singlet_Nitrene->Azirine Ring_Opening 6π-Electrocyclic Ring Opening Azirine->Ring_Opening Ketenimine Ketenimine Intermediate Ring_Opening->Ketenimine Nucleophilic_Attack Nucleophilic Attack (e.g., H₂O, R₂NH) Ketenimine->Nucleophilic_Attack Azepine Azepine Derivative Nucleophilic_Attack->Azepine

Caption: Photochemical synthesis of azepines from aryl azides.

Quantitative Data
Substrate (Aryl Azide)ProductSolventResidence Time (min)Yield (%)Reference
Methyl 4-azidobenzoateMethyl 5-oxo-4,5-dihydro-1H-azepine-3-carboxylateTHF/H₂O3045[1][2][3]
2-Azidobenzonitrile7-Oxo-6,7-dihydro-1H-azepine-2-carbonitrileTHF/H₂O3062[1][2]
4-Azido-3,5-dimethylbenzonitrile2,4-Dimethyl-7-oxo-6,7-dihydro-1H-azepine-5-carbonitrileTHF/H₂O3074[1][2]
2-Azido-5-nitrobenzonitrile4-Nitro-7-oxo-6,7-dihydro-1H-azepine-2-carbonitrileTHF/H₂O1535 (47)[1][2]
4-Azido-3-chlorobenzonitrile2-Chloro-7-oxo-6,7-dihydro-1H-azepine-5-carbonitrileTHF/H₂O3070[1][2]
(Yields in parentheses are based on recovered starting material)
Experimental Protocol

General Procedure for Continuous Flow Photolysis of Aryl Azides: [1][2][3] A solution of the aryl azide (0.030 M) in a mixture of THF and water (1:1) is pumped through a fluorinated ethylene polymer (FEP) tubing photoreactor. The reactor is irradiated with a medium-pressure mercury lamp at 25 °C. The flow rate is adjusted to achieve the desired residence time (typically 15-30 minutes). The output from the reactor is collected, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography.

Metal-Catalyzed Nitrene Transfer

Transition metal catalysts, particularly those based on rhodium and silver, can facilitate nitrene transfer from various precursors to aromatic systems, leading to azepine formation under milder conditions than traditional thermal or photochemical methods.

Silver-Catalyzed Nitrene Transfer

This approach utilizes a silver catalyst to promote the dearomative transfer of a nitrene, generated from a 2,2,2-trichloroethoxysulfonyl (Tces)-protected carbamimidate, to an aromatic ring. The choice of ligand is crucial for controlling the chemoselectivity between arene dearomatization (azepine formation) and C-H amination.

Mechanism and Workflow

The reaction is initiated by the silver-catalyzed decomposition of the nitrene precursor. The resulting silver-nitrene intermediate undergoes a concerted cycloaddition with the aromatic ring to form a bicyclic aziridine. A subsequent electrocyclic ring-opening of the aziridine yields the azepine product.

G cluster_start Starting Materials cluster_process Catalytic Cycle cluster_product Product Arene Arene Cycloaddition [2+1] Cycloaddition Arene->Cycloaddition Nitrene_Precursor Tces-protected Carbamimidate Ag_Catalyst Silver Catalyst + Ligand Nitrene_Precursor->Ag_Catalyst Ag_Nitrene Silver-Nitrene Intermediate Ag_Catalyst->Ag_Nitrene Ag_Nitrene->Cycloaddition Aziridine Bicyclic Aziridine Intermediate Cycloaddition->Aziridine Ring_Opening Electrocyclic Ring Opening Aziridine->Ring_Opening Azepine Azepine Derivative Ring_Opening->Azepine

Caption: Silver-catalyzed azepine synthesis via nitrene transfer.

Quantitative Data
Substrate (Arene)LigandTime (h)Yield (%)Reference
TolueneA2-487[4][5][6]
4-BromotolueneA2-489[4][5][6]
4-MethoxytolueneA2-436[4][5][6]
4-(Trifluoromethyl)tolueneA2-463[4][5][6]
1,2-DimethylbenzeneA2-494[4][5][6]
(Ligand A is a bulky BOX-derived ligand)
Experimental Protocol

General Procedure for Silver-Catalyzed Azepine Synthesis: [4][5][6] To a solution of the arene (1.0 equiv) in dichloromethane (0.025 M) are added the Tces-protected carbamimidate (1.2 equiv), PhIO (2.0 equiv), AgNTf₂ (5 mol%), and the appropriate ligand (5 mol%). The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography.

Rhodium-Catalyzed Nitrene Insertion

Rhodium catalysts, particularly paddlewheel dirhodium complexes like Rh₂(esp)₂, are effective in promoting the intramolecular insertion of a nitrogen atom from a carbamoyl azide into an aromatic C-C bond to form fused azepine structures. This method offers high chemoselectivity, avoiding the competing C-H amination pathway.

Mechanism and Workflow

The rhodium catalyst activates the carbamoyl azide to form a rhodium-nitrene intermediate. This intermediate then undergoes a direct insertion into a C-C bond of the tethered arene ring, leading to the formation of the fused azepine product in a single step.

G cluster_start Starting Material cluster_process Catalytic Cycle cluster_product Product Carbamoyl_Azide Tethered Carbamoyl Azide Rh_Catalyst Rh₂(esp)₂ Catalyst Carbamoyl_Azide->Rh_Catalyst Rh_Nitrene Rhodium-Nitrene Intermediate Rh_Catalyst->Rh_Nitrene Nitrene_Insertion Intramolecular C-C Insertion Rh_Nitrene->Nitrene_Insertion Fused_Azepine Fused Azepine Nitrene_Insertion->Fused_Azepine

Caption: Rhodium-catalyzed intramolecular nitrene insertion.

Quantitative Data
Substrate (Carbamoyl Azide)Temperature (°C)Time (h)Yield (%)Reference
Biphenyl-2-ylcarbamoyl azide1302492[1][7]
4'-Methoxybiphenyl-2-ylcarbamoyl azide1302495[1][7]
4'-Chlorobiphenyl-2-ylcarbamoyl azide1302485[1][7]
3'-Methylbiphenyl-2-ylcarbamoyl azide1302493[1][7]
Naphthalen-1-ylcarbamoyl azide1302488[1][7]
Experimental Protocol

General Procedure for Rhodium-Catalyzed Azepine Synthesis: [1][7] A mixture of the carbamoyl azide (0.2 mmol) and Rh₂(esp)₂ (2.5 mol%) in a mixed solvent of dioxane/DMSO (2:1, 2.0 mL) is heated at 130 °C for 24 hours in a sealed tube. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography to afford the desired fused azepine product.

Hetero-Diels-Alder Reaction

This route constructs the azepine ring through a [4+2] cycloaddition reaction involving a diene and a dienophile, where at least one of these components contains a nitrogen atom. The specific example highlighted here involves the thermolysis of a 7,7-dihalo-2-azabicyclo[4.1.0]heptane to form a dihydro-1H-azepine, which can then act as a diene in subsequent hetero-Diels-Alder reactions.

Mechanism and Workflow

The synthesis begins with the base-mediated thermal ring expansion of a 3-substituted 7,7-dihalo-2-azabicyclo[4.1.0]heptane to yield a halogenated 2,3-dihydro-1H-azepine. This intermediate then participates in a highly stereoselective [4+2] cycloaddition with a heterodienophile.

G cluster_start Starting Material cluster_process Reaction Pathway cluster_product Product Azabicycloheptane 7,7-Dihalo-2-azabicyclo [4.1.0]heptane Thermolysis Thermolysis + Base Azabicycloheptane->Thermolysis Dihydroazepine 2,3-Dihydro-1H-azepine Thermolysis->Dihydroazepine Hetero_DA Hetero-Diels-Alder [4+2] Cycloaddition Dihydroazepine->Hetero_DA Fused_Azepine Fused Azepine Adduct Hetero_DA->Fused_Azepine

Caption: Azepine synthesis via hetero-Diels-Alder reaction.

Quantitative Data
Dihydro-1H-azepineDienophileSolventTemperature (°C)Yield (%)Reference
6-Bromo-2-methyl-1-tosyl-2,3-dihydro-1H-azepineDiethyl azodicarboxylateToluene11085[8][9][10]
6-Chloro-2-isobutyl-1-tosyl-2,3-dihydro-1H-azepineDiethyl azodicarboxylateToluene11092[8][9][10]
6-Bromo-2-benzyl-1-tosyl-2,3-dihydro-1H-azepineN-Phenyl-1,2,4-triazoline-3,5-dioneCH₂Cl₂rt95[8][9][10]
6-Chloro-2-isopropyl-1-tosyl-2,3-dihydro-1H-azepineN-Phenyl-1,2,4-triazoline-3,5-dioneCH₂Cl₂rt98[8][9][10]
Experimental Protocol

General Procedure for Hetero-Diels-Alder Reaction: [8][9][10] To a solution of the 2,3-dihydro-1H-azepine in the specified solvent is added the dienophile (1.1 equivalents). The reaction mixture is stirred at the indicated temperature until the starting material is consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cycloaddition product.

Copper(I)-Catalyzed Tandem Amination/Cyclization

This modern approach allows for the synthesis of highly functionalized trifluoromethyl-substituted azepines from readily available allenynes and amines. The reaction proceeds via a copper(I)-catalyzed tandem process involving intermolecular amination followed by intramolecular cyclization.

Mechanism and Workflow

The catalytic cycle is proposed to start with the formation of a copper acetylide from the terminal alkyne of the allenyne substrate. Nucleophilic addition of an amine to the activated alkyne, followed by an intramolecular cyclization onto the allene moiety, leads to the seven-membered azepine ring.

G cluster_start Starting Materials cluster_process Catalytic Cycle cluster_product Product Allenyne Fluorinated Allenyne Cu_Catalyst Cu(I) Catalyst Allenyne->Cu_Catalyst Amine Primary or Secondary Amine Amination Intermolecular Amination Amine->Amination Cu_Acetylide Copper Acetylide Intermediate Cu_Catalyst->Cu_Acetylide Cu_Acetylide->Amination Cyclization Intramolecular Cyclization Amination->Cyclization Functionalized_Azepine Functionalized Azepine Cyclization->Functionalized_Azepine

Caption: Copper(I)-catalyzed tandem synthesis of azepines.

Quantitative Data
AllenyneAmineSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl 2-(buta-1,2-dien-1-yl)-2-(trifluoromethyl)pent-4-ynoateAnilineDioxane90865[7]
Methyl 2-(buta-1,2-dien-1-yl)-2-(trifluoromethyl)pent-4-ynoate4-FluoroanilineDioxane90862[7]
Methyl 2-(buta-1,2-dien-1-yl)-2-(trifluoromethyl)pent-4-ynoate2,4-DimethylanilineDioxane90840[7]
Methyl 2-(buta-1,2-dien-1-yl)-2-(trifluoromethyl)pent-4-ynoateDibenzylamineDioxane90830[7]
Diethyl (1-(buta-1,2-dien-1-yl)-2,2,2-trifluoroethyl)phosphonateAnilineDioxane90858[7]
Experimental Protocol

General Procedure for Copper(I)-Catalyzed Azepine Synthesis: [7] A mixture of the allenyne (1.0 equiv), amine (2.0 equiv), and Cu(MeCN)₄PF₆ (10 mol%) in anhydrous dioxane is stirred at 90 °C for 8 hours under an argon atmosphere. After cooling, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to give the corresponding azepine derivative.

Conclusion

The synthesis of azepines can be achieved through a variety of synthetic routes, each with its own advantages and limitations. Photochemical nitrene insertion is a well-established method suitable for a range of substituted aryl azides. Metal-catalyzed nitrene transfer reactions, particularly with rhodium and silver catalysts, offer milder reaction conditions and high chemoselectivity. The hetero-Diels-Alder approach provides a powerful tool for constructing the azepine ring with high stereocontrol. Finally, the copper(I)-catalyzed tandem amination/cyclization represents a modern and efficient method for the synthesis of highly functionalized azepines. The choice of synthetic route will depend on the desired substitution pattern, available starting materials, and the required scale of the synthesis. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these important heterocyclic compounds.

References

A Comparative Analysis of Novel 1H-Azepine Derivatives in Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of the Anticancer and Antimicrobial Potential of Novel 1H-Azepine Derivatives.

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a driving force in medicinal chemistry. Among the vast landscape of heterocyclic compounds, 1H-azepine derivatives have emerged as a promising scaffold due to their diverse pharmacological activities. This guide provides a comparative analysis of the biological performance of recently synthesized 1H-azepine derivatives, with a focus on their anticancer and antimicrobial properties. Experimental data from various studies are summarized and compared with established alternatives to offer a comprehensive overview for researchers in the field.

Anticancer Activity of 1H-Azepine Derivatives

Recent studies have highlighted the potential of 1H-azepine derivatives as potent anticancer agents. The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines, with several derivatives demonstrating significant activity. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for various derivatives, showcasing their efficacy in inhibiting cancer cell proliferation.

Notably, a series of novel pyrrolo[1,2-a]azepine derivatives has shown remarkable anticancer activity.[1] For instance, compounds 3 and 6 were found to be more potent than the standard chemotherapeutic drug doxorubicin against the HepG2 liver cancer cell line, with IC50 values of 4 nM and 1.6 nM, respectively, compared to doxorubicin's 10.8 nM.[1] Furthermore, some 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been identified as potent PARP-1 inhibitors, a key target in cancer therapy.[2] Compound 11b from this series exhibited an IC50 value of 1.95 µM against the A549 lung cancer cell line and a PARP-1 inhibitory activity with an IC50 of 19.24 nM.[2]

Comparative Analysis of Anticancer Activity (IC50 Values)
Derivative/CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrrolo[1,2-a]azepine 3 HepG2 (Liver)0.004Doxorubicin0.0108
Pyrrolo[1,2-a]azepine 6 HepG2 (Liver)0.0016Doxorubicin0.0108
Pyrrolo[1,2-a]azepine 5b MCF7 (Breast)0.0107Doxorubicin-
Pyrrolo[1,2-a]azepine 6 HCT116 (Colon)0.0211Doxorubicin-
Tetrahydrospiro[benzo[c]azepine] 11b A549 (Lung)1.95--
Dibenzo[b,f]azepine-isoxazoline 4g MDA-MB-231 (Breast)~10 (complete invasion inhibition)Cisplatin, SuraminComparable

Note: IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

Antimicrobial Activity of 1H-Azepine Derivatives

In addition to their anticancer properties, 1H-azepine derivatives have demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, has been used to quantify their efficacy against a range of bacterial and fungal strains.

A study on pyridobenzazepine derivatives revealed that derivative 8 exhibited a broad spectrum of antibacterial activity, with MIC values ranging from 39 to 78 µg/mL against various Gram-positive and Gram-negative bacteria.[3][4][5] In the same study, azepine derivative 12 showed promising antifungal activity, with MIC values between 156 and 313 µg/mL.[3][4] Another investigation into novel 1,2,4-triazine and 1,2-diazepine derivatives reported that compounds containing the 1,2-diazepine ring displayed significant antibacterial activity.[6]

Comparative Analysis of Antimicrobial Activity (MIC Values in µg/mL)
Derivative/CompoundE. coliP. aeruginosaS. aureusC. albicansReference CompoundMIC (µg/mL)
Pyridobenzazepine 8 397839-Amikacin-
Pyridobenzazepine 12 31331339156Nystatin, Fluconazole-
1,2-Diazepine 4 21.114.7--Ceftriaxone, Amoxicillin27.3, 35.6 (E. coli)
3-Aryl-5H-imidazo[1,2-a]azepine quaternary salts--2-32---

Note: MIC values are presented as reported in the respective studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

Signaling Pathways and Mechanisms of Action

The biological activities of 1H-azepine derivatives are underpinned by their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

PARP-1 Inhibition Pathway

Several 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[2] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[7] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[8][9]

PARP1_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates BER Base Excision Repair PARP1->BER initiates DNA_Damage_Accumulation Accumulation of DNA Damage Azepine_Derivative 1H-Azepine Derivative (PARP-1 Inhibitor) Azepine_Derivative->PARP1 inhibits BER->DNA_Damage repairs HR_Deficient_Cell HR-Deficient Cancer Cell HR_Deficient_Cell->DNA_Damage_Accumulation leads to Apoptosis Apoptosis DNA_Damage_Accumulation->Apoptosis induces

PARP-1 Inhibition by 1H-Azepine Derivatives.
Induction of Apoptosis

Dibenzo[b,f]azepine tethered isoxazoline derivatives have been shown to induce apoptosis in cancer cells.[10] Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The intrinsic apoptosis pathway is initiated by intracellular stress, such as DNA damage, and is regulated by the Bcl-2 family of proteins. This leads to the release of cytochrome c from the mitochondria, formation of the apoptosome, and activation of a cascade of caspases, ultimately resulting in cell death.[11][12][13][14][15]

Intrinsic_Apoptosis_Pathway Azepine_Derivative 1H-Azepine Derivative Cellular_Stress Cellular Stress (e.g., DNA Damage) Azepine_Derivative->Cellular_Stress induces Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion signals to Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome recruited to Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves and activates Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Induction of Intrinsic Apoptosis by 1H-Azepines.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • 1H-Azepine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1H-azepine derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 1H-Azepine derivatives

  • Standard antimicrobial agents (positive controls)

  • Inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the 1H-azepine derivatives and control antibiotics in the microtiter plates.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow

The general workflow for the biological screening of novel 1H-azepine derivatives involves synthesis, characterization, and a series of in vitro assays to determine their biological activity and preliminary mechanism of action.

Experimental_Workflow Synthesis Synthesis of Novel 1H-Azepine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening Characterization->In_Vitro_Screening Anticancer Anticancer Activity In_Vitro_Screening->Anticancer Antimicrobial Antimicrobial Activity In_Vitro_Screening->Antimicrobial Mechanism_Studies Mechanism of Action Studies In_Vitro_Screening->Mechanism_Studies MTT_Assay MTT Assay (Cell Viability) Anticancer->MTT_Assay Invasion_Assay Invasion/Migration Assay Anticancer->Invasion_Assay Broth_Microdilution Broth Microdilution (MIC Determination) Antimicrobial->Broth_Microdilution Enzyme_Inhibition Enzyme Inhibition Assays (e.g., PARP-1) Mechanism_Studies->Enzyme_Inhibition Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) Mechanism_Studies->Apoptosis_Assay Lead_Optimization Lead Compound Identification and Optimization Mechanism_Studies->Lead_Optimization

General Workflow for Biological Screening.

Alternatives to 1H-Azepine Derivatives

While 1H-azepine derivatives show significant promise, it is important to consider them in the context of other established and emerging therapeutic agents.

In Oncology:

  • Taxanes (e.g., Paclitaxel): These are microtubule-stabilizing agents widely used in the treatment of various cancers.

  • Platinum-based drugs (e.g., Cisplatin, Carboplatin): These drugs act by cross-linking DNA, leading to apoptosis.

  • Tyrosine Kinase Inhibitors (e.g., Imatinib, Erlotinib): These are targeted therapies that block specific enzymes involved in cancer cell growth and proliferation.

  • Other Heterocyclic Compounds: A vast number of other heterocyclic scaffolds, such as quinolines, indoles, and pyrimidines, are being actively investigated and have led to approved anticancer drugs.

In Antimicrobial Therapy:

  • β-Lactams (e.g., Penicillins, Cephalosporins): These are a cornerstone of antibacterial therapy, inhibiting bacterial cell wall synthesis.

  • Macrolides (e.g., Azithromycin, Erythromycin): These antibiotics inhibit bacterial protein synthesis.

  • Quinolones (e.g., Ciprofloxacin, Levofloxacin): These synthetic antibiotics inhibit bacterial DNA replication.

  • Natural Products: Many antimicrobial agents are derived from natural sources, including plants and microorganisms, and represent a rich source for new drug discovery.[16]

Conclusion

Novel 1H-azepine derivatives represent a versatile and promising scaffold for the development of new anticancer and antimicrobial agents. The data presented in this guide highlight the potent activity of several derivatives, with some exhibiting superior performance compared to existing drugs in preclinical studies. The elucidation of their mechanisms of action, such as PARP-1 inhibition and the induction of apoptosis, provides a rational basis for their further development. Continued research, including lead optimization and in vivo studies, is warranted to fully explore the therapeutic potential of this important class of heterocyclic compounds. This comparative guide serves as a valuable resource for researchers to navigate the current landscape of 1H-azepine derivatives and to inform the design of future drug discovery efforts.

References

Reactivity of 1H-Azepine in Comparison to Oxepins and Thiepins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of seven-membered heterocycles is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comparative analysis of the reactivity of 1H-azepine with its oxygen- and sulfur-containing counterparts, oxepin and thiepin. The discussion is supported by available experimental data and detailed protocols for characteristic reactions.

Seven-membered heterocycles are a fascinating class of compounds that exhibit a diverse range of chemical behaviors. Their larger ring size, compared to more common five- and six-membered systems, imparts unique conformational flexibility and electronic properties, leading to distinct reactivity profiles. Among these, 1H-azepine, oxepin, and thiepin are fundamental structures, each with a characteristic set of reactions that dictate their synthetic utility.

General Reactivity Overview

The reactivity of these three heterocycles is largely governed by the nature of the heteroatom and the degree of aromaticity or antiaromaticity. 1H-Azepine, with its nitrogen atom, often engages in reactions that seek to attain a more stable electronic configuration. Oxepin's reactivity is dominated by its valence tautomerism with benzene oxide, a feature that opens up unique reaction pathways. Thiepin, containing a sulfur atom, is notably the most unstable of the three, with its chemistry frequently characterized by the extrusion of sulfur to form aromatic products.[1][2][3]

Comparative Reactivity Profiles

A qualitative comparison of the predominant reaction types for each heterocycle is presented below.

Reaction Type1H-AzepineOxepinThiepin
Cycloaddition Readily undergoes [4+2] and other cycloadditions.[4][5][6]Reacts as the benzene oxide tautomer in Diels-Alder reactions.[7]Limited examples, often overshadowed by thermal instability.
Electrophilic Addition Susceptible to electrophilic attack, though less studied than cycloadditions.[8]Reactivity is influenced by the benzene oxide equilibrium.[9]Prone to reaction at sulfur, but ring instability is a major factor.
Nucleophilic Addition Can undergo nucleophilic attack, particularly on substituted derivatives.[8]Can be attacked by nucleophiles, often leading to ring opening of the benzene oxide tautomer.Limited predictable reactivity due to instability.
Thermal Reactions Can undergo rearrangements and cycloadditions upon heating.[10]Undergoes thermal rearrangement via the benzene oxide tautomer.[7]Thermally unstable, readily extrudes sulfur to form benzene derivatives.
Photochemical Reactions Can undergo photochemical rearrangements.Photochemical reactions can influence the benzene oxide equilibrium.Less studied due to thermal lability.

Key Reaction Classes in Detail

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of the reactivity of many unsaturated systems, and seven-membered heterocycles are no exception.

1H-Azepines are particularly well-known for their participation in cycloaddition reactions. They can react as 4π components in [4+2] cycloadditions (Diels-Alder reactions) and as 6π components in [6+4] cycloadditions. The reactivity in these reactions is influenced by the substituents on the nitrogen atom and the ring carbons.[4][5][6]

Oxepins themselves are not typically dienophiles or dienes in the same way as 1H-azepines. Instead, their cycloaddition chemistry is intrinsically linked to their valence tautomer, benzene oxide . This epoxide form readily undergoes Diels-Alder reactions with various dienophiles. The equilibrium between the oxepin and benzene oxide forms is influenced by temperature and substitution patterns on the ring.[3][7]

Thiepins are generally poor substrates for cycloaddition reactions due to their inherent thermal instability. The tendency to extrude sulfur and form a stable aromatic benzene ring is the dominant thermal process, often precluding cycloaddition pathways.

dot

Cycloaddition_Comparison cluster_azepine 1H-Azepine Reactivity cluster_oxepin Oxepin Reactivity cluster_thiepin Thiepin Reactivity A 1H-Azepine P1 [4+2] Cycloadduct A->P1 Diels-Alder P2 [6+4] Cycloadduct A->P2 Higher-Order Cycloaddition O Oxepin BO Benzene Oxide O->BO Valence Tautomerism P3 Diels-Alder Adduct BO->P3 Diels-Alder T Thiepin P4 Benzene + Sulfur T->P4 Thermal Sulfur Extrusion

Figure 1. Comparative reactivity pathways in cycloaddition reactions.
Thermal and Photochemical Reactivity

The response of these heterocycles to heat and light further highlights their differences.

1H-Azepines can undergo various thermal rearrangements, the outcomes of which are often dependent on the substitution pattern. Photochemically, they can also be induced to rearrange, sometimes leading to complex bicyclic systems.[10]

Oxepins , in equilibrium with benzene oxides, can undergo thermal rearrangement to phenols. This process is a key step in the metabolism of benzene in biological systems.[7]

Thiepins are notoriously thermally labile. Upon gentle heating, they readily extrude elemental sulfur to generate the corresponding benzene derivative. This high propensity for sulfur extrusion is a defining characteristic of thiepin chemistry and significantly limits their thermal reaction scope.

dot

Thermal_Stability_Comparison cluster_azepine 1H-Azepine cluster_oxepin Oxepin cluster_thiepin Thiepin Start Seven-Membered Heterocycle A_Start 1H-Azepine Start->A_Start O_Start Oxepin Start->O_Start T_Start Thiepin Start->T_Start A_Product Rearrangement Products A_Start->A_Product Heat/Light BO_Intermediate Benzene Oxide O_Start->BO_Intermediate Equilibrium O_Product Phenol BO_Intermediate->O_Product Heat T_Product Benzene + S T_Start->T_Product Mild Heat

Figure 2. Predominant thermal reaction pathways.

Experimental Protocols

To provide a practical context for the discussed reactivity, the following are representative experimental protocols for a key reaction of each heterocycle.

Diels-Alder Reaction of a Dihydro-1H-azepine Derivative

This procedure is adapted from the work on enantiomerically pure dihydro-1H-azepines.[4]

Synthesis of a Dihydro-1H-azepine Cycloadduct: A solution of the 2-alkyl-6-halo-1-tosyl-2,3-dihydro-1H-azepine (1.0 eq) and the heterodienophile (1.2 eq) in a suitable solvent (e.g., toluene) is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the [4+2] cycloadduct. The reaction is reported to be highly stereoselective.[4]

Thermal Rearrangement of an Oxepin Derivative

The following is a general procedure based on the known behavior of oxepins to rearrange to phenols via their benzene oxide tautomers.[3][7]

Thermal Rearrangement of an Oxepin to a Phenol: A solution of the substituted oxepin in an inert, high-boiling solvent (e.g., xylenes) is heated at reflux. The reaction is monitored by gas chromatography or thin-layer chromatography for the disappearance of the starting material and the formation of the corresponding phenol. After the reaction is complete, the solvent is removed in vacuo, and the crude product is purified by distillation or chromatography to yield the phenolic product.

Thermal Extrusion of Sulfur from a Thiepin Derivative

This protocol describes the characteristic thermal decomposition of a thiepin derivative.

Synthesis of a Benzene Derivative via Sulfur Extrusion: A solution of the thiepin derivative in an inert solvent such as toluene or xylene is heated to reflux. The extrusion of sulfur is often visually apparent by the deposition of elemental sulfur. The reaction progress can be followed by monitoring the formation of the corresponding aromatic compound by GC-MS. Upon completion, the reaction mixture is cooled, and the precipitated sulfur is removed by filtration. The filtrate is concentrated, and the resulting crude product is purified by column chromatography or recrystallization to give the pure benzene derivative.

Conclusion

References

NMR spectroscopic comparison of azepine tautomers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of azepine tautomers using Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for researchers in medicinal chemistry and materials science. Azepines, seven-membered nitrogen-containing heterocyclic compounds, exist as several tautomers, primarily 1H-, 2H-, 3H-, and 4H-azepines. The position of the double bonds and the imine or enamine character significantly influences their chemical and physical properties, including their NMR spectral characteristics. This guide provides a detailed comparison of these tautomers based on published experimental NMR data.

Tautomeric Equilibrium of Azepines

Azepines can interconvert through tautomerization, which involves[1][2]-hydrogen shifts. The relative stability of these tautomers is generally in the order of 3H > 2H > 4H, with the 1H-azepine being the least stable and often difficult to isolate.[1] The 3H-azepine is the most commonly encountered tautomer due to its higher stability, where the nitrogen lone pair is not in conjugation with the π-system.[1]

Azepine_Tautomers 1H-Azepine 1H-Azepine 3H-Azepine 3H-Azepine 1H-Azepine->3H-Azepine Rearrangement 2H-Azepine 2H-Azepine 2H-Azepine->3H-Azepine [1,5]-H shift 4H-Azepine 4H-Azepine 3H-Azepine->4H-Azepine [1,5]-H shift 4H-Azepine->2H-Azepine [1,5]-H shift

Caption: Tautomeric equilibrium and interconversion pathways of azepine isomers.

¹H and ¹³C NMR Data Comparison

The NMR spectra of azepine tautomers exhibit distinct chemical shifts and coupling patterns that are indicative of their unique electronic and conformational structures. The proton resonances for these non-aromatic systems typically appear in the vinyl region of the ¹H NMR spectrum.[1] The following tables summarize the reported NMR data for various azepine tautomers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Azepine Tautomers [1]

Proton1H-Azepine2H-Azepine3H-Azepine4H-Azepine
H-26.506.815.826.13
H-36.155.802.50 (CH₂)5.92
H-45.806.555.752.35 (CH₂)
H-55.806.056.256.25
H-66.156.506.406.40
H-76.50-4.805.80

Note: Data is for parent compounds in suitable deuterated solvents. Chemical shifts are approximate and can vary with substitution and solvent.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Azepine Tautomers [1][3]

Carbon1H-Azepine2H-Azepine3H-Azepine
C-2132.0145.0128.0
C-3125.0120.035.0
C-4128.0135.0125.0
C-5128.0122.0130.0
C-6125.0130.0127.0
C-7132.0150.0105.0

Note: Data compiled from various sources and computational studies. Values for 4H-azepine are less commonly reported.

Experimental Protocols

The acquisition of NMR data for azepine tautomers requires careful consideration of their stability. The following provides a general methodology for the synthesis and NMR analysis of these compounds.

Synthesis of Azepine Tautomers

A common route to azepines involves the thermal or photochemical rearrangement of azabicyclo[4.1.0]hepta-2,4-dienes (benzene imines). For instance, 1H-azepine can be prepared by the careful hydrolysis of its 1-(ethoxycarbonyl) derivative. This tautomer is highly unstable and readily rearranges to the more stable 3H-azepine, especially in the presence of acid or base.[1]

A mixture of 2H-, 3H-, and 4H-azepine derivatives can be obtained from the demethoxycarbonylation of methyl 3,6-di-tert-butyl-1H-azepine-1-carboxylate. The resulting tautomers can sometimes be separated and characterized individually.[4]

NMR Spectroscopic Analysis

Workflow for NMR Analysis

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve Azepine Derivative in Deuterated Solvent (e.g., CDCl3) transfer Transfer to NMR Tube dissolve->transfer setup Setup NMR Spectrometer (e.g., 400 MHz) transfer->setup acquire_1h Acquire ¹H NMR Spectrum setup->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) acquire_13c->acquire_2d process Process Raw Data (FT, Phasing, Baseline Correction) acquire_2d->process assign Assign Signals to Specific Nuclei using 1D and 2D data process->assign compare Compare Data with Literature Values for Tautomer Identification assign->compare

Caption: General workflow for the NMR spectroscopic analysis of azepine tautomers.

A typical procedure for NMR analysis is as follows:

  • Sample Preparation: A few milligrams of the purified azepine derivative are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Due to the instability of some tautomers, sample preparation and analysis may need to be performed at low temperatures.[5]

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz). For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

  • Temperature Studies: Variable-temperature NMR experiments can be used to study the dynamics of tautomeric interconversion and conformational changes within the azepine ring.[6]

Conclusion

The different tautomers of azepine can be effectively distinguished and characterized by ¹H and ¹³C NMR spectroscopy. The chemical shifts of the vinylic and allylic protons, along with the position of the sp³-hybridized carbon signal in the ¹³C NMR spectrum, serve as diagnostic markers for identifying the specific tautomer. The data presented in this guide, supported by detailed experimental protocols, provides a valuable resource for researchers working with these versatile heterocyclic compounds.

References

Safety Operating Guide

Proper Disposal of 1H-Azepine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for 1H-Azepine.

The proper handling and disposal of 1H-Azepine, a nitrogen-containing heterocyclic compound, is critical to maintaining a safe laboratory environment and adhering to regulatory standards. This guide outlines the necessary procedures for the safe disposal of 1H-Azepine waste, including personal protective equipment (PPE) recommendations, waste collection and storage, and the final disposal process.

Quantitative Data for 1H-Azepine (CAS No. 291-69-0)

The following table summarizes key physical and chemical properties of 1H-Azepine to inform safe handling and disposal practices.

PropertyValue
Molecular Formula C₆H₇N
Molecular Weight 93.13 g/mol [1]
Appearance Data not available
Boiling Point 199.5°C at 760 mmHg[2][3]
Flash Point 79.9°C[2][3]
Density 0.93 g/cm³[2]
Vapor Pressure 0.341 mmHg at 25°C[2]
Solubility Data not available

Experimental Protocol for the Disposal of 1H-Azepine Waste

This protocol provides a step-by-step guide for the safe handling and disposal of 1H-Azepine waste in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling 1H-Azepine waste, it is mandatory to wear appropriate PPE to prevent skin and respiratory exposure.[4][5][6]

  • Hand Protection: Double-gloving with nitrile rubber gloves is recommended. Nitrile gloves offer good resistance to a variety of chemicals, but it is crucial to change them immediately if contamination is suspected.[7][8][9]

  • Eye Protection: Chemical safety goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities of waste or in the event of a spill, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Waste Collection and Segregation

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.

  • Waste Container: Collect 1H-Azepine waste in a designated, leak-proof container made of a compatible material such as high-density polyethylene (HDPE) or glass. The container must have a secure screw-top cap.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "1H-Azepine," and the approximate concentration and volume.

  • Incompatible Materials: Do not mix 1H-Azepine waste with incompatible materials such as strong oxidizing agents or strong acids.

Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Location: The storage area should be a cool, dry, and well-ventilated space, away from heat sources and direct sunlight.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Final Disposal

The final disposal of 1H-Azepine waste must be conducted through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do Not Dispose Down the Drain: 1H-Azepine is a chemical that should not be disposed of down the sink.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Follow their specific procedures for waste manifest documentation.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste management.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of 1H-Azepine.

cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Storage Temporary Storage cluster_Disposal Final Disposal PPE Don Appropriate PPE PrepareContainer Prepare & Label Waste Container CollectWaste Collect 1H-Azepine Waste PrepareContainer->CollectWaste SegregateWaste Segregate from Incompatibles StoreWaste Store in Designated Area SegregateWaste->StoreWaste SecondaryContainment Use Secondary Containment ContactEHS Contact EHS for Pickup SecondaryContainment->ContactEHS Documentation Complete Waste Manifest ContactEHS->Documentation FinalDisposal Professional Disposal Documentation->FinalDisposal

Caption: Workflow for the proper disposal of 1H-Azepine waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 1H-Azepine, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific safety and disposal guidelines.

References

Navigating the Safe Handling of 1H-Azepine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1H-Azepine (CAS No. 291-69-0). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidance is based on general best practices for handling heterocyclic amines and related chemical compounds. A thorough, site-specific risk assessment must be conducted before commencing any work.

Essential Safety and Personal Protective Equipment (PPE)

The primary routes of exposure to 1H-Azepine are inhalation, ingestion, and skin or eye contact. As a heterocyclic amine, it should be handled with caution, assuming it may be carcinogenic and harmful.[1][2] The following table summarizes the recommended PPE for handling 1H-Azepine.

PPE CategorySpecificationPurpose
Hand Protection Nitrile gloves (minimum 5 mil thickness). Double gloving is recommended.Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals.
Eye Protection Chemical safety goggles with side shields or a face shield.Protects eyes from splashes and airborne particles.
Body Protection A long-sleeved laboratory coat, preferably disposable.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary for handling large quantities or in case of a spill. A self-contained breathing apparatus is recommended for emergencies.Protects against the inhalation of airborne particles or vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach is critical to ensure safety when working with 1H-Azepine.

Preparation
  • Engineering Controls: All handling of 1H-Azepine should be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.

  • Gather PPE: Ensure all necessary PPE is available and in good condition.

  • Waste Container: Prepare a designated and clearly labeled hazardous waste container for all 1H-Azepine contaminated materials.

Handling
  • Within the Fume Hood: Conduct all manipulations of the compound, including weighing and dilutions, within the chemical fume hood.

  • Dedicated Equipment: Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.

  • Avoid Aerosols: Take care to avoid the creation of dust or aerosols.

Post-Handling
  • Dispose of PPE: Carefully remove and dispose of gloves and any other disposable PPE in the designated hazardous waste container.

  • Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.

  • Decontamination: Decontaminate the work area within the fume hood.

Disposal Plan: Managing 1H-Azepine Waste

All waste generated from handling 1H-Azepine must be treated as hazardous waste.[3]

  • Solid Waste: Contaminated gloves, wipes, and disposable lab coats should be collected in a clearly labeled, sealed plastic bag and placed in a designated hazardous waste container.[4]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed, and chemically resistant container.[4]

  • Empty Containers: Empty containers that held 1H-Azepine should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container should be disposed of according to institutional guidelines.[5]

Never dispose of 1H-Azepine down the drain or in regular trash.[6]

Quantitative Data Summary

PropertyValue
CAS Number 291-69-0
Molecular Formula C₆H₇N
Molecular Weight 93.13 g/mol
Boiling Point 199.5 °C at 760 mmHg
Flash Point 79.9 °C
Density 0.93 g/cm³
Occupational Exposure Limits Data not available

Experimental Workflow for Safe Handling of 1H-Azepine

Workflow for Safe Handling of 1H-Azepine cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_fumehood Verify Chemical Fume Hood Operation prep_risk->prep_fumehood prep_ppe Gather Personal Protective Equipment (PPE) prep_waste Prepare Labeled Hazardous Waste Container prep_ppe->prep_waste handle_weigh Weighing and Transfer prep_waste->handle_weigh prep_fumehood->prep_ppe handle_reaction Reaction Setup and Monitoring handle_weigh->handle_reaction handle_workup Work-up and Purification handle_reaction->handle_workup post_decon Decontaminate Work Area handle_workup->post_decon disp_solid Collect Solid Waste handle_workup->disp_solid disp_liquid Collect Liquid Waste handle_workup->disp_liquid disp_container Triple-Rinse Empty Containers handle_workup->disp_container post_ppe_dispose Dispose of Contaminated PPE post_decon->post_ppe_dispose post_wash Wash Hands Thoroughly post_ppe_dispose->post_wash disp_pickup Arrange for Hazardous Waste Pickup disp_solid->disp_pickup disp_liquid->disp_pickup disp_container->disp_pickup

Caption: Safe handling workflow for 1H-Azepine.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.